molecular formula C9H8N2O2 B185405 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 129912-22-7

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B185405
CAS No.: 129912-22-7
M. Wt: 176.17 g/mol
InChI Key: NBYAZKTYJOAYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYAZKTYJOAYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, experimental protocols, mechanistic insights, and characterization of the target molecule. The synthesis is strategically designed around the classical Tschitschibabin condensation, a reliable method for the formation of the imidazo[1,2-a]pyridine nucleus. The guide begins with the preparation of the crucial precursor, 6-aminonicotinic acid, followed by its cyclocondensation with chloroacetone to yield the final product. Each step is meticulously detailed, explaining the causality behind the experimental choices and ensuring the protocols are self-validating.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This fused heterocyclic scaffold is present in a number of commercially available drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to compounds with anti-inflammatory, antiviral, and anticancer properties. The 2-methyl and 6-carboxylic acid substitutions on this scaffold provide valuable handles for further chemical modification and exploration of structure-activity relationships (SAR), making this compound a highly valuable building block in drug discovery programs. This guide focuses on a practical and scalable synthesis of this important intermediate.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence, beginning with the preparation of the key starting material, 6-aminonicotinic acid, followed by the construction of the imidazo[1,2-a]pyridine ring system via a cyclocondensation reaction.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Preparation of 6-Aminonicotinic Acid cluster_1 Step 2: Cyclocondensation Ethyl 6-aminonicotinate Ethyl 6-aminonicotinate 6-Aminonicotinic acid 6-Aminonicotinic acid Ethyl 6-aminonicotinate->6-Aminonicotinic acid 1) NaOH, MeOH/H2O 2) HCl (aq) 6-Aminonicotinic acid_2 6-Aminonicotinic acid reagents NaHCO3, EtOH Reflux Chloroacetone Chloroacetone Target_Molecule This compound reagents->Target_Molecule

Caption: Overall synthetic pathway to this compound.

This strategy was chosen for its reliability and the commercial availability of the initial starting materials. The hydrolysis of the ethyl ester in the first step is a straightforward and high-yielding reaction. The second step, a Tschitschibabin-type reaction, is a well-established method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[1]

Experimental Protocols

Step 1: Synthesis of 6-Aminonicotinic Acid

This procedure details the hydrolysis of commercially available ethyl 6-aminonicotinate to the corresponding carboxylic acid.

Reaction:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 6-aminonicotinate166.1810.0 g0.060
Sodium Hydroxide (NaOH)40.004.8 g0.120
Methanol (MeOH)-100 mL-
Deionized Water (H₂O)-50 mL-
Hydrochloric Acid (HCl), 2 M-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.060 mol) of ethyl 6-aminonicotinate in 100 mL of methanol.

  • In a separate beaker, dissolve 4.8 g (0.120 mol) of sodium hydroxide in 50 mL of deionized water.

  • Add the sodium hydroxide solution to the solution of ethyl 6-aminonicotinate.

  • Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Cool the solution in an ice bath and acidify to a pH of approximately 3 by the dropwise addition of 2 M hydrochloric acid.[2]

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 6-aminonicotinic acid as an off-white solid.

Expected Yield: Approximately 65-75%.

Step 2: Synthesis of this compound

This protocol describes the cyclocondensation of 6-aminonicotinic acid with chloroacetone.

Reaction:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
6-Aminonicotinic acid138.125.0 g0.036
Chloroacetone92.523.7 g0.040
Sodium Bicarbonate (NaHCO₃)84.016.1 g0.072
Ethanol (EtOH)-150 mL-
Deionized Water (H₂O)-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 5.0 g (0.036 mol) of 6-aminonicotinic acid, 6.1 g (0.072 mol) of sodium bicarbonate, and 150 mL of ethanol.

  • Stir the suspension and add 3.7 g (0.040 mol) of chloroacetone.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 24 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and adjust the pH to 5-6 with 2 M HCl.

  • Cool the solution in an ice-water bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a light-yellow powder.[3]

Expected Yield: Approximately 70-80%.

Mechanistic Insights

The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-haloketone is a well-established reaction. The mechanism proceeds through two key steps:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Condensation: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine product.

Mechanism cluster_0 Mechanism of Imidazo[1,2-a]pyridine Formation start 6-Aminonicotinic acid + Chloroacetone pyridinium Pyridinium Intermediate start->pyridinium N-Alkylation cyclized Cyclized Intermediate pyridinium->cyclized Intramolecular Condensation product This compound cyclized->product Dehydration

Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine ring.

Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light-yellow powder
Predicted ¹H NMR (DMSO-d₆, 400 MHz)δ 12.5-13.5 (br s, 1H, COOH), 9.1-9.3 (s, 1H, H-5), 7.9-8.1 (s, 1H, H-3), 7.5-7.7 (m, 2H, H-7, H-8), 2.4-2.6 (s, 3H, CH₃)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz)δ 167-168 (COOH), 145-147 (C-2), 140-142 (C-8a), 125-127 (C-5), 122-124 (C-6), 117-119 (C-7), 112-114 (C-8), 108-110 (C-3), 13-15 (CH₃)
Mass Spectrometry (ESI+)m/z: 177 [M+H]⁺

Note: Predicted NMR data is based on the analysis of structurally similar compounds and general chemical shift principles.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology, centered around the classical Tschitschibabin condensation, provides a practical route for obtaining this valuable heterocyclic building block. The provided experimental protocols are robust and scalable, and the mechanistic discussion offers a clear understanding of the underlying chemical transformations. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • PubChem. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. [Link]

  • MySkinRecipes. This compound. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Chemical Properties of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] This document details the compound's physicochemical properties, outlines robust synthetic protocols, explores its chemical reactivity for further derivatization, provides an expected analytical profile, and discusses its applications in drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged fused heterocycle that has garnered immense attention in synthetic and medicinal chemistry.[2] Its structural resemblance to purines and its unique electronic properties make it a cornerstone for the development of bioactive molecules. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) feature this core, highlighting its therapeutic relevance.[1]

This compound is a specific analogue that combines the established bioactivity of the imidazo[1,2-a]pyridine scaffold with a versatile carboxylic acid handle. This functional group is a critical gateway for medicinal chemists, enabling the synthesis of vast libraries of amides, esters, and other derivatives to probe structure-activity relationships (SAR) and optimize drug candidates.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for its application in research and development. While a dedicated CAS Number for this specific isomer is not prominently listed in public databases, its key properties can be defined based on its structure and data from closely related analogues.

PropertyValueSource / Method
IUPAC Name This compound-
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol Calculated
Parent Compound CID 20072829PubChem[3]
Physical Form Expected to be a solid at room temperature.Analogy[4][5]
Hydrogen Bond Donors 1 (Carboxylic Acid OH)Calculated
Hydrogen Bond Acceptors 3 (Carboxylic Acid C=O, Pyridine N, Imidazole N)Calculated[3]
Predicted XLogP3-AA ~2.3Computed[3]

Solubility Profile: Based on its structure, the compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly under basic conditions due to the deprotonation of the carboxylic acid to its more soluble carboxylate form.

Synthesis and Manufacturing

The construction of the imidazo[1,2-a]pyridine core is well-documented, with the cyclocondensation reaction being a primary and reliable method.

Primary Synthetic Route: Tchichibabin-Type Cyclocondensation

The most common and direct approach to this class of compounds is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] For the target molecule, this involves the condensation of 6-aminonicotinic acid with a 3-carbon α-halo ketone, such as chloroacetone or bromoacetone.

Causality of Experimental Design:

  • Starting Materials: 6-aminonicotinic acid is chosen because it provides both the pyridine ring and the pre-installed carboxylic acid at the desired C6 position. Chloroacetone provides the requisite three-carbon unit to form the imidazole ring with the methyl group at the C2 position.

  • Solvent: A polar protic solvent like ethanol is typically used to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the mechanism.

  • Heat: The reaction requires thermal energy to overcome the activation barrier for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps.

  • Workup: The reaction often produces the hydrobromide or hydrochloride salt of the product. Adjusting the pH to the isoelectric point of the amphoteric molecule (typically pH 5-6) minimizes its solubility in the aqueous-alcoholic mixture, causing it to precipitate for easy isolation.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Aminonicotinic acid (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol

  • Sodium bicarbonate or another suitable base

  • 2M Hydrochloric Acid

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminonicotinic acid (1.0 eq) and ethanol to form a suspension.

  • Reagent Addition: Add chloroacetone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. If a precipitate (the hydrochloride salt) has formed, it can be filtered. b. Concentrate the solvent under reduced pressure. c. Redissolve the crude residue in a minimal amount of hot water. d. Adjust the pH of the solution to ~5-6 using a base (e.g., saturated sodium bicarbonate solution) or acid (e.g., 2M HCl) as needed. e. Cool the mixture in an ice bath to maximize precipitation of the product. f. Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

G cluster_start Starting Materials cluster_process Process A 6-Aminonicotinic Acid C Reflux in Ethanol (12-24h, ~78°C) A->C B Chloroacetone B->C E Crude Product (Hydrochloride Salt) C->E Cool & Concentrate D pH Adjustment (to ~5-6) F Purified Product (Zwitterion) D->F Precipitate & Filter E->D Dissolve in Water

Figure 1: General workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the electron-rich heterocyclic core. This dual reactivity makes it an exceptionally valuable building block.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is readily converted into amides, esters, and other derivatives. Amide coupling is particularly important in drug discovery for modulating properties like solubility, cell permeability, and target binding.

Causality of Amide Coupling Protocol:

  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine nucleophile.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the hydrochloride salts often present in amine starting materials and the acidic byproducts formed during the reaction.

  • Solvent: Anhydrous aprotic solvents like DMF or dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediates.

Protocol: EDC/HOBt Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: a. Quench the reaction by adding water. b. Extract the product with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

G RCOOH Carboxylic Acid Active_Intermediate O-Acylisourea Intermediate RCOOH->Active_Intermediate + EDC EDC EDC->Active_Intermediate Amide Amide Product Active_Intermediate->Amide + Urea Urea Byproduct Active_Intermediate->Urea Amine R'-NH₂ Amine->Amide

Figure 2: Simplified logic of an EDC-mediated amide coupling reaction.
Reactivity of the Heterocyclic Core

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.

  • C3-Position Reactivity: The C3 position is the most nucleophilic carbon and the primary site for functionalization.[8][9] A wide range of C-H functionalization reactions, including halogenation, arylation, alkylation, and amination, have been developed for this position.[1][8][10]

  • Other Positions (C5, C7, C8): While C3 is the most reactive, functionalization at other positions on the pyridine ring is also possible, often requiring more specialized, metal-catalyzed methods to achieve site-selectivity.[2]

Spectroscopic and Analytical Profile

Full characterization relies on a combination of spectroscopic techniques. The following table outlines the expected data based on the compound's structure and analysis of similar molecules.[6][7][11][12]

TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: - ~13.0 (br s, 1H): Carboxylic acid proton.- ~9.0-9.2 (s, 1H): C5-H (deshielded by adjacent N and carboxyl group).- ~7.6-8.0 (m, 2H): C7-H and C8-H.- ~7.5-7.7 (s, 1H): C3-H.- ~2.4 (s, 3H): C2-CH₃.
¹³C NMR δ (ppm) in DMSO-d₆: - ~167: Carboxylic acid carbonyl (C=O).- ~145-150: Quaternary carbons of the ring fusion.- ~110-135: Aromatic carbons (CH and C-COOH).- ~15: Methyl carbon (CH₃).
IR Spectroscopy ν (cm⁻¹): - 2500-3300 (broad): O-H stretch of the carboxylic acid.- ~1700: C=O stretch (carbonyl).- 1500-1650: C=N and C=C stretches of the aromatic rings.- ~1300: C-O stretch.
Mass Spec (ESI+) m/z: - 177.06: [M+H]⁺- 159.05: [M+H - H₂O]⁺- 133.06: [M+H - CO₂]⁺

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a strategic starting point for creating high-value molecules.

  • Scaffold for Library Synthesis: Its structure is a key component in libraries designed to target a wide array of biological receptors and enzymes.[13]

  • Antimicrobial and Anticancer Agents: The imidazo[1,2-a]pyridine core is prevalent in compounds screened for antimicrobial and anticancer activity.[6] The carboxylic acid group allows for the attachment of various pharmacophores to enhance potency and selectivity.

  • Enzyme Inhibitors: Derivatives have been synthesized and tested as inhibitors for specific enzymes, such as Rab geranylgeranyl transferase, which is involved in cellular signaling pathways.[11]

Conclusion

This compound represents a powerful and versatile tool for chemical and pharmaceutical research. Its robust synthesis, well-defined reactivity at both the carboxylic acid and heterocyclic core, and the proven therapeutic relevance of its parent scaffold make it a high-value building block. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01323a
  • Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. Global Thesis. Available at: https://www.globethesis.com/MI-MD-2381330620468707
  • 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. PubChem. Available at: https://pubchem.ncbi.nlm.nih.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874216/
  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: https://www.researchgate.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: https://www.mdpi.com/1422-8599/2022/1/m1331
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available at: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.642517/full
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal. Available at: https://www.iugaza.edu.ps/ar/periodical/researchitem/15701
  • Imidazopyridines. Fisher Scientific. Available at: https://www.fishersci.com/us/en/browse/90115001/imidazopyridines
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Letters of Chemistry, Physics and Astronomy.
  • 2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid. Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/2-6-methyl-2-4-methylphenyl-imidazo-1-2-a-pyridin-3-yl-acetic-acid
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazopyridines.shtm
  • imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. ChemicalBook. Available at: https://www.chemicalbook.
  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-2-methylimidazo_1,2-a_pyridine-3-carboxylic-acid
  • Imidazo[1,2-a]pyridine-6-carboxylic acid. LookChem. Available at: https://www.lookchem.com/Imidazo-1-2-a-pyridine-6-carboxylic-acid/
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/659610
  • Imidazo(1,2-a)pyridine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1,2-a_pyridine
  • methyl imidazo[1,2-a]pyridine-6-carboxylate(136117-69-6) 1 h nmr. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/136117-69-6_1HNMR.htm
  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-imidazo-1-2-a-pyridine-6a_fig2_330623192
  • Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1,2-a_pyridine-6-carboxylic-acid

Sources

An In-depth Technical Guide to the Spectral Characteristics of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound. By synthesizing information from closely related analogs and foundational spectroscopic principles, this document serves as a predictive resource for the identification and characterization of this molecule.

Introduction

The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties.[1][3] The specific substitution pattern of a methyl group at the 2-position and a carboxylic acid at the 6-position is anticipated to modulate the electronic properties and biological activity of the scaffold. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of this compound. This guide provides a foundational understanding of the expected spectral data, empowering researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with the IUPAC numbering convention, is presented below. The predicted spectral data are derived from the analysis of this structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous compounds.[4][5]

Predicted ¹H NMR Data

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-37.5 - 7.7s-
H-57.6 - 7.8dJ = 9.0 - 9.5
H-77.8 - 8.0ddJ = 9.0 - 9.5, 1.5 - 2.0
H-88.8 - 9.0dJ = 1.5 - 2.0
CH₃2.4 - 2.6s-
COOH12.5 - 13.5br s-

Rationale: The protons on the pyridine ring (H-5, H-7, and H-8) are expected to be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. The H-8 proton is anticipated to be the most deshielded due to its proximity to the bridgehead nitrogen and the carboxylic acid group. The methyl protons (CH₃) will appear as a singlet in the upfield region. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C-2145 - 148
C-3112 - 115
C-5120 - 123
C-6125 - 128
C-7128 - 131
C-8117 - 120
C-9a140 - 143
CH₃15 - 18
COOH165 - 168

Rationale: The carbon atoms of the heterocyclic core are expected in the aromatic region of the spectrum. The C-2 and C-9a carbons, being adjacent to nitrogen atoms, will be significantly deshielded. The carboxylic acid carbonyl carbon will appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=N and C=C (Aromatic)1450 - 1650Medium to Strong
C-O (Carboxylic Acid)1210 - 1320Strong

Rationale: The most prominent feature in the IR spectrum will be the broad O-H stretch of the carboxylic acid and the strong C=O stretch.[6][7] The aromatic C=C and C=N stretching vibrations will also be clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion:

  • [M+H]⁺: m/z = 177.0658 (for C₉H₈N₂O₂)

Predicted Fragmentation Pathway:

G M [M+H]⁺ m/z = 177 M_minus_H2O [M+H - H₂O]⁺ m/z = 159 M->M_minus_H2O - H₂O M_minus_COOH [M+H - COOH]⁺ m/z = 132 M->M_minus_COOH - COOH M_minus_CO [M+H - CO]⁺ m/z = 149 M_minus_COOH->M_minus_CO - CO

Caption: Predicted ESI-MS fragmentation of this compound.

Rationale: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the entire carboxylic acid group (COOH). Subsequent fragmentation of the remaining imidazo[1,2-a]pyridine core may also be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

G cluster_0 Analytical Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General analytical workflow for structural characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying rationale, offer a valuable resource for researchers working on the synthesis and characterization of this and related imidazo[1,2-a]pyridine derivatives. The provided protocols outline the standard procedures for obtaining experimental data to validate these predictions.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate.
  • NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). imidazo[1,2-a]pyridine-6-carboxylic acid synthesis.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.

Sources

An In-Depth Technical Guide to the Formation of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] This guide provides an in-depth analysis of the formation mechanism of a key derivative, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. We will dissect the predominant synthetic pathway—the condensation reaction of a substituted 2-aminopyridine with an α-haloketone—exploring the underlying principles of reactivity and regioselectivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the reaction causality, a detailed experimental protocol, and visual representations of the core mechanism and workflow to bridge theory with practical application.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,2-a]pyridine bicyclic system, a heterocyclic scaffold of immense interest. Its structural rigidity, electronic properties, and ability to engage in various intermolecular interactions have made it a fertile ground for drug discovery. This scaffold is the central feature in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its therapeutic versatility.[2] The synthesis of specifically substituted derivatives, such as this compound, is of great importance as it serves as a crucial intermediate for creating more complex molecules with tailored biological activities, including potential treatments for neurological disorders and inflammatory conditions.[3] Understanding the precise mechanism of its formation is paramount for optimizing synthesis, scaling up production, and developing novel analogues.

The Core Mechanism: Tschitschibabin Condensation Pathway

The most direct and widely employed method for synthesizing the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] For the target molecule, this compound, this involves the reaction between 6-aminonicotinic acid and chloroacetone .

The mechanism proceeds through a well-defined, three-stage sequence:

  • Initial S-N2 Alkylation: The reaction commences with a nucleophilic attack on the α-carbon of chloroacetone. A critical aspect of this step is the regioselectivity. The 2-aminopyridine substrate contains two nitrogen nucleophiles: the endocyclic pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is inherently more nucleophilic and initiates the reaction, attacking the electrophilic carbon bearing the chlorine atom in a classic S-N2 displacement.[5][6] This forms a key N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The formation of the pyridinium salt enhances the acidity of the exocyclic amino protons. Under the reaction conditions, this amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone moiety. This attack is sterically and electronically favored, leading to the formation of a five-membered ring and generating a hydroxyl-containing intermediate (a carbinolamine).

  • Dehydration and Aromatization: The final stage involves the acid- or heat-catalyzed elimination of a water molecule from the carbinolamine intermediate. This dehydration step results in the formation of a double bond, completing the imidazole ring and yielding the stable, aromatic imidazo[1,2-a]pyridine system.

The following diagram illustrates the step-by-step molecular transformations.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 6-Aminonicotinic Acid I1 Pyridinium Salt Intermediate R1->I1 SN2 Attack by Pyridine Nitrogen R2 Chloroacetone R2->I1 I2 Carbinolamine Intermediate I1->I2 Intramolecular Cyclization P 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid I2->P Dehydration & Aromatization G A Combine 6-Aminonicotinic Acid & Chloroacetone in Ethanol B Heat to Reflux (18-24h) A->B C Cool & Dilute with Water B->C D Adjust pH to 5-6 with NaOH C->D E Cool in Ice Bath to Precipitate D->E F Vacuum Filter the Solid E->F G Wash with Cold Water & Ethanol F->G H Dry Under Vacuum G->H I Final Product H->I

Sources

An In-Depth Technical Guide to the Solubility of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic scaffold of significant interest in drug discovery. Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this whitepaper transitions from a simple data repository to an enabling guide. We will delve into the theoretical principles governing solubility, grounded in the compound's physicochemical properties, and provide a detailed, field-proven experimental protocol for its thermodynamic solubility determination in a range of common organic solvents. This document is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodology required to robustly characterize this promising compound.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] This nitrogen-rich bicyclic system is a key structural component in numerous therapeutic agents, including well-known anxiolytic and hypnotic drugs. The functionalization of this scaffold, as seen in this compound, offers a rich vector for modulating physicochemical and pharmacological properties.

The carboxylic acid moiety at the 6-position introduces a polar, ionizable group, while the methyl group at the 2-position adds a small lipophilic feature. This amphipathic nature suggests a complex solubility profile that is highly dependent on the surrounding solvent environment. Accurate and reproducible solubility data is therefore not merely a checkbox exercise; it is a fundamental prerequisite for advancing a compound through the drug discovery pipeline, influencing formulation development, preclinical studies, and ultimately, the viability of a drug candidate.[2]

Physicochemical Profile

A molecule's inherent physicochemical properties are the primary drivers of its solubility behavior. For this compound, we can compile a profile of computed properties to inform our experimental design.

PropertyValue (Computed)SourceImplication for Solubility
Molecular FormulaC₉H₈N₂O₂[3]Relatively small molecule, suggesting easier solvation compared to large, complex structures.
Molecular Weight176.17 g/mol [3]Moderate molecular weight.
XLogP3-AA2.3[3]A positive LogP value indicates a degree of lipophilicity, suggesting potential solubility in less polar organic solvents.
H-Bond Donor Count1 (from COOH)[3]The carboxylic acid proton is a strong hydrogen bond donor, enabling interactions with protic and polar aprotic solvents.
H-Bond Acceptor Count3 (N, N, O=C)[3]Multiple sites for hydrogen bonding with protic solvents like alcohols.

These computed values paint a picture of a molecule with both lipophilic (the bicyclic core, methyl group) and hydrophilic/polar (carboxylic acid, pyridine nitrogen) characteristics. This duality is key to understanding its solubility across a spectrum of solvents.

Theoretical Principles of Solubility

The solubility of a solid crystalline compound in a liquid solvent is governed by a thermodynamic equilibrium. This equilibrium is a balance between the energy required to break the solute-solute interactions in the crystal lattice (lattice energy) and the energy released from forming new solute-solvent interactions (solvation energy).[4]

3.1 "Like Dissolves Like": The Role of Polarity

The most fundamental principle in solubility is that of polarity matching.[5]

  • Polar Solvents (e.g., Methanol, DMSO) are effective at solvating polar solutes. The carboxylic acid group of our target molecule, with its ability to engage in strong hydrogen bonding and dipole-dipole interactions, will be the primary driver of solubility in these solvents.

  • Non-polar Solvents (e.g., Toluene, Heptane) lack the ability to form strong interactions with the polar functional groups of the molecule. Solubility in these solvents will be primarily driven by the lipophilic imidazopyridine backbone and will likely be low.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate) will exhibit a balance of these interactions.

3.2 Hydrogen Bonding

The presence of a strong hydrogen bond donor (-COOH) and multiple acceptors makes hydrogen bonding a critical factor.[3] Solvents are classified by their ability to participate in these bonds:

  • Polar Protic Solvents (e.g., Methanol, Ethanol) can act as both H-bond donors and acceptors. They are expected to be effective solvents by forming strong hydrogen bonds with the carboxylic acid and the nitrogen atoms of the core.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone) can only accept hydrogen bonds. They will interact strongly with the carboxylic acid proton. Solvents like DMSO are particularly effective due to their high polarity and ability to disrupt crystal lattice forces.

3.3 Crystal Lattice Energy

The stability of the compound's crystal form is a significant barrier to dissolution that must be overcome by the energy of solvation.[2] Molecules that pack very efficiently with strong intermolecular forces in their solid state will have high lattice energy and, consequently, lower solubility, even in otherwise compatible solvents. The final, measured solubility is always a trade-off between the lattice energy and the solvation energy.

The relationship between these factors can be visualized as a logical flow:

cluster_solute This compound Properties cluster_solvent Solvent Properties Phys_Props Physicochemical Properties (LogP, H-Bonding, etc.) Solvation Solvation Energy (Solute-Solvent) Phys_Props->Solvation governs Crystal Crystal Lattice Energy (Solute-Solute) Solubility Thermodynamic Solubility Crystal->Solubility opposes dissolution Solv_Props Solvent Characteristics (Polarity, Protic/Aprotic) Solv_Props->Solvation governs Solvation->Solubility drives dissolution

Caption: Factors influencing the thermodynamic solubility of the target compound.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure the highest accuracy and relevance for drug development, determining the thermodynamic (or equilibrium) solubility is paramount.[6] This method measures the concentration of a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The "shake-flask" method is the gold standard for this measurement.[7][8]

4.1 Materials and Equipment
  • Test Compound: this compound (solid, >95% purity).

  • Solvents: A representative panel of organic solvents (HPLC grade or equivalent). Suggested panel:

    • Methanol (Polar Protic)

    • Ethanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

    • Acetone (Polar Aprotic)

    • Ethyl Acetate (Intermediate Polarity)

    • Dichloromethane (DCM) (Low Polarity)

    • Toluene (Non-polar Aromatic)

    • Heptane (Non-polar Aliphatic)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Orbital shaker or rotator capable of constant agitation at a controlled temperature

    • Centrifuge

    • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with all solvents)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes for standard preparation

4.2 Experimental Workflow

The following diagram outlines the shake-flask protocol for determining thermodynamic solubility.

start Start weigh 1. Weigh Excess Solid (e.g., 2-5 mg of compound) into a 2 mL vial start->weigh add_solvent 2. Add Solvent (e.g., 1 mL of chosen organic solvent) weigh->add_solvent equilibrate 3. Equilibrate (Agitate at constant temp., e.g., 25°C, for 24-48h) add_solvent->equilibrate separate 4. Separate Phases (Centrifuge to pellet undissolved solid) equilibrate->separate filter 5. Filter Supernatant (Use 0.22 µm syringe filter to remove fine particles) separate->filter dilute 6. Dilute Sample (Dilute filtrate accurately into mobile phase) filter->dilute analyze 7. Analyze by HPLC-UV (Quantify concentration against a standard curve) dilute->analyze end End: Solubility Value (mg/mL or µM) analyze->end

Caption: Step-by-step workflow for the shake-flask solubility assay.

4.3 Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[6] For compounds with slow dissolution kinetics, 48 hours may be necessary.

  • Sample Processing:

    • After incubation, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[7]

  • Quantification by HPLC:

    • Prepare a Standard Curve: Create a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected solubility range.[9]

    • Prepare Analysis Sample: Accurately dilute the filtered supernatant from step 2.3 into the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • HPLC Analysis: Analyze the calibration standards and the diluted sample by a suitable reverse-phase HPLC-UV method. The detection wavelength should be set to the λmax of the compound to ensure maximum sensitivity.

    • Data Processing: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample.[9]

Data Analysis and Presentation

The final solubility is calculated by correcting for the dilution factor used during sample preparation.

Formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The results should be compiled into a clear, organized table to allow for easy comparison across different solvents.

Solvent ClassSolventPolarity IndexSolubility (mg/mL) @ 25°CSolubility (µM) @ 25°CObservations
Polar Protic Methanol5.1Experimental ValueCalculated ValueClear solution, etc.
Ethanol4.3Experimental ValueCalculated Value
Polar Aprotic DMSO7.2Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Intermediate Ethyl Acetate4.4Experimental ValueCalculated Value
Low Polarity Dichloromethane3.1Experimental ValueCalculated Value
Non-polar Toluene2.4Experimental ValueCalculated Value
Heptane0.1Experimental ValueCalculated ValueLikely very low/insoluble
Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of this compound in organic solvents. By integrating the theoretical principles of solubility with a detailed, actionable experimental protocol, researchers can generate the high-quality, reproducible data essential for informed decision-making in drug discovery and development. The provided shake-flask method, coupled with HPLC quantification, represents a self-validating and authoritative approach to characterizing this important molecular scaffold. Understanding the solubility profile is a critical first step in unlocking the full therapeutic potential of this and related molecules.

References

Sources

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide provides an in-depth review of a key derivative, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a versatile intermediate poised for the synthesis of novel therapeutics.[4] We will navigate through its synthetic pathways, physicochemical properties, and explore its known and potential biological significance, drawing insights from the broader class of imidazo[1,2-a]pyridines. This document is designed to be a comprehensive resource, empowering researchers to leverage the unique attributes of this molecule in their drug discovery and development endeavors.

Introduction: The Ascendancy of the Imidazo[1,2-a]pyridine Core

The fusion of an imidazole and a pyridine ring gives rise to the bicyclic heterocyclic system known as imidazo[1,2-a]pyridine. This scaffold is not merely a synthetic curiosity; it is a recurring motif in a range of marketed drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem.[3] The therapeutic landscape of this structural class is remarkably broad, encompassing anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular activities.[1][2][5] The inherent drug-like properties and synthetic tractability of the imidazo[1,2-a]pyridine core make it a fertile ground for the generation of novel chemical entities with diverse pharmacological profiles.

This compound emerges as a particularly strategic building block. The methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially enhancing target engagement or modifying metabolic stability. The carboxylic acid at the 6-position provides a crucial handle for further chemical elaboration, enabling the construction of amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Synthesis and Characterization: Forging the Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common approach being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] For this compound, a logical synthetic strategy involves the reaction of 6-aminonicotinic acid with a chloro- or bromo-acetone followed by cyclization.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The disconnection cleaves the imidazo[1,2-a]pyridine ring at the N1-C2 and C3-N4 bonds, leading back to the precursor, 6-aminonicotinic acid, and a three-carbon electrophile.

G Target This compound Precursors 6-Aminonicotinic Acid + Chloroacetone Target->Precursors Cyclocondensation

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of this compound hydrochloride

  • To a solution of 6-aminonicotinic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add chloroacetone (1.1 equivalents).

  • The reaction mixture is heated to reflux (approximately 85 °C) for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then treated with a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound hydrochloride.

Step 2: Neutralization to the Free Carboxylic Acid

  • The hydrochloride salt is dissolved in a minimal amount of water.

  • The pH of the solution is carefully adjusted to 5-6 by the slow addition of a 2 M aqueous solution of sodium hydroxide.

  • The mixture is cooled in an ice-water bath to facilitate the precipitation of the free carboxylic acid.

  • The precipitate is collected by vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to afford the final product, this compound, as a solid.[7]

Physicochemical and Spectroscopic Characterization

The physical and chemical properties of this compound are summarized in the table below. The spectroscopic data provided is predicted based on the analysis of closely related analogs and general principles of NMR and mass spectrometry.[6][8][9][10]

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[11]
Molecular Weight 176.17 g/mol [11]
Appearance Expected to be a solid-
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.5 (s, 1H, COOH), ~8.5 (s, 1H, H-5), ~7.8 (d, 1H, H-7), ~7.6 (d, 1H, H-8), ~7.5 (s, 1H, H-3), ~2.4 (s, 3H, CH₃)Inferred from analogs[6][8][10]
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~168 (C=O), ~145 (C-8a), ~142 (C-2), ~130 (C-6), ~125 (C-5), ~120 (C-7), ~115 (C-8), ~110 (C-3), ~15 (CH₃)Inferred from analogs[6][8]
Predicted MS (ESI+) m/z 177 [M+H]⁺[11]

Biological Significance and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. While specific studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[12][13] The carboxylic acid moiety at the 6-position of the target molecule provides a strategic point for derivatization to enhance interactions with the ATP-binding pocket of kinases or other cancer-related targets.[13] Studies on analogous compounds have shown that modifications at this position can lead to potent and selective inhibitors.[14] For instance, derivatives of imidazo[1,2-a]pyridine have been developed as inhibitors of c-Met and HDAC6, both of which are important targets in oncology.[14][15]

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory and Antimicrobial Activities

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have shown promise as anti-inflammatory agents.[1] The core structure is also found in compounds with significant antimicrobial and antitubercular properties.[5][6] The 2-methyl and 6-carboxylic acid substitutions on the imidazo[1,2-a]pyridine scaffold present opportunities for developing novel agents to combat infectious diseases.

Central Nervous System (CNS) Applications

As previously mentioned, several marketed drugs containing the imidazo[1,2-a]pyridine core, such as zolpidem, are used to treat CNS disorders.[3] This highlights the potential for this compound to serve as a scaffold for the development of new agents targeting neurological and psychiatric conditions.[4]

Future Directions and Conclusion

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its straightforward synthesis, coupled with the versatile reactivity of the carboxylic acid group, makes it an ideal starting point for the construction of diverse chemical libraries. The established biological activities of the broader imidazo[1,2-a]pyridine class provide a strong rationale for the exploration of this specific derivative in various therapeutic areas.

Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of relevant biological targets, including kinases, inflammatory mediators, and microbial enzymes. Elucidating the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Al-Trawneh, S. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Cesur, N., et al. (2006). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 11(4), 253-261. [Link]

  • (2025). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 199-264). John Wiley & Sons, Ltd. [Link]

  • MySkinRecipes. This compound. [Link]

  • Hrytsai, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(23), 8219. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Al-Trawneh, S. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Wang, J., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link]

  • PubChem. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. [Link]

  • Adib, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35293-35310. [Link]

  • Bower, J. F., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(5), 1616-1619. [Link]

  • Kysil, A., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 2586-2593. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • de Souza, M. V. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Molecules, 28(10), 4165. [Link]

  • Gunuguntla, M. R., et al. ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry. [Link]

  • Adib, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • El-Faham, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-651. [Link]

  • LookChem. Cas 139022-25-6,IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Recognizing the critical role that thermodynamic parameters play in the journey from discovery to formulation, this document outlines both experimental and computational methodologies for a thorough physicochemical profiling.

While specific experimental data for this compound is not extensively available in public literature, this guide serves as a robust operational manual for researchers and scientists. It details the necessary steps to generate and interpret high-quality data, ensuring scientific integrity and providing actionable insights for drug development professionals.

Synthesis and Characterization

A reliable synthesis route is the foundational step for any subsequent physicochemical analysis. Imidazo[1,2-a]pyridine scaffolds are commonly synthesized through established organic chemistry reactions. A general approach involves the condensation of an aminopyridine with an α-haloketone. For the specific synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid, a common precursor is 6-aminonicotinic acid, which can be reacted with a suitable reagent like chloroacetaldehyde.[2]

Following synthesis, rigorous characterization is paramount to confirm the identity and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Only when the compound's identity and purity are unequivocally established should the investigation of its thermodynamic properties commence.

Experimental Determination of Thermodynamic Properties

The following sections detail the experimental protocols for measuring key thermodynamic parameters. The choice of these methods is guided by their accuracy, reproducibility, and relevance to pharmaceutical development.

Melting Point and Enthalpy of Fusion

The melting point (T_m) is a fundamental property that influences solubility and formulation strategies. The enthalpy of fusion (ΔH_fus) provides insight into the energetics of the crystal lattice. Differential Scanning Calorimetry (DSC) is the gold-standard technique for these measurements.[3][4]

Table 1: Proposed DSC Experimental Parameters

ParameterRecommended Value/SettingRationale
Sample Mass 2-5 mgEnsures good thermal contact and resolution.[5]
Heating Rate 2 °C/minA slower heating rate improves the resolution of the melting peak.[5]
Atmosphere Dynamic Nitrogen (50 mL/min)Provides an inert atmosphere, preventing oxidative degradation.[5]
Crucible Aluminum, hermetically sealedPrevents sublimation of the sample during heating.[6]
Calibration IndiumA standard reference material for temperature and enthalpy calibration.[7][8]
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[7][8]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[6]

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point. Ramp the temperature at a constant rate (e.g., 2 °C/min) through the melting transition.[5]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.[3] The enthalpy of fusion is calculated by integrating the area of the melting peak.[3]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference Pans seal->load run Execute Thermal Program (e.g., 2 °C/min) load->run thermogram Generate Thermogram run->thermogram analyze Determine Tm (Onset) & ΔHfus (Peak Area) thermogram->analyze

DSC experimental workflow for melting point and enthalpy of fusion determination.
Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2][9]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[10]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Solubility_Workflow start Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-72 hours) start->agitate separate Phase Separation (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify result Thermodynamic Solubility quantify->result

Shake-flask method workflow for determining aqueous solubility.
Acid Dissociation Constant (pKa)

The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[1][11]

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and immerse the pH electrode.[1]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13] For polyprotic species, multiple inflection points may be observed.

An alternative method, particularly for compounds with a strong chromophore, is UV-spectrophotometry. This technique relies on the change in the UV-Vis spectrum of the compound as its ionization state changes with pH.[14][15][16]

Computational Prediction of Thermodynamic Properties

In silico methods provide a valuable complement to experimental measurements, offering predictions early in the drug discovery process and aiding in the interpretation of experimental data.

pKa Prediction

Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT) combined with a continuum solvation model (like PCM), can provide accurate pKa predictions.[17] Machine learning models trained on large datasets of known pKa values also offer a rapid prediction method.[18]

pKa_Prediction_Logic cluster_qm Quantum Mechanics (QM) cluster_ml Machine Learning (ML) dft DFT Calculation of Protonated & Deprotonated States solvation Apply Continuum Solvation Model (e.g., PCM) dft->solvation free_energy Calculate Free Energy Difference (ΔG) solvation->free_energy pka Predicted pKa free_energy->pka features Generate Molecular Descriptors model Input to Trained ML Model features->model model->pka

Logical relationship between computational approaches for pKa prediction.
Solubility Prediction

Computational prediction of solubility is often approached by calculating the solvation free energy, which is the free energy change of transferring a molecule from the gas phase to the solvent.[19] This can be achieved through both implicit and explicit solvent models in molecular dynamics simulations.[20] More recently, deep learning models have shown promise in accurately predicting solubility from molecular structure.[21]

Melting Point Prediction

Predicting melting points from first principles is challenging as it depends on the crystalline structure.[22] Molecular dynamics simulations can be used to model the melting process.[23][24] Machine learning approaches, trained on large datasets of experimental melting points and molecular descriptors, have also emerged as a powerful predictive tool.[25][26]

Data Interpretation and Application

The thermodynamic data generated through the methodologies described in this guide are integral to various stages of drug development:

  • Lead Optimization: Understanding the pKa and solubility can guide structural modifications to improve pharmacokinetic properties.

  • Preformulation: Melting point, enthalpy of fusion, and solubility data are essential for selecting appropriate solid forms and designing stable formulations.

  • Biopharmaceutical Modeling: These parameters are critical inputs for physiologically based pharmacokinetic (PBPK) models to predict in vivo performance.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. [Link]

  • A Diversified Machine Learning Strategy for Predicting and Understanding Molecular Melting Points. ChemRxiv. [Link]

  • How to Predict pKa. Rowan Scientific. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • SolvBERT for solvation free energy and solubility prediction: a demonstration of an NLP model for predicting the properties of molecular complexes. Digital Discovery. [Link]

  • Measurement of enthalpy of fusion. Calnesis. [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. [Link]

  • Predicting melting points of substances based on their molecular/atomic structure. Chemistry Stack Exchange. [Link]

  • 5 Easy Methods to Calculate pKa. Pharmaguideline. [Link]

  • Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research. [Link]

  • Predicting solvation free energies with an implicit solvent machine learning potential. arXiv. [Link]

  • Accurate prediction of aqueous free solvation energies using 3D atomic feature-based graph neural network with transfer learning. National Institutes of Health. [Link]

  • Accurately predicting solvation free energy in aqueous and organic solvents beyond 298 K by combining deep learning and the 1D reference interaction site model. RSC Publishing. [Link]

  • How to perform the shake flask method to determine solubility. Quora. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

  • Experiment No.5 DSC Analysis. Scribd. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • LAB MANUAL Differential Scanning Calorimetry. Simon Fraser University. [Link]

  • Solved POTENTIOMETRIC TITRATION: DETERMINE THE PKA OF AN. Chegg. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • DOT Language. Graphviz. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry. Journal of Chemical & Engineering Data. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Amides in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a multitude of clinically significant agents, including the hypnotic zolpidem and the anxiolytic saripidem. The derivatization of this core, particularly through the formation of amide bonds at the 6-position, offers a robust avenue for modulating pharmacokinetic and pharmacodynamic properties. Amide coupling reactions are a cornerstone of modern drug development, and a well-defined, reproducible protocol for their application to novel heterocyclic building blocks like 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is of paramount importance for researchers in the field.

This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful amide coupling of this compound with a variety of primary and secondary amines. We will delve into the mechanistic underpinnings of the most effective coupling strategies, offer step-by-step experimental procedures, and provide a troubleshooting guide to address common challenges.

Mechanistic Considerations for Effective Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction. This is typically achieved by converting the carboxylic acid into a more electrophilic species. For a heteroaromatic carboxylic acid such as this compound, the choice of coupling reagent is critical to ensure high yields and minimize side reactions. Two of the most reliable and widely adopted methods involve the use of uronium/aminium salt-based reagents like HATU, and carbodiimides such as EDC, often in the presence of an additive like HOBt.

The HATU-Mediated Coupling Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates via the formation of a reactive OAt-ester.[1] The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of the active ester. This intermediate is then readily attacked by the amine nucleophile to yield the desired amide and the byproduct, tetramethylurea.

HATU_Mechanism RCOOH Carboxylic Acid (2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct EDC_HOBt_Mechanism RCOOH Carboxylic Acid (2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Urea_Byproduct EDU (Water-soluble) Amide->Urea_Byproduct

Caption: EDC/HOBt-mediated amide coupling workflow.

Recommended Protocols

The following protocols are designed to be robust starting points for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine being used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for a wide range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of the OAt-active ester.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Suggested Stoichiometry (equiv.)
This compound176.171.0
Amine (Primary or Secondary)Variable1.1 - 1.5
HATU380.231.1 - 1.2
DIPEA129.242.0 - 3.0
Anhydrous DMF or DCM--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.2 M is a good starting point).

  • Add HATU (1.1-1.2 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.

  • Add the amine (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative to HATU and is particularly advantageous due to the water-solubility of the EDC byproduct, which simplifies purification.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Suggested Stoichiometry (equiv.)
This compound176.171.0
Amine (Primary or Secondary)Variable1.1 - 1.2
EDC·HCl191.701.2 - 1.5
HOBt135.121.2 - 1.5
DIPEA or Triethylamine (Et₃N)129.24 or 101.192.0 - 3.0
Anhydrous DMF or DCM--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), HOBt (1.2-1.5 equiv.), and the amine (1.1-1.2 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.2 M).

  • Add DIPEA or Et₃N (2.0-3.0 equiv.) and cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase the equivalents of the coupling reagent and/or base. Allow for a longer pre-activation time with HATU.
Low nucleophilicity of the amine.Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature (e.g., to 40-50 °C).
Steric hindrance.Use a less sterically hindered base. A longer reaction time or elevated temperature may be required.
Presence of Multiple Byproducts Side reaction of the activated intermediate.For EDC couplings, ensure HOBt is used. For HATU, avoid a large excess of the reagent.
Impure starting materials.Verify the purity of the carboxylic acid and amine before starting the reaction.
Difficulty in Purification Byproduct co-elutes with the product.For EDC couplings, ensure thorough aqueous workup to remove the water-soluble urea byproduct. For HATU couplings, tetramethylurea can sometimes be challenging to remove; consider a reverse-phase chromatography approach if necessary.

Conclusion

The amide coupling of this compound is a readily achievable transformation that opens the door to a vast chemical space for drug discovery and development. By understanding the underlying mechanisms of HATU and EDC/HOBt mediated couplings and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize novel imidazo[1,2-a]pyridine-6-carboxamides. The key to success lies in the careful selection of reagents, meticulous control of reaction conditions, and a systematic approach to troubleshooting.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Tella, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5971-5974. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Szabó, Z., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6539. [Link]

  • Han, T., et al. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 2011(4), 243-245. [Link]

  • PubChem. This compound. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a wide array of biological interactions. This guide provides an in-depth exploration of a key derivative, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, as a versatile scaffold for the development of novel therapeutic agents. We will delve into its synthesis, functionalization, and its demonstrated and potential applications in drug discovery, supported by detailed experimental protocols and mechanistic insights.

The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Bioactivity

The therapeutic relevance of the imidazo[1,2-a]pyridine scaffold is well-established, with marketed drugs spanning a range of indications. Notable examples include Zolpidem (Ambien®), a widely prescribed hypnotic for insomnia, and Alpidem (Ananxyl®), which was developed as an anxiolytic.[3][4][5] The scaffold's ability to modulate central nervous system (CNS) targets, particularly the GABA-A receptor, has been a significant focus of research.[6][7]

Beyond the CNS, imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Derivatives have been developed as covalent KRAS G12C inhibitors and antagonists of the PDGFR receptor tyrosine kinase.[8][9]

  • Antituberculosis: The scaffold is a key component of novel anti-TB agents targeting the cytochrome bc1 complex (QcrB).[10]

  • Anti-inflammatory and Analgesic: The inherent structure contributes to compounds with anti-inflammatory and pain-relieving properties.[8]

  • Antiviral and Antimicrobial: A range of derivatives have shown promise in combating various viral and microbial infections.[2][11][12]

This wide therapeutic spectrum underscores the value of the imidazo[1,2-a]pyridine core as a foundational element in drug design.[3] The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and biological target specificity.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A General Protocol

The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This robust and versatile reaction allows for the introduction of diverse substituents at various positions of the scaffold.

General Synthetic Workflow

Synthetic_Workflow Start Starting Materials: 2-Aminopyridine Derivative α-Halocarbonyl Compound Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Start->Reaction Product Imidazo[1,2-a]pyridine Derivative Reaction->Product

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Protocol 1: Synthesis of this compound

This protocol outlines a representative two-step synthesis of the title compound, starting from commercially available 6-aminonicotinic acid.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

  • Reaction Setup: To a solution of 6-aminonicotinic acid (1 equivalent) in a mixture of ethanol and water, add chloroacetaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of hydrochloric acid.

  • Reaction Conditions: Heat the mixture to 85°C and stir for 24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 5-6 with a 2 M aqueous solution of sodium hydroxide. Cool the mixture in an ice-water bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid.[13]

Step 2: Introduction of the 2-Methyl Group (Conceptual)

While a direct one-pot synthesis of the title compound may be feasible, a common strategy involves the functionalization of the imidazo[1,2-a]pyridine core. The introduction of the 2-methyl group can be achieved through various methods, such as a reaction with a methylating agent under appropriate conditions. Further optimization of a one-pot reaction from 6-aminonicotinic acid and a suitable three-carbon α-haloketone could also yield the desired product.

This compound as a Versatile Intermediate

The title compound possesses two key functional handles for further chemical modification: the methyl group at the 2-position and the carboxylic acid at the 6-position. This dual functionality makes it a highly valuable building block for creating diverse chemical libraries for drug screening.

Functionalization Strategies

Functionalization_Strategies Scaffold This compound 2-Methyl Group 6-Carboxylic Acid Deriv1 Amide/Ester Formation Scaffold:f2->Deriv1 Amide coupling (e.g., with amines) Esterification (e.g., with alcohols) Deriv2 Further Heterocycle Formation Scaffold:f2->Deriv2 Formation of oxadiazoles, etc. Deriv3 Halogenation/Functionalization Scaffold:f1->Deriv3 Radical halogenation (e.g., NBS) Oxidation to aldehyde/acid Deriv4 Coupling Reactions Scaffold:f1->Deriv4 Metal-catalyzed cross-coupling (after conversion to a halide)

Caption: Potential derivatization pathways for this compound.

Therapeutic Applications: Current and Future Perspectives

The structural features of this compound make it an attractive starting point for developing inhibitors of various enzymes and receptors.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Derivatives of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, where the 6-position is substituted with a carboxylic acid, have been synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT).[14] RGGT is a crucial enzyme in the prenylation of Rab GTPases, which are key regulators of vesicular transport. The disruption of Rab prenylation has emerged as a promising strategy in cancer therapy. The carboxylic acid at the 6-position is critical for the inhibitory activity of these compounds.[14]

Potential as Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of covalent inhibitors of KRAS G12C, a prevalent oncogenic mutation.[8] By incorporating an electrophilic "warhead" onto the scaffold, researchers have developed potent and selective inhibitors. The 2-methyl and 6-carboxylic acid groups of the title compound can serve as anchor points for the attachment of such reactive moieties or for modulating solubility and pharmacokinetic properties.

Central Nervous System (CNS) Modulation

Given the precedent of Zolpidem and Alpidem, the this compound scaffold holds potential for the development of novel CNS-acting agents.[4][5] The carboxylic acid group can be used to introduce functionalities that modulate receptor subtype selectivity, potentially leading to anxiolytics with an improved side-effect profile or novel hypnotics.[15]

Antimicrobial and Antiviral Applications

The imidazo[1,2-a]pyridine core is present in compounds with demonstrated activity against various pathogens, including Mycobacterium tuberculosis.[10] The 6-carboxylic acid moiety could enhance the activity or improve the pharmacokinetic profile of such agents. Furthermore, derivatives have been explored for their potential to block the entry of SARS-CoV-2 into host cells by targeting both human ACE2 and the viral spike protein.[16]

Biological Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassBiological Target/ActivityTherapeutic AreaReference
ZolpidemGABA-A Receptor (α1 subunit selective)Insomnia[4][17]
AlpidemGABA-A Receptor / TSPOAnxiety[5][18]
KRAS G12C Covalent InhibitorsKRAS G12CCancer[8]
PDGFR AntagonistsPDGFR Tyrosine KinaseCancer[9]
Q203 (Telacebec)Cytochrome bc1 complex (QcrB)Tuberculosis[10]
6-Substituted 3-IPEHPC DerivativesRab Geranylgeranyl TransferaseCancer[14]

Protocol 2: Amide Coupling of this compound

This protocol details a standard procedure for the derivatization of the carboxylic acid group, a common step in generating a library of compounds for structure-activity relationship (SAR) studies.

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the presence of two distinct functional groups for derivatization provide a robust platform for the design and synthesis of novel therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. The established success of the broader imidazo[1,2-a]pyridine class provides a strong foundation for the continued exploration of this promising chemical entity in drug discovery programs.

References

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Alpidem. (n.d.). Wikipedia.
  • alpidem. (n.d.). Drug Central.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023).
  • Zolpidem. (n.d.). Wikipedia.
  • Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. (n.d.).
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.).
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020).
  • Synthesis of zolpidem in different routes. (n.d.).
  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (2009). Arkivoc.
  • Pharmacological and behavioral profile of alpidem as an anxiolytic. (n.d.). PubMed.
  • Nonbenzodiazepine. (n.d.). Wikipedia.
  • Alpidem in the treatment of panic disorder. (n.d.). PubMed.
  • 2-Methylimidazo[1,2-a]pyridine-6-carboxyl
  • Cas 139022-25-6, IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. (n.d.). lookchem.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2016). Semantic Scholar.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). Frontiers.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). Amerigo Scientific.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central.
  • 2-Amino-Imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester. (n.d.). Santa Cruz Biotechnology.
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure presents a well-defined vectoral array of substituents, making it an ideal starting point for fragment-based drug discovery (FBDD). This guide provides a detailed technical overview of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid as a strategic fragment for initiating drug design campaigns. We will explore its synthesis, physicochemical characteristics, and application in biophysical screening assays, and outline detailed protocols for hit identification and subsequent hit-to-lead elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold against a range of biological targets, particularly protein kinases.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) validate the therapeutic utility and favorable pharmacokinetic profile of this scaffold.[1]

In the context of Fragment-Based Drug Discovery (FBDD), the this compound fragment offers several distinct advantages:

  • Structural Rigidity: The fused ring system minimizes conformational entropy upon binding, providing a more reliable assessment of binding affinity and a solid anchor for structure-based design.

  • Defined Exit Vectors: The methyl group at the 2-position and the carboxylic acid at the 6-position provide distinct and synthetically tractable vectors for chemical elaboration to explore and engage with target protein sub-pockets.

  • Key Interaction Points: The pyridine nitrogen acts as a hydrogen bond acceptor, often interacting with the hinge region of protein kinases.[3][4] The carboxylic acid provides a strong hydrogen bonding and salt-bridge forming group, capable of anchoring the fragment to positively charged residues like lysine or arginine on the protein surface.

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a guiding principle for fragment design, ensuring adequate solubility and a higher probability of efficient binding.

This guide will provide the necessary protocols to harness these features, transforming this simple fragment into a potent and selective lead compound.

Physicochemical and Synthetic Profile

A successful fragment must possess appropriate physicochemical properties to ensure solubility in screening buffers and to provide a solid baseline for optimization.

Physicochemical Properties

The properties of this compound make it a suitable candidate for FBDD campaigns.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.18 g/mol [5]
XLogP3 (Calculated)2.3[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors3[6]
Rotatable Bond Count1[7]
Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-haloketone.[8] The following protocol is adapted from established literature procedures for analogous compounds.[9]

Reaction Scheme: Step 1: Bromination of Ethyl Acetoacetate Ethyl acetoacetate + N-Bromosuccinimide (NBS) → Ethyl 2-bromo-3-oxobutanoate

Step 2: Cyclocondensation Ethyl 2-bromo-3-oxobutanoate + 6-Aminonicotinic acid → Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Step 3: Hydrolysis Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate + LiOH → this compound

Detailed Protocol:

  • Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate.

    • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture to remove succinimide and concentrate the filtrate under reduced pressure. The crude bromo-intermediate can often be used in the next step without further purification.

  • Step 2: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

    • Dissolve 6-aminonicotinic acid (1.0 eq) in ethanol.

    • Add the crude ethyl 2-bromo-3-oxobutanoate (1.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC for 12-18 hours.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired ester.

  • Step 3: Synthesis of this compound.

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC. Once complete, acidify the reaction mixture to pH 5-6 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to afford the final product.

Application in Fragment-Based Screening

The primary utility of a fragment is its ability to be detected binding to a target protein, providing a starting point for drug development. Biophysical methods are essential for this initial screen due to the typically weak affinities of fragments.

Workflow for Fragment Screening

A robust screening campaign employs orthogonal techniques to ensure high-quality, validated hits, minimizing false positives.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Optimization Primary_Screen Primary Screen (e.g., SPR, Thermal Shift) Hit_Validation Orthogonal Validation (e.g., NMR) Primary_Screen->Hit_Validation Initial Hits Structural_Biology Structure Determination (X-ray Crystallography) Hit_Validation->Structural_Biology Confirmed Hits Hit_to_Lead Hit-to-Lead Chemistry Structural_Biology->Hit_to_Lead Binding Mode Hit_to_Lead->Primary_Screen New Analogs

FBDD campaign workflow.
Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries. It measures changes in mass on a sensor chip surface as fragments bind to an immobilized protein target.[10][11][12]

Objective: To identify fragments that bind to a target protein and to estimate their binding affinity (KD) and kinetics.

Materials:

  • Biacore instrument (e.g., Biacore 8K, T200)

  • Sensor Chip CM5

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Target protein (highly pure, >95%)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Protocol:

  • Protein Immobilization (Amine Coupling):

    • Equilibrate the system with Running Buffer.

    • Activate the CM5 sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[11][13]

    • Prepare the target protein at a concentration of 20-50 µg/mL in Immobilization Buffer.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units (RU) for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.[10][13]

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract nonspecific binding.

  • Fragment Screening:

    • Prepare a dilution series of the fragment stock solution in Running Buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).

    • For a primary screen, inject a single high concentration of the fragment (e.g., 200 µM) over the target and reference flow cells.

    • Monitor the sensorgram for a binding response. A positive "hit" is a response significantly higher on the target surface compared to the reference surface.

  • Affinity/Kinetics Analysis (for Hits):

    • Inject a series of fragment concentrations (e.g., 6-8 concentrations, from 1 µM to 500 µM) in a multi-cycle kinetics format.

    • Include buffer-only injections (blanks) for double referencing.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol: NMR-Based Hit Validation (Ligand-Observed)

NMR spectroscopy is a powerful orthogonal method to validate hits from primary screens. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly effective.[12][14][15]

Objective: To confirm the binding of fragment hits to the target protein in solution.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM) in a deuterated NMR buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.0)

  • Fragment stock solution (in DMSO-d₆)

  • NMR tubes

Protocol: WaterLOGSY

  • Sample Preparation:

    • Prepare two NMR samples. Both should contain the fragment at a final concentration of 100-200 µM and the same percentage of DMSO-d₆.

    • Sample 1 (Reference): Fragment in NMR buffer.

    • Sample 2 (Test): Fragment and target protein (10-20 µM) in NMR buffer.

  • NMR Acquisition:

    • Acquire a 1D ¹H reference spectrum for each sample.

    • Acquire a WaterLOGSY spectrum for each sample. A typical experiment involves selective inversion of the water resonance followed by a mixing time (1-2 seconds) to allow for magnetization transfer.[16]

  • Data Analysis:

    • In the reference sample (no protein), non-binding fragments will show positive NOE signals from bulk water.

    • In the test sample, fragments that bind to the protein will show negative NOE signals. This is because they receive magnetization from the hydrated protein, which has an opposite NOE sign to bulk water.[12][17]

    • A clear sign inversion from positive to negative upon addition of the protein confirms binding.

Structural Biology: Visualizing the Binding Mode

Obtaining a high-resolution structure of the fragment-protein complex is the most critical step in FBDD. It reveals the precise binding mode and provides a roadmap for rational drug design. X-ray crystallography is the gold standard for this purpose.[1][18]

Protocol: X-ray Crystallography via Crystal Soaking

Objective: To determine the three-dimensional structure of the this compound fragment bound to the target protein.

Materials:

  • Pre-grown crystals of the target protein.

  • Fragment stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution (reservoir solution supplemented with glycerol or ethylene glycol).

  • Crystal harvesting tools (loops, magnetic wands).

  • Access to a synchrotron X-ray source.

Protocol:

  • Crystal Soaking:

    • Prepare a "soaking solution" by adding the fragment stock solution directly to the crystallization drop or a fresh drop containing the reservoir solution. The final fragment concentration should be high (e.g., 1-10 mM) to ensure occupancy, and the final DMSO concentration should be controlled (typically <10%) to avoid crystal damage.[19]

    • Incubate the crystals in the soaking solution for a period ranging from minutes to several hours. The optimal time must be determined empirically.[19]

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation during data collection.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure to obtain the final protein-ligand complex structure.

Hit-to-Lead Elaboration Strategies

Once a validated hit with a known binding mode is secured, the next phase is to grow the fragment into a more potent, lead-like molecule. The structure of the this compound offers two primary vectors for elaboration.

Key elaboration vectors.
Vector 1: Elaboration from the 2-Methyl Position

The C2-methyl group often points towards solvent or into nearby hydrophobic sub-pockets. This position is ideal for "growing" the fragment to gain additional interactions and improve potency and selectivity.

  • Strategy: Replace the methyl group with larger, more functionalized moieties.

  • Chemistry: This can be achieved by starting the synthesis with different α-haloketones. For example, using 3-bromo-4-phenyl-2-butanone would install a benzyl group at the C2 position.

  • Goal: To occupy adjacent hydrophobic pockets, as is often critical for kinase inhibitors, leading to significant gains in affinity.

Vector 2: Modification of the 6-Carboxylic Acid

The carboxylic acid is a powerful anchoring group but can lead to poor cell permeability and metabolic liabilities. Its modification is a key step in optimizing pharmacokinetic properties.

  • Strategy 1 (Amide Scaffolding): Convert the carboxylic acid to an amide. This maintains the hydrogen bonding capability while removing the charge. The amide nitrogen provides a new point for further diversification. This is a common strategy in developing imidazopyridine-based inhibitors.[9]

  • Strategy 2 (Bioisosteric Replacement): Replace the carboxylic acid with a bioisostere to modulate acidity, polarity, and metabolic stability.

BioisostereRationale
Tetrazole Maintains acidity (pKa ~4.5-4.9) while increasing lipophilicity. Resists glucuronidation.
Acyl Sulfonamide Can mimic the hydrogen bonding pattern of a carboxylate and often leads to increased potency.
Hydroxamic Acid Acts as a strong metal-chelating group, useful for targeting metalloenzymes. Moderately acidic (pKa ~8-9).

Conclusion

This compound represents a high-value fragment for initiating drug discovery programs. Its privileged scaffold, combined with synthetically tractable vectors for elaboration, provides a robust platform for FBDD. By employing the systematic workflow and detailed protocols outlined in this guide—from biophysical screening and structural determination to rational hit-to-lead optimization—research teams can efficiently translate this simple starting point into novel, potent, and selective clinical candidates.

References

  • IBA Lifesciences. (n.d.). Stable and oriented immobilization of SA-Strep-tag® II fusion proteins on Biacore Sensor Chip CM5. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Use BiaCore X100 to Study Molecular Interactions. Retrieved from [Link]

  • IBA Lifesciences. (n.d.). Coating of BiacoreTM Sensor Chip CM5 with StrepMAB-Immo. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • Jonsson, U., et al. (2005). Immobilization of proteins to Biacore sensor chips using Staphylococcus aureus sortase A. Analytical Biochemistry, 339(2), 253-259.
  • Navratilova, I., & Hopkins, A. L. (2010). A protocol for concentration-response analysis of binding data for a small molecule/protein interaction. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • Vink, M., et al. (2012). Crystallographic Fragment Screening. Methods in Molecular Biology, 841, 141-159.
  • Warlop, S., et al. (2014). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2956-2965.
  • Demirayak, Ş., et al. (2005).
  • Calabrese, A. N., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 9(1), 10001.
  • Hagan, R. M., et al. (2020). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods, 180, 55-66.
  • Collins, P. M., et al. (2020). XChem crystallographic fragment screening. protocols.io. Retrieved from [Link]

  • Schumacher, J., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 77(Pt 9), 1143-1152.
  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 27(5), 255-262.
  • van der Helm, L. H., et al. (2015). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Jäschke, A., & Sreeramulu, S. (2018). Direct NMR Probing of Hydration Shells of Protein Ligand Interfaces and Its Application to Drug Design. Journal of Medicinal Chemistry, 61(15), 6436-6447.
  • Sharma, A., et al. (2017).
  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Poczta, A., et al. (2020).
  • Stanovnik, B., et al. (2009).
  • Hartshorn, M. J., et al. (2007). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. Journal of Medicinal Chemistry, 50(1), 41-50.
  • Wang, T., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565.
  • De Vita, D., et al. (2020). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 25(23), 5707.
  • Frett, B., et al. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Yun, S. M., et al. (2015). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 966-971.
  • Kumar, K., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1269-1280.
  • Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 643209.
  • Vashisht, H., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., et al. (2023). Production of imidazopyridines.

Sources

Application Note: A Modular Approach to the Synthesis of Novel Kinase Inhibitors Based on the 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This application note provides a detailed guide for the design, synthesis, and evaluation of novel kinase inhibitors using 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid as a versatile starting material. We present modular synthetic protocols, including robust amide coupling strategies, and outline a comprehensive workflow for biological characterization, from initial biochemical screens to cell-based target engagement assays. This guide is intended for researchers in drug discovery and medicinal chemistry, offering field-proven insights to accelerate the development of potent and selective kinase inhibitors.

Introduction: The Kinase Target and the Imidazo[1,2-a]pyridine Scaffold

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, making them a major target class for drug development.[2] The success of approved kinase inhibitors has validated this approach, yet the need for compounds with improved selectivity and novel mechanisms of action remains high.[3]

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for inhibitors that target the ATP-binding site of kinases.[5] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including PI3Kα and Activin-like kinase (ALK), demonstrating its broad utility.[6][7] This note focuses on leveraging this compound, a commercially available building block, as a strategic starting point for generating diverse libraries of potential kinase inhibitors.

Rationale for Synthetic Strategy

The this compound scaffold offers three primary points for chemical diversification: the C2-methyl group, the C6-carboxylic acid, and the aromatic core itself. Our strategy focuses on the C6-carboxylic acid as the primary handle for rapid library synthesis via amide coupling, a cornerstone reaction in medicinal chemistry.[8] This approach allows for the systematic exploration of the chemical space around the core scaffold by introducing a wide variety of amines, thereby modulating physicochemical properties and target engagement.

Further diversification can be achieved through late-stage functionalization of the imidazopyridine core, for example, via palladium-catalyzed cross-coupling reactions, should the initial amide library warrant further optimization.[9][10]

Synthetic Workflow Overview

The overall strategy involves a two-pronged approach: (1) generation of a diverse amide library from the starting carboxylic acid and (2) a parallel or subsequent exploration of carboxylic acid bioisosteres to improve pharmacokinetic properties. This modular approach allows for a systematic structure-activity relationship (SAR) study.

G cluster_start Starting Material cluster_path_a Pathway A: Amide Library Synthesis cluster_path_b Pathway B: Bioisostere Exploration cluster_path_c Pathway C: Core Modification (Advanced) start This compound coupling Amide Coupling (HATU, DIPEA) start->coupling bioisostere Bioisosteric Replacement (e.g., Tetrazole Synthesis) start->bioisostere library Diverse Amide Library (Primary SAR Exploration) coupling->library halogenation Halogenation library->halogenation Lead Optimization bio_library Bioisostere Analogs (ADME Optimization) bioisostere->bio_library suzuki Suzuki Coupling halogenation->suzuki core_mod Aryl-Substituted Analogs (Vectorial Expansion) suzuki->core_mod

Caption: Overall synthetic strategy for inhibitor development.

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Amide Coupling

This protocol describes the synthesis of a diverse amide library from this compound using HATU, a highly efficient and widely used coupling reagent that minimizes side reactions.[11]

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.2 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.

Table 1: Representative Amide Synthesis Conditions and Expected Data

Amine Moiety Equivalents Reaction Time (h) Expected M+H⁺ Purification Method
Morpholine 1.2 6 246.12 Silica Gel Chromatography
Benzylamine 1.2 8 266.13 Silica Gel Chromatography
4-Fluoroaniline 1.2 12 270.10 Silica Gel Chromatography

| Piperidine | 1.2 | 6 | 244.14 | Silica Gel Chromatography |

Protocol 4.2: Characterization of Synthesized Compounds

All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the carboxylic acid proton (~12-13 ppm) and the appearance of a new amide N-H proton (typically ~7-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the final product.

  • Purity Analysis (HPLC): The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC), ideally using two different solvent systems. Purity should be >95% for compounds intended for biological screening.

Biological Evaluation Strategy

A tiered approach is recommended for the biological evaluation of the synthesized library, starting with broad screening and progressing to more specific, cell-based assays for the most promising hits.

G cluster_workflow Biological Evaluation Funnel start Synthesized Compound Library (>95% Purity) screen Primary Biochemical Screen (e.g., Single-Dose % Inhibition @ 1µM) start->screen ic50 IC₅₀ Determination (Dose-Response Curve for Hits) screen->ic50 selectivity Kinome Selectivity Profiling (e.g., KinomeScan or Panel Screen) ic50->selectivity cellular Cell-Based Assays (Target Engagement & Cellular Potency) selectivity->cellular lead Lead Compound for In Vivo Studies cellular->lead

Caption: Tiered workflow for biological evaluation of inhibitors.
Protocol 5.1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the target kinase.

Methodology: A variety of platforms are available, such as radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™).[7][12] The general principle involves incubating the kinase, a suitable substrate, and ATP with varying concentrations of the inhibitor.

General Procedure (Luminescence-based):

  • Prepare a serial dilution of the test compounds in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • In a 384-well plate, add the kinase enzyme solution in assay buffer.

  • Add the test compounds from the dilution plate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (often at or near the Kₘ concentration).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent and measuring luminescence.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Inhibition Data

Compound ID Target Kinase IC₅₀ (nM) Off-Target Kinase 1 IC₅₀ (nM) Off-Target Kinase 2 IC₅₀ (nM) Selectivity Ratio (Off-Target 1 / Target)
Amide-1 50 1,500 >10,000 30
Amide-2 850 2,000 >10,000 2.4
Amide-3 15 5,000 8,000 333

| Staurosporine | 5 | 8 | 12 | 1.6 |

Protocol 5.2: Kinome Selectivity Profiling

Objective: To assess the selectivity of lead compounds across a broad panel of human kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.[12]

Rationale: ATP-competitive inhibitors often show activity against multiple kinases due to the conserved nature of the ATP-binding site.[3] Broad kinome profiling provides a comprehensive view of a compound's selectivity. Services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ offer screening against hundreds of kinases.[12][13] The output is typically presented as percent inhibition at a fixed concentration or as a Kₔ value, which can be visualized on a kinome tree to identify on- and off-target activities.

Protocol 5.3: Cell-Based Target Engagement and Potency Assays

Objective: To confirm that the inhibitor can enter cells, bind to its intended target, and exert a functional effect.[14]

Rationale: Biochemical activity does not always translate to cellular activity due to factors like cell permeability and efflux. Cell-based assays provide more physiologically relevant data.[15]

Example Method 1: Cellular Phosphorylation Assay (Western Blot or ELISA)

  • Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.

  • Treat the cells with various concentrations of the inhibitor for a set period (e.g., 2-4 hours).

  • Lyse the cells and quantify the phosphorylation level of a known downstream substrate of the target kinase using a phospho-specific antibody.

  • A dose-dependent decrease in substrate phosphorylation indicates successful target engagement and inhibition in a cellular context.[16]

Example Method 2: Cell Proliferation/Viability Assay

  • For kinases implicated in cancer, seed a cancer cell line whose proliferation is dependent on the target kinase's activity.

  • Treat cells with a dose-response of the inhibitor for an extended period (e.g., 72 hours).

  • Measure cell viability using reagents like CellTiter-Glo® (Promega) or MTT.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the development of novel kinase inhibitors. The protocols outlined in this application note describe a modular and efficient workflow for the synthesis of diverse compound libraries via amide coupling, followed by a systematic cascade of biological assays for their characterization. By integrating rational design, efficient synthesis, and a tiered evaluation strategy, researchers can effectively navigate the path from initial hit identification to the development of potent and selective lead compounds for further preclinical evaluation. Promising leads identified through this workflow can be further optimized by exploring bioisosteric replacements for the amide group to enhance pharmacokinetic properties or by further substitution on the heterocyclic core using cross-coupling chemistry to explore new binding interactions.[17][18]

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, National Institutes of Health. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Arts, F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Schrödinger. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. (Note: While the provided link was to a different paper, this is a seminal paper on the topic of kinase profiling).
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. (Note: While the provided link was to a general kinome profiling page, this is a key review on the importance of kinases as targets).
  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566-2569. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]

  • Lee, S. Y., et al. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Journal of Medicinal Chemistry, 54(18), 6364-6374. [Link]

  • Kumar, A., et al. (2013). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 54(10), 1279-1282. [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(26), 10134-10137. [Link]

  • PubChem. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. [Link]

  • Zhang, H., et al. (2017). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. RSC Advances, 7(1), 1-11. [Link]

  • Li, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(43), 9479-9483. [Link]

  • Vale, N., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (86), 51446. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. [Link]

  • de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Bouissane, L., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 363-372. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • da Silva, A. C. M., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 8345-8355. [Link]

  • Moss, T. A., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Sarkar, T., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 814-845. [Link]

  • MySkinRecipes. This compound. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3236. [Link]

Sources

Application Notes & Protocols: Fluorescent Labeling with 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Imidazo[1,2-a]pyridine Fluorophores

The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system recognized for its significant and versatile fluorescent properties.[1][2] These fluorophores are emerging as powerful tools in biological imaging and sensing due to their attractive photophysical characteristics, which can include high quantum yields and sensitivity to their microenvironment.[2][3] Derivatives of this core structure are being explored for a wide range of applications, from cell imaging and metal ion detection to the development of advanced materials like organic light-emitting diodes (OLEDs).[2][4]

This guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, engineered for covalent labeling of biomolecules. By activating its carboxylic acid group, this compound becomes a reactive probe capable of forming stable bonds with proteins, antibodies, and other amine-containing molecules. This document provides a comprehensive overview of the labeling chemistry, detailed protocols for conjugation and purification, and expert guidance on characterizing the final product for robust and reproducible results in your research.

Section 1: The Chemistry of Amine-Reactive Labeling

The most common and robust strategy for labeling proteins and antibodies involves the reaction of an amine-reactive fluorescent dye with primary amines found on the protein.[5] Primary amines are present at the N-terminus of polypeptide chains and on the side chain of lysine residues.[5] The protocol described here utilizes N-hydroxysuccinimide (NHS) ester chemistry, a highly efficient method for forming stable amide bonds under mild, aqueous conditions.[]

The process begins with the activation of the this compound. The carboxyl group is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as EDC, to form a semi-stable NHS ester.[7] This activated ester is then introduced to the target protein in a buffer with a slightly alkaline pH (typically 7.2-8.5).[] At this pH, the primary amines on the protein are sufficiently deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the fluorophore to the protein, and releases NHS as a byproduct.[5][]

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Protein CarboxylicAcid Fluorophore-COOH (2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid) EDC_NHS + EDC & NHS NHSEster Fluorophore-CO-NHS (Amine-Reactive NHS Ester) Protein Protein-NH₂ (Primary Amine on Lysine or N-terminus) NHSEster->Protein Reaction pH 7.2 - 8.5 Conjugate Fluorophore-CO-NH-Protein (Stable Amide Bond) Byproduct + NHS G prep prep reaction reaction purify purify start Start prep_ab 1. Prepare Antibody in Reaction Buffer start->prep_ab prep_dye 2. Prepare Dye Stock Solution (10 mg/mL in DMSO) prep_ab->prep_dye calc_dye 3. Calculate Dye Volume (10-20 fold molar excess) prep_dye->calc_dye add_dye 4. Add Dye to Antibody calc_dye->add_dye incubate 5. Incubate Reaction (1 hr, RT, gentle mixing) add_dye->incubate purify_col 6. Purify Conjugate (Size-Exclusion Column) incubate->purify_col end End: Labeled Antibody purify_col->end G start Start: Reaction Mixture prep_col 1. Prepare Spin Column (Equilibrate with PBS) start->prep_col load_sample 2. Load Reaction Mixture onto Column prep_col->load_sample centrifuge 3. Centrifuge Column load_sample->centrifuge collect 4. Collect Eluate (Labeled Antibody) centrifuge->collect discard Free dye remains in column centrifuge->discard end End: Purified Conjugate collect->end G Antigen Target Antigen in Cell Antibody Labeled Primary Antibody (Imidazo[1,2-a]pyridine Conjugate) Antigen->Antibody Binds to Microscope Fluorescence Microscope (Excitation at ~350 nm) Antibody->Microscope Imaged by Signal Detected Signal (Emission at ~450 nm) Microscope->Signal Detects

Sources

Scaling Up the Synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including hypnotic, anxiolytic, and anticancer properties.[3] Notable drugs such as Zolpidem and Alpidem feature this scaffold, highlighting its importance in drug development.[4][5] 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a key building block for the synthesis of more complex molecules, making a robust and scalable synthetic procedure for its preparation highly valuable for researchers in both academic and industrial settings.

This application note provides a detailed, scalable experimental procedure for the synthesis of this compound. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol, address critical safety considerations, and discuss key parameters for successful scale-up.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the requisite starting material, 2-amino-5-pyridinecarboxylic acid, followed by the core cyclization reaction.

Part 1: Synthesis of 2-Amino-5-pyridinecarboxylic Acid

The starting material, 2-amino-5-pyridinecarboxylic acid, can be prepared via the hydrolysis of 2-amino-5-cyanopyridine. This method is often favored for its relatively straightforward procedure and the commercial availability of the cyano-pyridine precursor.

Synthesis_of_2-Amino-5-pyridinecarboxylic_acid start 2-Amino-5-cyanopyridine intermediate Hydrolysis (e.g., NaOH, H2O, heat) start->intermediate product 2-Amino-5-pyridinecarboxylic Acid intermediate->product

Caption: Synthesis of 2-Amino-5-pyridinecarboxylic Acid.

Part 2: Cyclization to Form this compound

The core of this synthesis is the classical reaction between a 2-aminopyridine derivative and an α-haloketone.[2] In this case, 2-amino-5-pyridinecarboxylic acid is reacted with chloroacetone to yield the desired this compound.

The reaction proceeds via a nucleophilic substitution, where the pyridine nitrogen of 2-amino-5-pyridinecarboxylic acid attacks the electrophilic carbon of chloroacetone, displacing the chloride ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6][7]

Synthesis_of_2-Methylimidazo[1,2-a]pyridine-6-carboxylic_acid reactant1 2-Amino-5-pyridinecarboxylic Acid reaction Cyclocondensation (e.g., NaHCO3, Ethanol, Reflux) reactant1->reaction reactant2 Chloroacetone reactant2->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Chloroacetone is a highly toxic, flammable, and lachrymatory substance that can be fatal if inhaled or absorbed through the skin.[8][9][10][11][12] All manipulations involving chloroacetone must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of 2-Amino-5-pyridinecarboxylic Acid

This protocol is adapted from established hydrolysis procedures for nitriles.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-cyanopyridine119.1210.0 g0.084
Sodium Hydroxide (NaOH)40.0010.0 g0.250
Deionized Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanopyridine (10.0 g, 0.084 mol) and deionized water (100 mL).

  • Slowly add sodium hydroxide pellets (10.0 g, 0.250 mol) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4-5. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 2-amino-5-pyridinecarboxylic acid.

Protocol 2: Synthesis of this compound

This protocol is based on the well-established condensation reaction of 2-aminopyridines with α-haloketones.[2][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-pyridinecarboxylic Acid138.125.0 g0.036
Chloroacetone92.523.7 g (3.2 mL)0.040
Sodium Bicarbonate (NaHCO₃)84.016.1 g0.072
Ethanol (95%)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-pyridinecarboxylic acid (5.0 g, 0.036 mol) and sodium bicarbonate (6.1 g, 0.072 mol) in 95% ethanol (100 mL).

  • In a fume hood , carefully add chloroacetone (3.2 mL, 0.040 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water.

  • Acidify the aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 15 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to afford this compound.

Considerations for Scale-Up

Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Thermal Management: The cyclization reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is highly recommended.

  • Reagent Addition: The addition of chloroacetone should be done portion-wise or via a dropping funnel to control the initial exotherm.

  • Mixing: Efficient agitation is necessary to maintain a homogeneous suspension and ensure effective heat and mass transfer, especially during the neutralization and precipitation steps.

  • Work-up and Isolation: On a larger scale, filtration and drying equipment must be appropriately sized. The use of a centrifuge for solid-liquid separation can be more efficient than vacuum filtration for large quantities.

  • Solvent Selection: While ethanol is a suitable solvent, for industrial-scale production, a solvent recovery system should be implemented to minimize waste and reduce costs.

  • Purification: For pharmaceutical applications, the crude product may require further purification, such as recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve the desired purity.[14]

Conclusion

This application note provides a comprehensive and scalable procedure for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block for their synthetic endeavors. The considerations for scale-up outlined herein offer a pathway for transitioning this synthesis from the laboratory to a larger-scale production environment.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet: Chloroacetone, 96% stabilized with 0.5% CaCO3. Retrieved from a similar source for Acros Organics SDS.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Chloroacetone. Retrieved from a similar source for Thermo Fisher Scientific SDS.
  • ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A short review based on the synthetic strategies of imidazo[1,2-a]pyridines.
  • ARKIVOC. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Retrieved from [Link]

  • Patsnap. (2022). Synthesis method of zolpidem hydrochloride. Retrieved from [Link]

  • Autechaux. (2026). The Value of High-Purity Intermediates: A Focus on Zolpidem Synthesis.
  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Google Patents. (2005). Process for the synthesis of zolpidem.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Amino-5-pyridinecarboxylic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Aminopyridine.
  • ResearchGate. (n.d.). Scheme of zolpidem synthesis. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,5-Pyridinedicarboxylic acid.
  • National Institutes of Health. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]

  • Merck Millipore. (2025). SAFETY DATA SHEET: 4-Pyridinecarboxylic acid.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. Retrieved from [Link]

  • Mol-Instincts. (2025). 2,6-pyridinedicarboxylic acid 1-oxide.
  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

The Emerging Role of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel functional materials with tailored optical, electronic, and structural properties is a cornerstone of modern material science. In this context, the strategic design of organic building blocks plays a pivotal role. 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound, is emerging from its traditional background in medicinal chemistry to become a promising candidate for the development of advanced materials.[1] Its unique combination of a rigid, fluorescent imidazo[1,2-a]pyridine core and a versatile carboxylic acid functional group offers a compelling platform for creating sophisticated material architectures.[2][3]

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in material science, with a focus on its application in metal-organic frameworks (MOFs) and functional polymers.

Core Molecular Attributes

The utility of this compound in material science stems from its distinct molecular features:

FeatureDescriptionReference
Molecular Formula C9H8N2O2[4]
Molecular Weight 176.17 g/mol [4]
Imidazo[1,2-a]pyridine Core A planar, aromatic heterocyclic system known for its inherent fluorescence and thermal stability. This core structure is a recognized "drug prejudice" scaffold with applications extending into material science.[2][2][3]
Carboxylic Acid Group A versatile functional group that can act as a coordination site for metal ions in the formation of MOFs, or as a reactive handle for covalent attachment to other molecules and polymer backbones.
Methyl Group The methyl substituent can influence the electronic properties and steric interactions of the molecule, potentially tuning the photophysical and structural characteristics of the resulting materials.

Application I: As a Ligand for Luminescent Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. The use of ligands derived from pyridine-dicarboxylic acids in the synthesis of MOFs is well-established.[5][6][7] By analogy, this compound is an excellent candidate for the design of novel, functional MOFs.

The imidazo[1,2-a]pyridine moiety can impart luminescence to the resulting MOF, a desirable property for applications in sensing, bioimaging, and optoelectronics.[8] The nitrogen atoms in the pyridine and imidazole rings, along with the oxygen atoms of the carboxylate group, can act as coordination sites for metal ions, leading to the formation of stable, multidimensional frameworks.

Conceptual Workflow for MOF Synthesis

MOF_Synthesis Ligand 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid Mixing Mixing & Sonication Ligand->Mixing Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Solvothermal Solvothermal Synthesis (Heating in a sealed vessel) Mixing->Solvothermal MOF Luminescent MOF Crystals Solvothermal->MOF Activation Solvent Exchange & Activation MOF->Activation Porous_MOF Porous Luminescent MOF Activation->Porous_MOF

Figure 1: Conceptual workflow for the synthesis of a luminescent MOF.

Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol is a representative example and may require optimization for specific metal ions and desired crystal structures.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Ligand and Metal Salt Preparation: In a 20 mL glass vial, dissolve 0.035 g (0.2 mmol) of this compound in 5 mL of DMF. In a separate vial, dissolve 0.060 g (0.2 mmol) of Zn(NO3)2·6H2O in 5 mL of ethanol.

  • Mixing: Combine the two solutions in the 20 mL glass vial. Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool down to room temperature at a rate of 5 °C/min.

  • Crystal Collection: After cooling, carefully open the autoclave. Collect the resulting crystals by centrifugation at 8000 rpm for 5 minutes.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: To activate the MOF, immerse the crystals in a volatile solvent like chloroform for 24 hours, replacing the solvent every 8 hours. Afterwards, dry the crystals under vacuum at 100 °C for 12 hours.

  • Characterization: The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and fluorescence spectroscopy.

Application II: As a Fluorescent Moiety in Functional Polymers

The inherent fluorescence of the imidazo[1,2-a]pyridine core can be harnessed to create luminescent polymers.[3] By covalently incorporating this compound into a polymer backbone, the resulting material can exhibit fluorescent properties. This is particularly useful for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and anti-counterfeiting technologies.

The carboxylic acid group provides a convenient anchor point for attachment to polymers with complementary functional groups, such as hydroxyl or amine groups, through esterification or amidation reactions.

Conceptual Pathway for Polymer Functionalization

Polymer_Functionalization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ligand 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid Coupling Coupling Reaction (e.g., Esterification) Ligand->Coupling Polymer Polymer with reactive groups (e.g., Poly(vinyl alcohol)) Polymer->Coupling Functional_Polymer Fluorescent Functional Polymer Coupling->Functional_Polymer Catalyst Catalyst (e.g., Acid catalyst) Catalyst->Coupling

Figure 2: Conceptual pathway for the functionalization of a polymer.

Protocol: Esterification of Poly(vinyl alcohol) (PVA)

This protocol describes the functionalization of a common polymer, PVA, with this compound to impart fluorescence.

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

  • Magnetic stirrer and hotplate

Procedure:

  • PVA Solution: In a 100 mL round-bottom flask, dissolve 1.0 g of PVA in 20 mL of anhydrous DMSO by heating to 80 °C with stirring until a clear solution is obtained. Cool the solution to room temperature.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 0.176 g (1.0 mmol) of this compound, 0.227 g (1.1 mmol) of DCC, and 0.012 g (0.1 mmol) of DMAP in 10 mL of anhydrous DMSO. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the PVA solution with vigorous stirring. Allow the reaction to proceed at room temperature for 48 hours under a nitrogen atmosphere.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purification: Transfer the filtrate to a dialysis tube and dialyze against deionized water for 72 hours, changing the water every 12 hours, to remove unreacted starting materials and residual DMSO.

  • Isolation: Precipitate the functionalized polymer by pouring the dialyzed solution into an excess of methanol. Collect the precipitate by filtration and dry it under vacuum at 50 °C for 24 hours.

  • Characterization: The resulting fluorescent polymer can be characterized by NMR spectroscopy (to confirm functionalization), gel permeation chromatography (GPC, to assess molecular weight changes), and fluorescence spectroscopy (to evaluate optical properties).

Safety Precautions

Standard laboratory safety practices should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) for each chemical.

Conclusion

This compound represents a versatile and promising building block for the development of advanced functional materials. Its unique combination of a rigid, fluorescent core and a reactive carboxylic acid group enables its use in the synthesis of luminescent MOFs and functional polymers. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in creating novel materials with tailored properties for a wide range of applications in material science and beyond. Further exploration of different metal ions, polymer backbones, and synthetic conditions will undoubtedly unlock even more exciting possibilities.

References

  • MySkinRecipes. This compound.
  • PubChem.
  • ChemicalBook. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis.
  • Frontiers in Chemistry. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
  • CrystEngComm.
  • Chemical Communications.
  • Molecules.
  • PubMed Central.
  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
  • PubMed. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.
  • CrystEngComm. Metal–organic framework structures of Cu(ii)

Sources

Application Note & Protocols: High-Throughput Screening of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid analogs. We present a detailed workflow, from assay development and primary screening to hit confirmation and data analysis, designed to identify potent inhibitors of a hypothetical target, a protein kinase implicated in cancer progression. The protocols herein are designed to be robust, reproducible, and adaptable to various kinase targets.

Introduction: The Rationale for Targeting Kinases with Imidazopyridine Analogs

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine core has been successfully exploited to develop potent kinase inhibitors.[5][6] For instance, derivatives of this scaffold have shown inhibitory activity against kinases like Nek2, which is overexpressed in various tumors.[5][6]

The this compound scaffold offers a versatile platform for generating a library of analogs with diverse chemical functionalities. This diversity is key to exploring the structure-activity relationship (SAR) and identifying compounds with high affinity and selectivity for the target kinase.[1][3]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library.[7][8][9] Our proposed workflow is a systematic and rigorous approach to minimize false positives and negatives.[10][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z'-factor > 0.5) Miniaturization->Assay_Val Primary_Screen Single-Concentration Screening (e.g., 10 µM) Assay_Val->Primary_Screen Data_Analysis Primary Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Dose-Response Confirmation Data_Analysis->Hit_Confirmation Counter_Screen Counter & Orthogonal Assays Hit_Confirmation->Counter_Screen SAR_Analysis Preliminary SAR Analysis Counter_Screen->SAR_Analysis Lead_Opt Lead Optimization & Further Studies SAR_Analysis->Lead_Opt

Caption: High-Throughput Screening (HTS) Workflow.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[12] The choice between a biochemical and a cell-based assay depends on the specific scientific question and the nature of the target.

Option A: Biochemical Assay - Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a homogenous assay technique well-suited for HTS of protein-ligand interactions.[13][14][15] It measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, rapidly tumbling tracer has a low FP signal, while the larger, slower-tumbling protein-tracer complex has a high FP signal.[16] Inhibitors that disrupt this interaction will result in a decrease in the FP signal.

Protocol 1: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a stock solution of the purified target kinase in assay buffer. The final concentration should be optimized to be at or below the Kd for the tracer.

    • Tracer Solution: Prepare a stock solution of the fluorescently labeled tracer (a known ligand or ATP-competitive probe) in assay buffer. The optimal concentration is typically in the low nanomolar range to ensure a good signal-to-noise ratio.[17]

    • Compound Plates: Serially dilute the this compound analogs in 100% DMSO. Then, dilute further in assay buffer to the desired screening concentration (e.g., 10 µM).

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 5 µL of the tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[18]

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality.> 0.5
Signal Window The difference between the means of the positive and negative controls.> 2-fold
CV% of Controls Coefficient of variation for positive and negative controls.< 15%
Option B: Cell-Based Assay

Principle: Cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context.[12][19][20][21] A common approach is to use a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of a promoter regulated by the kinase of interest. Inhibition of the kinase would lead to a decrease in reporter gene expression.

Protocol 2: Cell-Based Reporter Gene Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., a cancer cell line where the target kinase is active) in the appropriate medium.

    • Seed the cells into 384-well white, clear-bottom plates at a pre-determined optimal density and incubate overnight.

  • Compound Treatment:

    • Add the this compound analogs at the desired final concentration (e.g., 10 µM).

    • Include positive (known inhibitor) and negative (DMSO) controls.

    • Incubate for a predetermined time (e.g., 18-24 hours) to allow for changes in gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis and Quality Control:

    • Normalize the data to the negative controls.

    • Calculate the Z'-factor as described for the biochemical assay.

Phase 2: Primary Screen and Data Analysis

The primary screen involves testing the entire library of this compound analogs at a single concentration.[9]

Protocol 3: Primary HTS Campaign

  • Library Screening:

    • Prepare compound plates from the library.

    • Perform the chosen assay (FP or cell-based) according to the optimized protocol.

    • Screen the entire library.

  • Data Analysis and Hit Selection:

    • Raw data from the plate reader is collected and normalized.

    • Calculate the percent inhibition for each compound.

    • A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.[22][23]

Data_Analysis Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: Primary Screen Data Analysis Workflow.

Phase 3: Hit Confirmation and Triage

The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.[10]

Dose-Response Confirmation

Primary hits are re-tested over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).[24] This allows for the ranking of hits based on their potency.

Hit CompoundIC₅₀ (µM)
Analog A0.5
Analog B2.1
Analog C8.9
Counter and Orthogonal Assays
  • Counter-screens are used to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds in an FP assay).

  • Orthogonal assays employ a different detection technology to confirm the biological activity of the hits.[] For example, if the primary screen was a biochemical FP assay, an orthogonal assay could be a cell-based assay measuring the phosphorylation of a downstream substrate.

Preliminary Structure-Activity Relationship (SAR) Analysis

At this stage, a preliminary SAR can be established by comparing the structures of the active and inactive analogs.[10] This provides valuable information for the subsequent lead optimization phase. The imidazopyridine scaffold has been the subject of extensive SAR studies, providing a good foundation for this analysis.[1][3]

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By following these detailed protocols and incorporating rigorous quality control measures, researchers can efficiently and effectively identify promising lead compounds for further drug development. The adaptability of the described assays makes this guide a valuable resource for screening other focused compound libraries against a variety of biological targets.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • Taylor & Francis Online. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances: Journal of Biomolecular Structure and Dynamics: Vol 40, No 24.
  • PubMed. (n.d.).
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Institutes of Health. (n.d.). Cell-based assays for high-throughput screening - PubMed.
  • Springer Link. (n.d.).
  • Dove Medical Press. (2017).
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Molecular Devices. (n.d.).
  • National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC.
  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR)
  • ResearchGate. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF.
  • PubMed. (2021).
  • National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • Wikipedia. (n.d.). High-throughput screening.
  • PubMed. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants.
  • PubMed. (2006).
  • University of Arizona. (n.d.). Design, synthesis, and structure activity relationship (SAR)
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • PubMed. (2008).
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Semantic Scholar. (n.d.).
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
  • BOC Sciences. (n.d.). High Throughput Screening (HTS).
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • PubChem. (n.d.).
  • National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC.
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC.
  • PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • ResearchGate. (n.d.). (PDF)

Sources

Synthetic Routes to Functionalized Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][4][5][6] This has led to the development of several commercial drugs, such as Zolpidem, Alpidem, and Saripidem.[4][5][7] The ever-growing importance of this heterocyclic system continually fuels the quest for novel and efficient synthetic methodologies to access diverse and functionally rich imidazo[1,2-a]pyridine derivatives.

This comprehensive guide provides an in-depth exploration of the key synthetic strategies for the preparation of functionalized imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid in experimental design and optimization. Detailed, step-by-step protocols for seminal reactions are provided, alongside a comparative analysis of different synthetic approaches.

Key Synthetic Strategies: A Mechanistic Perspective

The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs) that offer complexity and diversity in a single step, and modern C-H functionalization techniques that allow for late-stage modification of the scaffold.

Classical Cyclization Strategies: The Foundation

The traditional and still widely used method for constructing the imidazo[1,2-a]pyridine ring system involves the condensation of a 2-aminopyridine with a suitable α-halocarbonyl compound, a reaction first reported by Tschitschibabin.[8]

Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine.

G cluster_0 Tschitschibabin Reaction Mechanism A 2-Aminopyridine C Pyridinium Salt Intermediate A->C SN2 Attack B α-Haloketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Imidazo[1,2-a]pyridine D->E Dehydration

Caption: Mechanism of the Tschitschibabin reaction.

While robust, this method can be limited by the availability of the starting α-haloketones and may require harsh reaction conditions.[9] Modern variations have focused on greener and more efficient protocols, including the use of catalysts like copper silicate and iodine, or employing non-conventional heating methods like microwave irradiation.[10][11] A notable recent development involves the near UV light-induced cyclization of azirinylpyridinium salts, offering a novel pathway to this scaffold.[12]

Multicomponent Reactions (MCRs): Building Complexity Efficiently

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[4] For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are particularly prominent.

The GBB reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]azines.[7] This reaction has become a cornerstone for generating libraries of imidazo[1,2-a]pyridine derivatives for drug discovery.[13][14]

Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid. The aldehyde and the 2-aminoazine first condense to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine to form a nitrilium ion intermediate. Subsequent intramolecular cyclization via the endocyclic nitrogen of the pyridine ring onto the nitrilium ion, followed by tautomerization, yields the final 3-aminoimidazo[1,2-a]pyridine product.[15]

G cluster_1 Groebke-Blackburn-Bienaymé Reaction A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) A->B Condensation D Nitrilium Ion Intermediate B->D [4+1] Cycloaddition C Isocyanide C->D E 3-Aminoimidazo[1,2-a]pyridine D->E Intramolecular Cyclization & Tautomerization

Caption: Key steps in the GBB reaction.

The GBB reaction is highly versatile and tolerates a wide range of functional groups on all three components, making it ideal for creating diverse compound libraries.[14] Recent advancements include the use of microwave assistance to accelerate the reaction and the development of one-pot tandem reactions, such as a GBB reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[13][16]

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be adapted for the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics.[17][18] This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

To incorporate the imidazo[1,2-a]pyridine scaffold, a pre-functionalized starting material is often used. For instance, an imidazo[1,2-a]pyridine bearing a carboxylic acid or an amine functionality can be employed as one of the components in the Ugi reaction.[17] A tandem approach, where a GBB reaction is first used to generate an imidazo[1,2-a]pyridine-containing acid, which is then used in a subsequent Ugi reaction, has also been successfully demonstrated.[17][18]

C-H Functionalization: A Modern Approach to Diversification

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the late-stage modification of heterocyclic scaffolds.[9][19][20] The imidazo[1,2-a]pyridine ring is particularly amenable to C-H functionalization, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution.[4][9]

A variety of functional groups can be introduced at the C3 position, including aryl, alkyl, sulfonyl, and amino groups.[4] Both transition-metal-catalyzed and metal-free methods have been developed.[20] Notably, visible light-induced photocatalysis has gained significant traction as a mild and sustainable method for the C-H functionalization of imidazo[1,2-a]pyridines.[19] These reactions often proceed via radical intermediates, enabling a wide range of transformations.

G cluster_2 C-H Functionalization Workflow A Imidazo[1,2-a]pyridine D Functionalized Imidazo[1,2-a]pyridine A->D B Functional Group Precursor B->D C Catalyst/Reagent (e.g., Metal, Photocatalyst) C->D

Caption: General workflow for C-H functionalization.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of functionalized imidazo[1,2-a]pyridines using the key methodologies discussed.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine via Classical Cyclization

This protocol is adapted from a general procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and α-haloketones.[11]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Add sodium bicarbonate (1.5 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine via the Groebke-Blackburn-Bienaymé Reaction

This protocol is a general procedure for the GBB reaction.[13][21]

Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

  • Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the Lewis or Brønsted acid catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 3: C3-Arylation of Imidazo[1,2-a]pyridine via Visible-Light Photocatalysis

This protocol is based on recent advances in the visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines.[19]

Materials:

  • Imidazo[1,2-a]pyridine

  • Aryl diazonium salt or aryl halide

  • Photocatalyst (e.g., Eosin Y, Rose Bengal)

  • Solvent (e.g., DMSO, DMF)

  • Inert gas (e.g., Nitrogen, Argon)

  • Blue LED light source

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine imidazo[1,2-a]pyridine (1.0 mmol), the arylating agent (1.2 mmol), and the photocatalyst (1-5 mol%).

  • Add the solvent (5 mL) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the tube and place it in front of a blue LED light source with vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Classical Cyclization Condensation of 2-aminopyridines with α-halocarbonyls.[8]Well-established, reliable for many substrates.Limited availability of starting materials, can require harsh conditions.[9]
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide.[7]High atom economy, rapid generation of molecular diversity, good functional group tolerance.[13][14]Isocyanides can be toxic and have unpleasant odors.
Ugi Reaction Four-component reaction involving an aldehyde, amine, carboxylic acid, and isocyanide.[17]Excellent for synthesizing peptidomimetics, high degree of complexity in a single step.[18]Requires a pre-functionalized imidazo[1,2-a]pyridine or a tandem approach.[17]
C-H Functionalization Direct introduction of functional groups onto the imidazo[1,2-a]pyridine core.[9][20]High atom and step economy, ideal for late-stage functionalization, mild reaction conditions with photocatalysis.[9][19]Regioselectivity can be a challenge for some positions, may require specific catalysts.

Conclusion

The synthesis of functionalized imidazo[1,2-a]pyridines is a dynamic and evolving field of research. While classical methods remain valuable, the advent of multicomponent reactions and direct C-H functionalization strategies has significantly expanded the synthetic toolbox. These modern approaches offer greater efficiency, diversity, and sustainability, paving the way for the discovery of novel imidazo[1,2-a]pyridine derivatives with enhanced pharmacological and material properties. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific goals of the research program.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL not available)
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts | The Journal of Organic Chemistry - ACS Public
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL not available)
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (URL not available)
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (URL not available)
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchG
  • Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL not available)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL not available)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL not available)
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. (URL not available)
  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. (URL not available)
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (URL not available)
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionaliz
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (URL not available)
  • Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines | The Journal of Organic Chemistry - ACS Public
  • Pyridines and Imidazopyridines with Medicinal Significance - PubMed. (URL not available)
  • Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL not available)
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchG
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (URL not available)
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL not available)
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. (URL not available)
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - Semantic Scholar. (URL not available)
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL not available)
  • Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed. (URL not available)
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. (URL not available)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchG
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL not available)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL not available)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. This compound is a crucial intermediate in the development of pharmacologically active molecules, including potential therapeutics for gastric acid secretion inhibition and other conditions[1][2].

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields. The guidance is structured to explain the chemical principles behind each step, empowering you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most established and straightforward method is a two-step sequence involving the initial reaction of a substituted 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization. For this specific target molecule, the process begins with 6-aminonicotinic acid (or its ester derivative) and a reagent like chloroacetaldehyde or chloroacetone. This condensation reaction forms an N-alkylated intermediate which then undergoes thermal or base-catalyzed cyclization to form the fused imidazo[1,2-a]pyridine ring system[1][3].

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 6-Aminonicotinic Acid + Chloroacetaldehyde B N-Substituted Pyridinium Intermediate A->B Reflux in Ethanol/Acetonitrile C Intramolecular Annulation B->C E pH Adjustment & Precipitation C->E D Target Molecule: 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid E->D

Caption: General workflow for the synthesis of the target compound.

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

Low yields in this synthesis can typically be traced to one of three areas: incomplete initial condensation, inefficient cyclization, or losses during work-up and purification.

  • Reaction Conditions: The initial condensation requires sufficient heat. Solvents like ethanol or dimethylformamide (DMF) are often used, and reflux temperatures are common[1]. Ensure your reaction is heated adequately for a sufficient duration (often 12-24 hours).

  • Base Selection: The cyclization step is often promoted by a base. A non-nucleophilic base like sodium bicarbonate or DBU is crucial. The choice of base can prevent unwanted side reactions.

  • pH Control During Isolation: As a carboxylic acid, your product's solubility is highly pH-dependent. The final product is typically isolated by acidifying the reaction mixture to its isoelectric point (around pH 5-6), causing it to precipitate[3]. Improper pH control can lead to significant loss of product in the aqueous phase.

Q3: Are there alternative synthetic strategies I should consider, such as multicomponent reactions (MCRs)?

Yes, alternative strategies exist, though they may be less direct for this specific substitution pattern. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful for rapidly building the imidazo[1,2-a]pyridine scaffold[4][5]. The GBB reaction typically combines a 2-aminopyridine, an aldehyde, and an isocyanide to yield 3-aminoimidazo[1,2-a]pyridines[6][7]. Modifying this approach for your target would require a multi-step sequence post-MCR, which may not offer an advantage over the classical route.

Modern transition-metal-catalyzed methods, such as copper-catalyzed Ullmann-type couplings or aerobic oxidative cyclizations, also provide access to this scaffold and often tolerate a wide range of functional groups[8][9][10]. However, these often require more specialized catalysts and ligands, and optimization can be complex. For improving the yield of a known molecule, optimizing the classical condensation-cyclization route is often the most practical approach.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you may encounter during the synthesis.

G A Problem: Low Final Yield B Cause: Incomplete Reaction A->B C Cause: Side Product Formation A->C D Cause: Purification Loss A->D S1 Solution: - Increase reaction temp/time - Check reagent purity - Use a higher boiling solvent (e.g., DME) B->S1 S2 Solution: - Use a milder base (e.g., NaHCO3) - Control temperature carefully - Run under inert atmosphere C->S2 S3 Solution: - Adjust pH carefully (to ~5-6) - Cool solution to 0°C before filtering - Wash precipitate with cold solvent D->S3

Caption: Troubleshooting logic for low yield issues.

Issue 1: Starting material (6-aminonicotinic acid) remains after the reaction.
  • Causality: This indicates an incomplete condensation reaction (Step 1). The nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the halo-carbonyl compound is likely slow or stalling.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the chloroacetaldehyde or other α-haloketone is not degraded. These reagents can be unstable.

    • Increase Temperature/Time: Refluxing in ethanol is a good starting point. If conversion is still low, switching to a higher-boiling solvent like 1,2-dimethoxyethane (DME) may be beneficial[11]. Extend the reaction time and monitor progress by TLC or LC-MS.

    • Stoichiometry: Ensure at least a stoichiometric amount of the alkylating agent is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

Issue 2: The reaction mixture turns dark, and multiple spots appear on TLC, with little desired product.
  • Causality: This suggests the formation of side products, likely from polymerization or decomposition. The intermediate pyridinium salt can be reactive, and harsh conditions can lead to undesired pathways.

  • Troubleshooting Steps:

    • Temperature Control: While heat is necessary for condensation, excessive temperatures can cause degradation. Ensure the reflux is controlled and not overly vigorous.

    • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

    • Order of Addition: Adding the alkylating agent slowly to the heated solution of the aminopyridine can sometimes help control the initial reaction rate and minimize side product formation.

Issue 3: The product precipitates, but the yield is low and the filtrate shows the presence of more product.
  • Causality: This is a classic purification issue related to the amphoteric nature of the product. The carboxylic acid group makes it soluble in basic solutions (as a carboxylate), while the pyridine nitrogen makes it soluble in acidic solutions (as a pyridinium salt). Incomplete precipitation occurs if the pH is not precisely at the isoelectric point.

  • Troubleshooting Steps:

    • Precise pH Adjustment: After the reaction is complete and any ester groups are saponified, carefully add an acid (e.g., 2 M HCl) dropwise with vigorous stirring. Monitor the pH with a calibrated meter. The target is typically between pH 5 and 6[3].

    • Cooling: Once the target pH is reached, cool the mixture in an ice-water bath (0-5 °C) for at least 30-60 minutes to maximize precipitation[3].

    • Solvent Choice for Washing: Wash the filtered solid with a small amount of cold water or ethanol to remove residual salts without dissolving a significant amount of the product.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a synthesized example based on common procedures reported in the literature[1][3][11].

Step 1: Condensation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser, add 6-aminonicotinic acid (1.0 eq).

  • Add ethanol as the solvent (approx. 10 mL per gram of starting material).

  • Add chloroacetaldehyde (50% wt. in H₂O, 1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC or LC-MS until the 6-aminonicotinic acid is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Isolation and Purification

  • If the reaction mixture is acidic, slowly add a base such as 2 M NaOH solution until the mixture is slightly basic (pH 8-9) to ensure the carboxylic acid is deprotonated and soluble.

  • Filter off any insoluble impurities if necessary.

  • Slowly add 2 M HCl solution to the clear filtrate with vigorous stirring to adjust the pH to 5-6. A precipitate should form.

  • Cool the flask in an ice-water bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a light yellow or off-white powder.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Reaction Parameter Optimization
ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Starting Material 6-Aminonicotinic Acid6-Aminonicotinic Acid-
Alkylating Agent Chloroacetaldehyde (1.1 eq)Chloroacetaldehyde (1.2 eq)Drives reaction to completion.
Solvent EthanolDMEHigher reflux temp may increase rate.
Temperature Reflux (~78 °C)Reflux (~85 °C)Faster conversion.[11]
Reaction Time 12 h24 hEnsures completion.
Isolation pH ~7 (neutral)5-6Maximizes precipitation.[3]
Expected Yield 40-55%70-85%Significant improvement.

References

  • Molecules.

  • Molecules.

  • Organic Chemistry Portal.

  • PMC - NIH.

  • Beilstein Journal of Organic Chemistry.

  • PMC - NIH.

  • Chemistry Europe.

  • 5][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate.

  • ResearchGate.

  • Royal Society of Chemistry.

  • MySkinRecipes.

  • Wikipedia.

  • PMC - NIH.

  • PMC - NIH.

  • Organic Chemistry Portal.

  • ACS Omega.

  • Frontiers in Chemistry.

  • PMC - NIH.

  • ResearchGate.

  • PubChem.

  • ChemicalBook.

  • MDPI.

  • ResearchGate.

  • PubMed.

  • Beilstein Journals.

  • Amerigo Scientific.

  • Santa Cruz Biotechnology.

  • ACS Catalysis.

Sources

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. Recrystallization, while a fundamental and powerful purification technique, often requires optimization, especially for heterocyclic compounds that can exhibit complex solubility behaviors. This document provides a structured, in-depth technical guide in a question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to empower you to troubleshoot and refine your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, its structure, featuring a polar carboxylic acid group and an aromatic heterocyclic core, suggests that polar protic and aprotic solvents are good starting points.

Expertise & Experience: The imidazo[1,2-a]pyridine scaffold can be sensitive to solvent choice. While highly polar solvents might dissolve the compound readily even at room temperature, less polar solvents may fail to dissolve it sufficiently even when heated. Therefore, a systematic screening of solvents is the most reliable approach. For structurally related imidazo[1,2-a]pyridine derivatives, alcohols like methanol and ethanol have been successfully used for recrystallization.[1][2]

A recommended starting point for solvent screening is presented in the table below. Small-scale trials with a few milligrams of your crude material are highly recommended to conserve your sample.

Data Presentation: Solvent Selection Guide

Solvent ClassRecommended SolventsRationale & Expected Behavior
Polar Protic Methanol, Ethanol, Isopropanol, WaterThe carboxylic acid and pyridine nitrogen will interact strongly with these solvents. Solubility is expected to be significant, especially when hot. Water may be a good anti-solvent.
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneThese solvents offer a balance of polarity. Acetonitrile has been noted for its good solubility of related scaffolds upon heating.[3]
Nonpolar Toluene, Heptane, HexanesThese are unlikely to be suitable as primary solvents due to the compound's polarity but can be excellent anti-solvents when used in a mixed-solvent system.
Mixed Solvents Ethanol/Water, Methanol/Water, Ethyl Acetate/HeptaneA mixed solvent system is often ideal. The compound is dissolved in a "good" solvent at its boiling point, and a "poor" (anti-)solvent is added dropwise until turbidity appears.
Q2: What are the likely impurities in my crude this compound sample?

A2: Understanding the potential impurities is crucial for designing an effective purification strategy. The most common synthetic routes to imidazo[1,2-a]pyridines involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4]

Trustworthiness: Based on these synthetic pathways, likely impurities include:

  • Unreacted Starting Materials: Residual 2-aminopyridine derivatives or α-haloketones.

  • Side-Products: Isomeric byproducts or products from undesired side reactions.

  • Reagents and Catalysts: Depending on the specific synthetic protocol, residual acids, bases, or metal catalysts might be present.[5]

Recrystallization is particularly effective at removing impurities with different solubility profiles than the desired product.

Q3: How can I assess the purity of my recrystallized product?

A3: A combination of techniques should be used to confirm the purity of your this compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the industry standard. A single, sharp peak is indicative of high purity.

Troubleshooting Guide

Problem: My compound will not dissolve, even in the boiling solvent.

Answer: This is a clear indication that you have either chosen a poor solvent or are not using a sufficient volume of it.

Causality and Protocol:

  • Inappropriate Solvent Choice: The solvent may simply be too nonpolar for your highly functionalized molecule. Refer back to the solvent selection table and choose a more polar option.

  • Insufficient Solvent Volume: Recrystallization requires using the minimum amount of hot solvent to fully dissolve the crude material.

    • Protocol: Add the chosen solvent in small portions to your crude solid while heating and stirring. Allow the solution to return to a boil between additions. Be patient, as dissolution can take time.[6] If you have added a large volume of solvent (e.g., more than 20-30 times the mass of your solid) and it still hasn't dissolved, it is likely an unsuitable solvent. In this case, you can either try a different solvent or consider a mixed solvent system.

Problem: No crystals form upon cooling.

Answer: This is a common issue and usually points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.

Causality and Protocol:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[7] If the concentration of your compound is below its saturation point at the lower temperature, it will remain in solution.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by about 20-25% and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

      • Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Problem: My compound "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is so high upon cooling that it comes out of solution as a liquid phase rather than a solid crystal lattice.

Causality and Protocol:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.

  • Rapid Cooling: Cooling the solution too quickly can favor the separation of a supersaturated liquid over the ordered arrangement of a crystal lattice.

Solutions:

  • Re-heat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level upon cooling.

  • Slow Cooling: Allow the flask to cool very slowly. You can insulate it with glass wool or leave it on a hotplate that is turned off to cool gradually to room temperature before moving it to an ice bath.

  • Change Solvent System: If oiling persists, the solvent system is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed solvent system.

Problem: The crystal yield is very low.

Answer: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

Causality and Protocol:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent will leave a significant portion of your product in the mother liquor.[1]

    • Check the Mother Liquor: After filtering your crystals, you can cool the filtrate further in an ice-salt bath to see if more crystals form. You can also evaporate some of the solvent from the filtrate to induce further crystallization.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Prevention: Use a pre-heated funnel and flask for the hot filtration. It also helps to use a slight excess of the hot solvent to ensure the compound stays in solution during this step, and then boil off the excess before cooling to crystallize.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath for at least 30 minutes to maximize precipitation.

Problem: The recrystallized product is still colored.

Answer: Colored impurities can sometimes co-crystallize with the product.

Causality and Protocol:

  • Highly Colored Impurities: Some impurities, even in small amounts, can impart a strong color.

  • Adsorption onto Crystal Surface: The colored molecules may adsorb onto the surface of the growing crystals.

Solution:

  • Charcoal Treatment: Activated charcoal can be used to remove colored, nonpolar impurities.

    • Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a systematic workflow for the recrystallization of this compound, incorporating the troubleshooting steps discussed above.

Recrystallization_Workflow start_node Start: Crude Product process_node_1 Dissolve in minimum amount of hot solvent start_node->process_node_1 Choose solvent system process_node process_node decision_node decision_node troubleshoot_node troubleshoot_node success_node Pure Product decision_node_1 Is product fully dissolved? process_node_1->decision_node_1 Check for dissolution process_node_2 Allow to cool slowly to room temperature decision_node_1->process_node_2 Yes troubleshoot_node_1 Troubleshoot: Add more solvent or change solvent decision_node_1->troubleshoot_node_1 No process_node_3 process_node_3 process_node_2->process_node_3 Then cool in ice bath troubleshoot_node_1->process_node_1 Retry decision_node_2 Do crystals form? process_node_3->decision_node_2 process_node_4 Isolate crystals by vacuum filtration decision_node_2->process_node_4 Yes decision_node_3 Oiled out? decision_node_2->decision_node_3 No process_node_5 Wash with cold solvent process_node_4->process_node_5 troubleshoot_node_2 Troubleshoot: Re-heat, add more solvent, cool slowly decision_node_3->troubleshoot_node_2 Yes troubleshoot_node_3 Troubleshoot: Induce crystallization (scratch/seed) or reduce solvent volume decision_node_3->troubleshoot_node_3 No (Clear Solution) troubleshoot_node_2->process_node_2 Retry troubleshoot_node_3->process_node_2 Retry process_node_6 Dry the crystals process_node_5->process_node_6 process_node_6->success_node Assess purity

Caption: Recrystallization and Troubleshooting Workflow

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22565928, 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7075376, Imidazo(1,2-a)pyridine-6-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Dmytro, H., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2022(2), M1331. [Link]

  • Pop, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35227. [Link]

  • Paudyal, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22356–22371. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1473-1476.
  • Pauly, L., & Pauly, J. L. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. The Journal of Organic Chemistry, 30(7), 2403-2407.
  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(4), 282-299. [Link]

Sources

troubleshooting side reactions in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to address the complex challenges and side reactions that can arise during synthesis. Our focus is on providing in-depth, mechanistically-grounded solutions to common experimental problems.

Troubleshooting Guide: From Low Yields to Intractable Impurities

This section addresses the most frequent and challenging issues encountered in the lab. Each problem is analyzed from a mechanistic perspective to provide robust, field-proven solutions.

Issue 1: Persistently Low Yield of the Target Imidazo[1,2-a]pyridine

You've followed a literature procedure, but the isolated yield is disappointingly low. This is the most common issue, and it often points to suboptimal reaction conditions or competing side pathways.

Q: My reaction yield is consistently below 30%, despite multiple attempts. What are the primary factors to investigate?

A: Low yields are typically multifactorial. The cause can range from the quality of your starting materials to subtle inefficiencies in the reaction conditions that favor side-product formation. A systematic approach is crucial for diagnosis.

Causality & Expert Analysis:

The synthesis of the imidazo[1,2-a]pyridine core, whether through a classic condensation or a modern multicomponent reaction (MCR), involves a series of equilibria and kinetically sensitive steps. The initial formation of the N-alkylated aminopyridine or the Schiff base intermediate is often reversible. If the subsequent intramolecular cyclization is slow relative to competing degradation or side reactions, the overall yield will suffer.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve low-yield issues.

G start Start: Low Yield Observed reagents 1. Verify Starting Material Purity (NMR, m.p., TLC) start->reagents monitoring 2. Monitor Reaction Progress (TLC, LC-MS) reagents->monitoring If pure... conditions 3. Optimize Reaction Conditions (Solvent, Temp, Catalyst) monitoring->conditions If incomplete/dirty... workup 4. Assess Workup & Purification (Extraction pH, Column Loading) conditions->workup If optimized... success Success: Yield Improved workup->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Protocol: Reaction Condition Optimization

Let's consider a common iodine-catalyzed, three-component synthesis as an example.[1][2] Optimization is key to maximizing yield.

  • Catalyst Screening: While molecular iodine is effective, other catalysts may be superior for your specific substrates.[3] Screen a panel of Lewis acids (e.g., Sc(OTf)₃, FeCl₃, ZnCl₂) and iodine sources (e.g., KI, NaI) to identify the most efficient promoter.[1][3][4]

  • Solvent Selection: The solvent profoundly impacts reaction rates and side product formation. A solvent screen should be performed. Water can be an excellent "green" choice that enhances rates in some MCRs, while aprotic solvents like toluene or acetonitrile may be necessary in other cases to avoid side reactions with nucleophilic solvents.[1][5]

  • Temperature & Time: Monitor the reaction by TLC or LC-MS at regular intervals. Many imidazo[1,2-a]pyridine syntheses proceed efficiently at room temperature or with gentle heating (60-80 °C).[4] Pushing the temperature too high can lead to decomposition and tar formation. Conversely, an incomplete reaction may simply require a longer reaction time.

  • Stoichiometry: In multicomponent reactions, using a slight excess (1.1-1.2 equivalents) of one of the more volatile or reactive components can push the equilibrium toward the product.[6]

ParameterCondition ACondition BCondition C (Optimized)Rationale & Reference
Catalyst NoneCuI (10 mol%)I₂ (20 mol%)Iodine acts as an efficient and eco-friendly Lewis acid catalyst for this transformation.[1][7]
Solvent TolueneAcetonitrileWaterWater under ultrasonic conditions can accelerate the reaction and lead to higher yields.[1][2]
Temperature 110 °C (Reflux)60 °CRoom Temp (Ultrasound)Elevated temperatures can cause degradation; sonication provides energy to drive the reaction under mild conditions.[1]
Time 12 h6 h1 hThe optimized protocol significantly reduces reaction time, minimizing byproduct formation.[1]
Yield <20%45%>90%Systematic optimization leads to a dramatic improvement in isolated yield.[1][2]
Issue 2: Formation of an Unexpected or Isomeric Product

You've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected structure. This often indicates the formation of a regioisomer or a product resulting from an unexpected rearrangement.

Q: My synthesis using a substituted 2-aminopyridine yielded an isomer. How can I predict and control the regioselectivity?

A: Regioselectivity is dictated by the electronic and steric properties of the 2-aminopyridine starting material. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic pyridine nitrogen. In the vast majority of syntheses, the more nucleophilic pyridine nitrogen initiates the reaction.[4] The subsequent cyclization step is then directed by the substituents.

Causality & Expert Analysis:

Consider the reaction of an α-haloketone with a 2-aminopyridine (a classic Tschitschibabin-type synthesis). The first step is the Sₙ2 reaction where the pyridine nitrogen displaces the halide. The final cyclization involves the exocyclic amino group attacking the carbonyl carbon.

  • Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the ring nitrogen, accelerating the initial Sₙ2 reaction.

  • Electron-withdrawing groups (EWGs) decrease the nucleophilicity, potentially requiring harsher conditions and increasing the likelihood of side reactions.[8] For such electron-poor systems, alternative methods may be required.[8]

G cluster_0 Reaction Pathway cluster_1 Cyclization & Isomer Formation Amine 2-Aminopyridine (Substituted) Intermediate N-Alkylated Intermediate Amine->Intermediate Pyridine N attacks ketone Ketone α-Haloketone Ketone->Intermediate Product_A Expected Regioisomer (e.g., 7-substituted) Intermediate->Product_A Exocyclic NH2 attacks carbonyl (Favored) Product_B Unexpected Regioisomer (e.g., 5-substituted) Intermediate->Product_B (Sterically hindered or electronically disfavored)

Caption: Regioselectivity is determined during the irreversible cyclization step.

Troubleshooting Protocol:

  • Confirm Structure: Unambiguously determine the structure of the isolated product using 2D NMR techniques (NOESY, HMBC) to establish connectivity.

  • Re-evaluate Starting Material: Ensure the substitution pattern on your starting 2-aminopyridine is correct.

  • Modify Reaction Conditions: In some cases, changing the solvent or catalyst can influence the kinetic vs. thermodynamic control of the cyclization step, potentially altering the isomeric ratio.

  • Consider an Alternative Strategy: If regioselectivity remains poor, a different synthetic strategy may be necessary. For instance, a multicomponent reaction like the Groebke-Blackburn-Bienaymé (GBB) offers a different mechanistic pathway that may favor the desired isomer.[9][10]

Issue 3: Dimerization and Other High-Molecular-Weight Byproducts

You observe significant formation of high-molecular-weight impurities, often appearing as less polar spots on TLC, which complicates purification.

Q: My Tschitschibabin-type reaction produces a significant amount of a dimer. What causes this and how can it be prevented?

A: Dimerization is a known side reaction in Tschitschibabin aminations, which are sometimes used to prepare the 2-aminopyridine precursors.[11] It can also occur under certain oxidative coupling conditions. The mechanism often involves the coupling of two radical intermediates or the reaction of a reactive intermediate with a starting material molecule.

Causality & Expert Analysis:

In the classic Tschitschibabin reaction (e.g., pyridine with NaNH₂), a hydride is eliminated.[11] Under harsh thermal conditions, this process can compete with a pathway where the anionic σ-adduct intermediate is oxidized, leading to radical species that dimerize. One report notes that when heating 4-tert-butylpyridine with sodium amide in xylene, the dimer product can be the major product (89%), while applying pressure with an inert gas can shift the selectivity back towards the desired aminated product (74%).[11]

G cluster_pathways Competing Pathways Py Pyridine Derivative Adduct Anionic σ-Adduct (Meisenheimer type) Py->Adduct Amide NaNH₂ Amide->Adduct Amination Desired Amination (Hydride elimination) Adduct->Amination Path A (Favored) Dimer Side Reaction: Dimerization (Oxidative Coupling) Adduct->Dimer Path B (High Temp)

Caption: Competing pathways from the key σ-adduct intermediate.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Dimerization is often favored at higher temperatures. If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Use an Inert Atmosphere: Rigorously exclude oxygen from the reaction, as aerobic oxidation can promote dimerization. Perform the reaction under a nitrogen or argon atmosphere.

  • Modify the Reagent: In Tschitschibabin reactions, using potassium amide in liquid ammonia at lower temperatures is a milder alternative to sodium amide in refluxing toluene.[12]

  • Change the Synthetic Route: Modern cross-coupling methods or multicomponent reactions often provide cleaner routes to substituted imidazo[1,2-a]pyridines, completely avoiding the harsh conditions that lead to dimerization.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for my desired substituted imidazo[1,2-a]pyridine?

A1: The choice depends heavily on the desired substitution pattern.

  • For 2-substituted imidazo[1,2-a]pyridines: The most common route is the reaction of a 2-aminopyridine with an α-haloketone.[4]

  • For 3-substituted imidazo[1,2-a]pyridines: Multicomponent reactions are often superior. The Groebke-Blackburn-Bienaymé (GBB) reaction, combining a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful method for accessing 3-aminoimidazo[1,2-a]pyridines.[9][10]

  • For C-H Functionalization: If you have the unsubstituted imidazo[1,2-a]pyridine core, direct C-H functionalization is an increasingly popular and atom-economical strategy to install groups at the C3 position.[15][16]

Q2: My reaction seems to stall and never reaches full conversion. How can I improve this?

A2: Stalled reactions often indicate an equilibrium that doesn't favor the product or deactivation of the catalyst.

  • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and drive reactions to completion by overcoming activation energy barriers more efficiently.[17]

  • Removal of Water: The cyclization step often involves the elimination of water. Adding a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark trap (if using a suitable solvent like toluene) can drive the equilibrium toward the product.

  • Catalyst Choice: Ensure your catalyst is active. For reactions sensitive to Lewis acids, using a highly effective catalyst like scandium triflate (Sc(OTf)₃) can improve conversion, especially for challenging, electron-deficient substrates.[8][18]

Q3: How can I improve the regioselectivity of the cyclization?

A3: Regioselectivity is a common challenge.

  • Blocking Groups: If you have a symmetric aminopyridine that gives a mixture of products, you can sometimes use a blocking group to direct the cyclization, which can be removed later.

  • Mechanism-Based Route Selection: The choice of reaction mechanism is your most powerful tool. A traditional condensation may give one isomer, while a copper-catalyzed aerobic dehydrogenative cyclization or a GBB reaction might favor another.[10][13] Analyze the mechanism of different literature procedures to predict which will best suit your target.

References
  • Deepika Geedkar, Ashok Kumar, Pratibha Sharma. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . Available at: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. grokipedia.org. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unknown Source. (n.d.). Chichibabin reaction. Available at: [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Unknown Source. (n.d.). Chichibabin Reaction. Available at: [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the development of various therapeutic agents. This guide is structured to address common challenges encountered during its synthesis and provide scientifically sound solutions.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A lower than expected yield is a frequent challenge. The primary synthetic route involves the cyclocondensation of 6-aminonicotinic acid with chloroacetone (Tschitschibabin reaction). Several factors can contribute to a diminished yield.

  • Potential Cause 1: Incomplete Reaction. The cyclocondensation reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-aminonicotinic acid) is no longer visible.

      • Temperature: Gradually increase the reaction temperature. While the reaction is typically run at reflux, a modest increase in temperature can sometimes drive the reaction to completion. However, be cautious of potential side reactions at excessively high temperatures.

      • Reagent Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of chloroacetone (1.1 to 1.2 equivalents) can help to drive the reaction forward.

  • Potential Cause 2: Suboptimal pH. The pH of the reaction medium is critical for the cyclization step.

    • Solution: The reaction is often carried out in a slightly acidic to neutral medium. If the reaction is sluggish, consider the addition of a catalytic amount of a mild acid. Conversely, if significant side product formation is observed, a buffer may be necessary to maintain an optimal pH range. The final product is isolated by adjusting the pH to the isoelectric point of the carboxylic acid (typically pH 5-6), which causes it to precipitate.[1]

  • Potential Cause 3: Inefficient Cyclization. The intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system may be slow or incomplete.

    • Solution:

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While ethanol/water mixtures are commonly used, exploring other polar aprotic solvents like DMF or DMSO could enhance the reaction rate, although this may also increase the likelihood of side reactions.[2]

      • Catalyst: While the Tschitschibabin reaction can often proceed without a catalyst, the use of a Lewis acid or a mild Brønsted acid catalyst can sometimes improve the rate of cyclization.[3]

Issue 2: Formation of Impurities

The presence of impurities can complicate the purification process and affect the quality of the final product.

  • Potential Cause 1: Side Reactions of Chloroacetone. Chloroacetone is a reactive α-haloketone and can undergo self-condensation or react with the solvent.

    • Solution:

      • Slow Addition: Add the chloroacetone dropwise to the reaction mixture at a controlled temperature to minimize its concentration at any given time, thereby reducing the likelihood of self-condensation.

      • Purity of Chloroacetone: Use freshly distilled or high-purity chloroacetone, as impurities can lead to unwanted side reactions.[4]

  • Potential Cause 2: Formation of Positional Isomers. While the reaction of 6-aminonicotinic acid with chloroacetone is expected to yield the 2-methyl derivative, the formation of other isomers is a possibility, although less likely due to the directing effect of the existing substituents.

    • Solution:

      • Reaction Control: Careful control of reaction temperature and stoichiometry can help to minimize the formation of minor isomers.

      • Purification: Recrystallization is often an effective method for separating the desired product from isomeric impurities.

  • Potential Cause 3: Incomplete Hydrolysis (if starting from an ester). If the synthesis proceeds via the methyl or ethyl ester of the target molecule, incomplete hydrolysis will result in the ester as an impurity.

    • Solution:

      • Reaction Conditions: Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and allowing for an adequate reaction time. Heating the reaction mixture can also facilitate hydrolysis.

      • Monitoring: Monitor the hydrolysis by TLC or HPLC to ensure the complete disappearance of the starting ester.

Issue 3: Difficulty in Product Isolation and Purification

Isolating a pure product can be challenging due to its physical properties or the presence of persistent impurities.

  • Potential Cause 1: Product Solubility. The product may have some solubility in the reaction solvent, leading to losses during filtration.

    • Solution:

      • Cooling: After adjusting the pH to induce precipitation, cool the mixture in an ice bath for a sufficient period to maximize the precipitation of the product.[1]

      • Anti-Solvent: If the product is still partially soluble, the addition of a miscible anti-solvent in which the product is insoluble can aid in its precipitation.

  • Potential Cause 2: Co-precipitation of Impurities. Impurities may co-precipitate with the desired product.

    • Solution:

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or acetic acid/water) is a highly effective method for purifying the final product.

      • Washing: Thoroughly wash the filtered product with cold water and then a cold organic solvent (like ethanol or ether) to remove any soluble impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the Tschitschibabin reaction, which involves the cyclocondensation of 6-aminonicotinic acid with chloroacetone.[5][6] This one-pot reaction forms the imidazo[1,2-a]pyridine ring system.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The key parameters to monitor and optimize are:

  • Temperature: Typically reflux temperature.

  • pH: Crucial for both the reaction and the final product precipitation.

  • Reaction Time: Monitor by TLC to ensure completion.

  • Purity of Starting Materials: Use high-purity 6-aminonicotinic acid and chloroacetone.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl group (C2-CH₃) around δ 2.4-2.6 ppm.

    • A singlet for the H-3 proton around δ 7.8-8.0 ppm.

    • Signals for the pyridine ring protons (H-5, H-7, and H-8) in the aromatic region (δ 7.5-9.0 ppm).

    • A broad singlet for the carboxylic acid proton (COOH) at a downfield chemical shift (>12 ppm).[1][7]

  • ¹³C NMR (in DMSO-d₆):

    • The methyl carbon (C2-CH₃) around δ 15-20 ppm.

    • The carboxylic acid carbonyl carbon (COOH) in the range of δ 165-175 ppm.[7]

    • Signals for the carbons of the imidazo[1,2-a]pyridine ring system in the aromatic region.

  • Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z = 177.06.

Q5: What safety precautions should be taken when working with chloroacetone?

A5: Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on established procedures for analogous compounds.

Protocol: Synthesis of this compound

Materials:

  • 6-Aminonicotinic acid

  • Chloroacetone

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Slowly add 2 M NaOH solution to the reaction mixture to adjust the pH to approximately 5-6. The product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

IV. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway 6-Aminonicotinic Acid 6-Aminonicotinic Acid Reaction Cyclocondensation (Tschitschibabin Reaction) Ethanol/Water, Reflux 6-Aminonicotinic Acid->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction extend_time Extend Reaction Time Monitor by TLC incomplete_reaction->extend_time Yes suboptimal_ph Suboptimal pH? incomplete_reaction->suboptimal_ph No increase_temp Increase Temperature Cautiously extend_time->increase_temp adjust_stoichiometry Adjust Stoichiometry (Slight excess of chloroacetone) increase_temp->adjust_stoichiometry end Improved Yield adjust_stoichiometry->end adjust_ph Optimize pH with mild acid/base suboptimal_ph->adjust_ph Yes inefficient_cyclization Inefficient Cyclization? suboptimal_ph->inefficient_cyclization No adjust_ph->end change_solvent Change Solvent (e.g., DMF, DMSO) inefficient_cyclization->change_solvent Yes inefficient_cyclization->end No add_catalyst Add Mild Acid Catalyst change_solvent->add_catalyst add_catalyst->end

Caption: Decision tree for troubleshooting low reaction yield.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationaleReference
Stoichiometry (Chloroacetone) 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.General Synthetic Principles
Reaction Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.[1]
pH for Precipitation 5 - 6This is the typical isoelectric point for this class of compounds, maximizing precipitation.[1]
Typical Yield 60-80%Reported yields for similar syntheses vary, but this is a reasonable target.[1]

VI. References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 2024.

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.

  • ResearchGate. Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines | Request PDF.

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.

  • PMC. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • Frontiers. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.

  • ChemicalBook. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis.

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram.

  • Benchchem. troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.

  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.

  • PMC. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.

  • Chemistry LibreTexts. Chichibabin Reaction.

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

  • Chichibabin Reaction.

  • ChemicalBook. methyl imidazo[1,2-a]pyridine-6-carboxylate(136117-69-6) 1 h nmr.

  • Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

  • The Royal Society of Chemistry. .

  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.

  • Wikipedia. Chloroacetone.

  • Frontiers. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential - Frontiers.

  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

  • Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).

  • Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

Sources

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Achieving high purity is critical for accurate biological evaluation and downstream applications. This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommended purification strategies.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities originating from the synthesis. A common route to this scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4] For this compound, this typically involves the reaction of 6-aminonicotinic acid with a 3-carbon α-haloketone like chloroacetone.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture SM1 6-Aminonicotinic Acid (Impurity A) Reaction Cyclocondensation SM1->Reaction Target 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid ImpurityC Polymeric Byproducts (Impurity C) ImpurityD Side-Reaction Products (e.g., regioisomers) (Impurity D) SM2 Chloroacetone (Impurity B) SM2->Reaction Reaction->Target Reaction->ImpurityC Side Reaction Reaction->ImpurityD Side Reaction

Caption: Plausible synthesis route and origin of common impurities.

This synthesis can lead to a crude product mixture containing:

  • Unreacted Starting Materials: 6-aminonicotinic acid (acidic) and chloroacetone (neutral).

  • Side-Products: Polymeric tars or other condensation products, which are often colored and less soluble.

  • Reagents: Inorganic salts from bases (e.g., NaHCO₃) used to neutralize HCl formed during the reaction.[3]

Troubleshooting and Purification Guides (Q&A)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My initial product is a crude, discolored solid with low purity (<90% by LC-MS). What is the most effective first-pass purification strategy?

A1: Acid-base extraction is the recommended primary purification method. This technique is highly effective because your target molecule is amphoteric—it possesses both a basic nitrogen in the imidazopyridine ring system and an acidic carboxylic acid group. This allows for its selective separation from neutral impurities and non-amphoteric acidic or basic byproducts.

The core principle is to manipulate the pH of a two-phase (aqueous/organic) system to control which layer your compound dissolves in.

Causality:

  • Acidification: By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1 M HCl), the basic nitrogen of your product will be protonated. This forms a water-soluble salt, pulling the product into the aqueous layer. Neutral impurities (like residual chloroacetone or polymeric materials) will remain in the organic layer.

  • Basification: The acidic aqueous layer is then separated and made basic (e.g., with 1 M NaOH or NaHCO₃). This neutralizes the protonated nitrogen and deprotonates the carboxylic acid, making the molecule a carboxylate salt, which keeps it in the aqueous phase. This step can help remove any non-amphoteric basic impurities that might have carried over.

  • Final pH Adjustment & Precipitation: Carefully adjusting the pH of the aqueous solution to the isoelectric point of the molecule (typically pH 5-6) will minimize its overall charge, causing the pure product to precipitate out of the solution.[5]

A detailed protocol for this procedure is available in the "Key Experimental Protocols" section below.

Q2: An emulsion has formed during the acid-base extraction, and the layers won't separate. What should I do?

A2: Emulsions are a common issue, especially when shaking the separatory funnel too vigorously. They are stabilized by microscopic droplets of one solvent suspended in the other.

Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine).

Causality: Brine dramatically increases the ionic strength of the aqueous layer.[6] This increased polarity makes the aqueous phase less hospitable to the organic solvent droplets, forcing them to coalesce and promoting the separation of the two distinct layers. Gentle swirling after adding brine is usually sufficient.

Q3: After acid-base extraction, my product is still off-white/yellow and purity is not >98%. How can I achieve high purity for analytical or biological screening purposes?

A3: Recrystallization is the ideal second step for "polishing" your compound to high purity. This technique separates the target compound from remaining impurities based on differences in solubility in a specific solvent at different temperatures.

The Process:

  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold. Impurities should either be insoluble at high temperatures or remain soluble when the solution is cooled.

  • Dissolution & Crystallization: The crude solid is dissolved in the minimum amount of boiling solvent. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases, the target molecule will preferentially form a crystal lattice, excluding impurities which remain in the "mother liquor."

  • Isolation: The pure crystals are then collected by filtration.

Solvent SystemPolarityBoiling Point (°C)Rationale for Screening
Ethanol/WaterHigh78-100A classic choice for polar compounds with acid/base handles. Water acts as an anti-solvent.
AcetonitrileMedium82Good for moderately polar compounds; often yields high-quality crystals.
Ethyl AcetateMedium77Can be effective if the compound is not overly polar.
Dimethylformamide (DMF)High153Use as a primary solvent only if solubility in other solvents is very low.[4]

Pro-Tip for Colored Impurities: If your product remains colored, you can perform a charcoal treatment. Add a small amount (1-2% by weight) of activated carbon to the hot solution before filtering. The charcoal will adsorb large, colored, often non-polar impurities. Use with caution, as it can also adsorb some of your product.

A detailed protocol for recrystallization is available in the "Key Experimental Protocols" section.

Q4: I have a persistent impurity with very similar polarity that co-crystallizes with my product. Is column chromatography a viable option?

A4: Yes, but with specific considerations. Chromatographing compounds with a free carboxylic acid on standard silica gel can be challenging due to strong interactions between the acidic proton and the silica surface, leading to significant peak tailing and poor separation.

Solution: Use a modified eluent system.

Causality: To mitigate tailing, you must suppress the deprotonation of your carboxylic acid. Adding a small amount of a volatile acid, like acetic acid (0.5-1%), to your mobile phase (e.g., Dichloromethane/Methanol) will keep your compound in its neutral, protonated state, leading to sharper peaks and better separation.[7]

Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantitative purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the main peak and any impurities. Proton Nuclear Magnetic Resonance (¹H NMR) provides structural confirmation and can reveal the presence of residual solvents or structurally distinct impurities.[5]

  • Q: How should I store the purified this compound?

    • A: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place. Heterocyclic compounds can be sensitive to light and air over long periods.

  • Q: My ¹H NMR shows a broad signal around 13 ppm. Is this normal?

    • A: Yes, a broad singlet in the 12-14 ppm range is characteristic of a carboxylic acid proton.[5] Its broadness is due to hydrogen bonding and chemical exchange.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol assumes you have ~1 gram of crude product.

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add 50 mL of 1 M HCl (aq). Shake gently for 1-2 minutes, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 25 mL of 1 M HCl.

  • Organic Wash (Optional): Combine the acidic aqueous extracts. To remove any trapped organic solvent, you can wash it once with 20 mL of fresh ethyl acetate (discard the organic layer).

  • Precipitation: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 1 M NaOH (aq) dropwise until the pH of the solution reaches ~5-6 (check with pH paper). A precipitate should form.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to help with drying.[5]

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

G start Crude Product in Organic Solvent step1 Extract with 1M HCl (aq) start->step1 decision1 Separate Layers step1->decision1 organic1 Organic Layer: Neutral Impurities (Discard) decision1->organic1 Organic aqueous1 Aqueous Layer: Protonated Product decision1->aqueous1 Aqueous step2 Adjust pH to 5-6 with 1M NaOH (aq) aqueous1->step2 step3 Precipitate Forms step2->step3 step4 Filter & Dry step3->step4 end Pure Product step4->end

Caption: Decision workflow for acid-base extraction purification.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of various solvents (see table above). A good solvent will require heating to dissolve the compound.

  • Dissolution: Place the product to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with a stirrer). Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. (n.d.). PubChem. [Link]

  • Imidazopyridine derivatives, their preparation and therapeutical use. (1988).
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2018). Frontiers in Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). MDPI. [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2012). ResearchGate. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). National Institutes of Health. [Link]

  • Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. (2001). PubMed. [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. [Link]

Sources

Technical Support Center: N-Alkylation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of imidazo[1,2-a]pyridines. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these reactions, ensuring both success and scientific rigor in your experimental work.

Understanding the Core Challenge: Regioselectivity

The primary challenge in the N-alkylation of imidazo[1,2-a]pyridines is controlling the regioselectivity. The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms available for alkylation: the pyridine nitrogen (N-1) and the imidazole nitrogen (N-3 is not a possible alkylation site, the alkylation occurs on the pyridinic nitrogen which is N1, leading to a positive charge on this atom. The other possible site is the imidazole N atom, N3, which leads to a neutral product if the starting material is neutral, but can lead to a quaternary salt if the starting material is already N-alkylated). Alkylation leads to the formation of N-alkylated imidazo[1,2-a]pyridinium salts. The reaction conditions—particularly the choice of solvent, base, and the nature of the alkylating agent—play a critical role in determining the final product distribution.[1]

The reaction typically proceeds via nucleophilic attack from one of the nitrogen atoms on the alkylating agent. The relative nucleophilicity of these nitrogens is influenced by electronic and steric factors, which can be modulated to favor the desired isomer.

G cluster_start Reactants cluster_paths Alkylation Pathways IMP Imidazo[1,2-a]pyridine N1_Product N-1 Alkylated Product (Imidazo[1,2-a]pyridinium salt) IMP->N1_Product Path A (N-1 Attack) N3_Alkylation N-3 Alkylation (less common, leads to quaternary salt if N-1 is substituted) IMP->N3_Alkylation Path B (N-3 Attack) RX Alkylating Agent (R-X) caption Fig 1. Competing N-1 vs. N-3 alkylation pathways.

Caption: Fig 1. Competing N-1 vs. N-3 alkylation pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of imidazo[1,2-a]pyridines.

Q1: Why am I getting a mixture of N-1 and N-3 alkylated products, and how can I improve selectivity?

Answer: The formation of a mixture of regioisomers is the most common challenge and arises from the comparable nucleophilicity of the N-1 and N-3 positions.[2] Selectivity is a delicate balance of steric, electronic, and reaction parameters.

Causality & Explanation:

  • Electronic Effects: The N-1 (pyridine) nitrogen is generally considered more nucleophilic in the neutral molecule. However, the electron density can be influenced by substituents on the ring system.

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core, particularly at the C-8 position, can hinder the approach of the alkylating agent to the N-1 position, potentially favoring N-3 alkylation. Conversely, a bulky alkylating agent will preferentially react at the less sterically hindered nitrogen.[3]

  • Reaction Conditions: The choice of base and solvent significantly impacts the reaction outcome. For instance, in some imidazopyridine systems, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a common condition that can favor alkylation on the pyridine ring nitrogen.[4]

Troubleshooting Steps:

  • Modify the Solvent: Switch between polar aprotic solvents (DMF, DMSO, Acetonitrile) and polar protic solvents (Ethanol, Isopropanol). Polar aprotic solvents can accelerate SN2 reactions.

  • Vary the Base: The strength and type of base can influence which nitrogen is deprotonated or which tautomeric form is present in the solution. Test weaker bases like NaHCO₃ or organic bases like triethylamine (TEA) against stronger inorganic bases like K₂CO₃ or NaH.

  • Change the Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.

  • Alter the Alkylating Agent: If possible, use an alkylating agent with different steric bulk. A larger agent may provide higher selectivity for the less hindered nitrogen.

ParameterCondition ACondition BExpected Outcome Influence
Base K₂CO₃ (stronger)NaHCO₃ (weaker)Stronger bases can favor one tautomer over another, altering the product ratio.
Solvent DMF (polar aprotic)Ethanol (polar protic)DMF stabilizes charged intermediates in SN2 reactions, potentially favoring N-1 attack.
Temperature Room Temp to 60°C0°C to Room TempLower temperatures may favor the kinetic product, increasing selectivity.
Alkylating Agent Methyl IodideBenzyl BromideThe larger benzyl group will be more sensitive to steric hindrance around the nitrogen atoms.
Q2: My reaction is sluggish or not going to completion. What can I do?

Answer: Low reactivity can stem from several factors, including insufficient nucleophilicity of the heterocycle, a poorly reactive alkylating agent, or suboptimal reaction conditions.

Causality & Explanation:

  • Poor Nucleophilicity: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease the nucleophilicity of the nitrogen atoms, slowing the reaction.

  • Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general trend for reactivity is I > Br > Cl > OTs.

  • Inadequate Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition by TLC. Refluxing in a suitable solvent is a common strategy.

  • Use a More Reactive Alkylating Agent: If possible, switch to an alkyl halide with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).

  • Use a Stronger Base: Employing a stronger base like sodium hydride (NaH) can more effectively deprotonate any potential N-H tautomer, significantly increasing the nucleophilicity of the heterocycle. Caution: NaH is highly reactive and requires anhydrous conditions.

  • Add a Catalyst: In some cases, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction, especially in biphasic systems or when using solid inorganic bases.[1]

Q3: I'm observing decomposition of my starting material or product. How can I prevent this?

Answer: Decomposition often occurs due to harsh reaction conditions, such as excessively high temperatures or the use of a base that is too strong, leading to side reactions.

Causality & Explanation:

  • Thermal Instability: The imidazo[1,2-a]pyridine core or the attached functional groups may be sensitive to high temperatures.

  • Base-Induced Degradation: Strong bases can sometimes promote undesired elimination or rearrangement reactions.

  • Quaternization: Using a large excess of a highly reactive alkylating agent can lead to a second alkylation, forming a quaternary imidazolium salt, which may be unstable.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Base: Switch to a weaker base such as K₂CO₃ or even an organic base like DIPEA.

  • Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.2 equivalents of the alkylating agent, to minimize the risk of double alkylation. Add the alkylating agent dropwise to maintain a low concentration.

  • Ensure an Inert Atmosphere: If your substrate is sensitive to oxidation, run the reaction under an inert atmosphere (Nitrogen or Argon).

Q4: Why am I getting C-3 alkylation instead of N-alkylation?

Answer: While N-alkylation is typical, C-3 functionalization of imidazo[1,2-a]pyridines is also a well-established reaction class.[5] This outcome usually occurs under different mechanistic pathways, often involving electrophilic attack on the electron-rich C-3 position.

Causality & Explanation: The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution, similar to a Friedel-Crafts reaction.[6][7] This pathway can be favored under certain conditions, particularly with Lewis acid catalysis or when the reaction generates a highly electrophilic species.[8]

Troubleshooting Steps:

  • Avoid Lewis Acids: Ensure your reagents and solvents are free from Lewis acidic impurities.

  • Use Basic Conditions: C-3 alkylation is less common under the basic conditions typically used for N-alkylation. Confirm that your reaction medium is indeed basic.

  • Re-evaluate the Alkylating Agent: Some alkylating agents, especially those that can form stable carbocations, might favor C-alkylation.

G Start Problem with N-Alkylation Reaction NoReaction Low or No Conversion Start->NoReaction Issue MixedProducts Mixture of N-1/N-3 Isomers Start->MixedProducts Issue Decomposition Decomposition Observed Start->Decomposition Issue Sol_Temp Increase Temperature Use more reactive R-X Use stronger base NoReaction->Sol_Temp Solution Selectivity Modify Solvent Vary Base Lower Temperature MixedProducts->Selectivity Solution Mild_Cond Lower Temperature Use milder base Control Stoichiometry Decomposition->Mild_Cond Solution

Caption: Fig 2. Troubleshooting workflow for common N-alkylation issues.

Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for N-alkylation?

Answer: A reliable starting point for the N-alkylation of a new imidazo[1,2-a]pyridine substrate is to use 1.1 equivalents of the alkylating agent with 2.0 equivalents of potassium carbonate (K₂CO₃) as the base in N,N-Dimethylformamide (DMF) as the solvent, stirring at room temperature for 12-24 hours.[4] Monitor the reaction by TLC. If no reaction occurs, gradually heat the mixture to 50-80°C.

Q2: Which analytical techniques are best for distinguishing between N-1 and N-3 isomers?

Answer: Unambiguous structure determination is crucial. While 1D ¹H NMR can show differences in chemical shifts, the most powerful and definitive technique is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[2][4]

  • NOESY: For an N-1 alkylated product, a NOE correlation will be observed between the protons of the N-alkyl group and the H-8 proton on the pyridine ring. For an N-3 alkylated product, the correlation would be with the H-2 and/or H-5 protons.

  • HMBC: ¹H-¹³C Heteronuclear Multiple Bond Correlation can also be used to establish connectivity over multiple bonds.

  • X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides absolute proof of structure.

Q3: What is the role of the base in this reaction?

Answer: The base plays a critical role, although its exact mechanism can vary. In many protocols, the base (e.g., K₂CO₃) acts as a scavenger for the acid (H-X) that is generated during the reaction, driving the equilibrium towards the product. In cases where the imidazo[1,2-a]pyridine can exist in an N-H tautomeric form, a strong base like NaH can deprotonate it to form a highly nucleophilic anion.

Q4: How does the choice of solvent influence the reaction outcome?

Answer: The solvent influences the reaction by solvating the reactants, intermediates, and transition states.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are most commonly used. They are effective at solvating cations but not anions, leaving the nucleophile (the heterocycle) relatively "bare" and reactive. They are ideal for SN2 reactions.

  • Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the nitrogen nucleophile, creating a solvent cage that can decrease its reactivity. However, they can be effective in certain cases, and using water as a solvent offers significant environmental benefits.[9]

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point for N-alkylation.[1][4]

  • Reaction Setup: To a solution of the substituted imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (K₂CO₃, 2.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature, and add the alkylating agent (1.1-1.2 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, heat the mixture to 50-80°C.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and 2D-NOESY to confirm the site of alkylation.

Protocol 2: Characterization by 2D-NOESY to Determine Regiochemistry
  • Sample Preparation: Prepare a solution of the purified N-alkylated product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for 2D NMR analysis (typically 10-20 mg in 0.6 mL).

  • Acquisition: Acquire a 2D-NOESY spectrum on an NMR spectrometer (400 MHz or higher is recommended). Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • Identify the signals corresponding to the protons on the newly introduced alkyl group (e.g., the -CH₂- protons of a benzyl group).

    • Look for cross-peaks between these alkyl protons and protons on the imidazo[1,2-a]pyridine core.

    • For N-1 Isomer: Expect a cross-peak between the N-alkyl protons and the H-8 proton.

    • For N-3 Isomer: Expect a cross-peak between the N-alkyl protons and the H-2 and/or H-5 protons. The absence of a correlation to H-8 is strong evidence against the N-1 isomer.

References
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.

  • Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. Benchchem.

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2006). The Journal of Organic Chemistry.

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences.

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (NIH).

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. (2024). PubMed.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. Benchchem.

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health (NIH).

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). RSC Publishing.

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health (NIH).

  • Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from... ResearchGate.

  • Synthesis and properties of imidazo[1,2-a]pyridinium-3-olate. Some revised structures. (2009). Semantic Scholar.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.

  • One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Publishing.

  • Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. ACS Publications.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central.

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health (NIH).

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Decarboxylation of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of imidazo[1,2-a]pyridine scaffolds. It provides in-depth technical guidance, field-proven insights, and troubleshooting solutions for the decarboxylation of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid to its parent heterocycle, 2-methylimidazo[1,2-a]pyridine.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental principles governing the decarboxylation of this specific heteroaromatic carboxylic acid.

Q1: What is the underlying mechanism for the decarboxylation of this compound?

A: The decarboxylation of heteroaromatic carboxylic acids, particularly those with a nitrogen atom positioned ortho or para to the carboxyl group, is a well-studied process. While a direct study on the 6-carboxy derivative is not extensively published, the mechanism can be confidently inferred from analogous systems like picolinic acid (pyridine-2-carboxylic acid).[1][2]

The reaction likely proceeds through a zwitterionic intermediate. The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system facilitates the reaction by stabilizing the negative charge that develops on the ring as the carbon-carbon bond to the carboxyl group breaks. This process is distinct from the decarboxylation of simple aliphatic acids, which often require harsh conditions unless an electron-withdrawing group is present at the β-position.[3][4] The key is the formation of an ylide-like intermediate, which is then protonated to yield the final product and carbon dioxide.[1]

Q2: Is a catalyst necessary for this reaction?

A: Not always. Thermal decarboxylation is often feasible for heteroaromatic carboxylic acids due to the stabilizing effect of the heteroatom.[5] However, the required temperatures can be high, potentially leading to substrate or product degradation. For more sensitive substrates or to improve reaction efficiency under milder conditions, metal catalysts are frequently employed. Silver[6] and copper[7] salts have proven effective in promoting the decarboxylation of various aromatic and heteroaromatic carboxylic acids at lower temperatures.

Q3: What are the primary challenges or side reactions to be aware of?

A: The main challenges associated with this reaction are:

  • Incomplete Reaction: The reaction may stall, especially under thermal conditions that are not sufficiently energetic.

  • Thermal Degradation: The imidazo[1,2-a]pyridine core is generally stable, but high temperatures (often >200°C) can lead to decomposition, resulting in discoloration (darkening or charring) of the reaction mixture and low yields of the desired product.[8]

  • Solvent Reactivity: At high temperatures, certain solvents may react with the starting material or product. High-boiling, inert solvents are crucial for thermal decarboxylation.

  • Product Isolation: The product, 2-methylimidazo[1,2-a]pyridine, can be volatile or highly soluble in certain organic solvents, which can complicate its isolation and purification.

Section 2: Experimental Design & Protocols

This section provides structured protocols and the rationale behind parameter selection.

Comparative Overview of Decarboxylation Methods

The choice of method depends on the scale of the reaction, the thermal stability of any other functional groups on the molecule, and available laboratory equipment.

MethodTypical ConditionsProsConsKey Considerations
Thermal (Neat or Solvent) 180-250°C in a high-boiling solvent (e.g., Diphenyl ether, Quinoline) or neat.[5][9]Simple setup; No catalyst cost or removal required.High energy input; Risk of thermal degradation; Potential for incomplete reaction.Solvent must be inert and have a sufficiently high boiling point. Monitor for charring.
Silver-Catalyzed Ag₂CO₃ (catalytic), Acetic Acid (co-catalyst), in DMSO at 120-150°C.[6]Milder conditions; High efficiency for many heteroaromatics; Good functional group tolerance.Catalyst cost; Requires removal of metal salts post-reaction.Acetic acid is often crucial for protonolysis of the silver-arene intermediate.
Copper-Catalyzed Cu(I) or Cu(II) salts in a high-boiling polar aprotic solvent (e.g., NMP, DMF).[7]Generally effective and less expensive than silver.Can require specific ligands; Metal contamination of the product.Often used in decarboxylative cross-coupling reactions, but adaptable for protodecarboxylation.
Protocol 2.1: Thermal Decarboxylation in Diphenyl Ether

This protocol is a straightforward approach suitable for robust substrates.

Rationale: Diphenyl ether is chosen for its high boiling point (259°C) and chemical inertness, providing a stable medium for the high temperatures required for thermal decarboxylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (1.0 eq).

  • Solvent Addition: Add diphenyl ether (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture with vigorous stirring to 230-240°C. The evolution of CO₂ gas should be observable.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically, dilute with a suitable solvent (e.g., DCM or EtOAc), and spot against the starting material. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a hydrocarbon solvent like hexane to precipitate the product and unreacted starting material while keeping the diphenyl ether in solution.

    • Filter the solid and wash thoroughly with hexane.

    • Alternatively, perform an acid-base extraction. Dilute with ethyl acetate, extract with 1M HCl. The product will move to the aqueous layer. Wash the aqueous layer with hexane to remove residual diphenyl ether. Basify the aqueous layer with NaOH and extract the product with DCM or ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Validation: The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot on the TLC plate indicates progress. Confirmation of the product identity and purity should be done using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2.2: Silver-Catalyzed Decarboxylation

This method is preferred for its milder conditions and higher efficiency.[6]

Rationale: Silver carbonate acts as a catalyst to facilitate the cleavage of the C-C bond at a lower temperature than thermal methods. Acetic acid serves as a proton source to quench the resulting aryl-silver intermediate. DMSO is an excellent polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vial or flask, add this compound (1.0 eq), Silver(I) Carbonate (Ag₂CO₃, 0.1-0.2 eq), and a magnetic stir bar.

  • Solvent and Co-catalyst Addition: Add anhydrous DMSO (approx. 0.1 M concentration) followed by glacial acetic acid (2.0-3.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 120°C in an oil bath with stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material mass peak and the appearance of the product mass peak. The reaction is often complete in 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Troubleshooting Guide

This section is formatted to quickly diagnose and solve common experimental problems.

Problem: Low or No Conversion of Starting Material

  • Q: I've heated my thermal reaction for hours, but TLC/LC-MS shows mostly starting material. What's wrong?

    • A: Potential Cause & Solution: The temperature may be insufficient. The activation energy for thermal decarboxylation can be high.[9] Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and any signs of decomposition. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. If the substrate is sensitive, switching to a catalyzed protocol (like Protocol 2.2) is the recommended course of action.[6]

  • Q: My silver-catalyzed reaction is not working. What should I check?

    • A: Potential Cause & Solution: Several factors could be at play.

      • Catalyst Quality: Ensure the silver carbonate is of good quality and has been stored properly.

      • Absence of Proton Source: The role of acetic acid is critical.[6] It facilitates the turnover by protonating the aryl-silver intermediate. Ensure it was added in the correct stoichiometry.

      • Solvent Quality: DMSO must be anhydrous. Water can interfere with the catalytic cycle.

      • Inhibiting Functional Groups: While robust, check if your specific substrate contains functional groups (like thiols) that could poison the silver catalyst.

Problem: Significant Product Loss or Decomposition

  • Q: My thermal reaction turned black and the yield is very low. Why?

    • A: Potential Cause & Solution: This is a classic sign of thermal decomposition.[8] The reaction temperature was too high or the heating was prolonged. Solution: Reduce the temperature and accept a longer reaction time. If decomposition is still an issue even at the minimum temperature required for reaction, a thermal approach is not suitable for your substrate. The silver-catalyzed method (Protocol 2.2) is the ideal alternative as it runs at a much lower temperature.

Problem: Difficulty in Product Isolation and Purification

  • Q: I can't seem to efficiently extract my product from the reaction mixture. What can I do?

    • A: Potential Cause & Solution: 2-methylimidazo[1,2-a]pyridine is a basic compound. This property can be exploited. Solution: After the initial workup, perform an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate and extract with 1M HCl. The protonated product will move into the aqueous layer. This layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure product back into an organic solvent like DCM.

  • Q: My product seems to be co-eluting with the solvent (e.g., Quinoline) during chromatography.

    • A: Potential Cause & Solution: High-boiling reaction solvents can be difficult to remove. Solution: Before chromatography, attempt to remove the bulk of the high-boiling solvent via vacuum distillation if your product is not volatile. Alternatively, the acid-base extraction detailed above is highly effective at separating the basic product from a neutral solvent like diphenyl ether.

Section 4: Visualization of Workflows and Logic

Experimental Workflow Diagram

This diagram outlines the general process from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Starting Material - Catalyst (if any) glassware Assemble & Flame-Dry Glassware reagents->glassware solvent Add Anhydrous Solvent glassware->solvent heat Heat to Target Temp (e.g., 120°C or 230°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Perform Extraction (Acid-Base recommended) cool->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS, Purity) purify->characterize

Caption: General experimental workflow for decarboxylation.

Troubleshooting Decision Tree

This diagram helps diagnose issues with poor reaction outcomes.

G start Reaction Outcome: Low Yield / No Product check_sm Is Starting Material (SM) Consumed? start->check_sm no_conv Problem: No Conversion check_sm->no_conv No sm_gone Problem: Decomposition check_sm->sm_gone Yes temp Action: Increase Temperature (Thermal Method) no_conv->temp catalyst Action: Check Catalyst Quality & Reagents (Catalytic Method) no_conv->catalyst lower_temp Action: Lower Temperature or Switch to Catalytic Method sm_gone->lower_temp

Caption: Decision tree for troubleshooting poor reaction yields.

References

  • Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]

  • Title: Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF Source: ResearchGate URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: PMC (PubMed Central), NIH URL: [Link]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link]

  • Title: Rate of Decarboxylation of pyridinecarboxylic acids Source: Chemistry Stack Exchange URL: [Link]

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids Source: ResearchGate URL: [Link]

  • Title: Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Source: Agilent URL: [Link]

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: ResearchGate URL: [Link]

  • Title: A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant Source: ResearchGate URL: [Link]

  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

  • Title: A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Ultimate Guide to Decarboxylation: How to Decarb Weed Source: Weedmaps URL: [Link]

  • Title: Thermal decarboxylation of 2-furoic acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Method of Measuring Decarboxylation? Source: Reddit URL: [Link]

  • Title: Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Source: LNEYA Industrial Chillers Manufacturer URL: [Link]

  • Title: Decarboxylation 101: Your Complete Guide to Decarbing Cannabis Source: Root Sciences URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of the Pacific Scholarly Commons URL: [Link]

  • Title: Decarboxylation of Carboxylic Acid | Explained by IITian Source: YouTube URL: [Link]

  • Title: Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings Source: ResearchGate URL: [Link]

  • Title: Decarboxylation Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, transitioning these elegant bench-scale syntheses to pilot or manufacturing scale introduces a host of challenges not apparent in a round-bottom flask. This guide is structured to provide direct, actionable solutions to the common and complex issues encountered during the scale-up process. Here, we move beyond simple protocols to dissect the underlying chemical and engineering principles, ensuring your scale-up is not just successful, but also safe, efficient, and reproducible.

Section 1: Troubleshooting Guide for Specific Synthetic Routes

The challenges encountered during scale-up are intrinsically linked to the chosen synthetic pathway. This section addresses issues specific to the most common methods for constructing the imidazo[1,2-a]pyridine core.

Route A: The Tschitschibabin-Type Condensation (2-Aminopyridine + α-Haloketone)

This classical method involves the SN2 reaction of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization and dehydration. While robust, its exothermic nature and potential for side reactions demand careful management at scale.

Q1: My large-scale reaction is showing a dangerous temperature spike (exotherm) immediately upon adding the α-bromoacetophenone. What is happening and how can I control it?

A: This is a critical and common scale-up issue. The initial SN2 alkylation of the pyridine ring nitrogen is a highly exothermic step.[2] On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. When scaling up, the volume increases cubically while the surface area for heat exchange only increases squarely, leading to heat accumulation and a potential thermal runaway.[3][4][5]

Causality & Solution:

  • Problem: Rapid, uncontrolled addition of the entire α-haloketone charge creates a situation where the rate of heat generation far exceeds the rate of heat removal.

  • Solution 1 (Controlled Addition): Switch from batch addition to a semi-batch process. Add the α-haloketone solution dropwise or via a pump over an extended period (e.g., 2-4 hours). Crucially, the addition should be subsurface to ensure immediate mixing and prevent accumulation of unreacted reagent on the surface.

  • Solution 2 (Thermal Management): Monitor the internal reaction temperature with a thermocouple, not the bath temperature.[3][5] Set the addition rate to maintain a consistent, safe internal temperature (e.g., <40°C). Ensure your reactor is equipped with an adequate cooling system (jacketed vessel, cooling coils) and have an emergency cooling bath (e.g., ice/water) on standby.

  • Solution 3 (Solvent Choice): While often performed in high-boiling solvents like DMF for solubility, consider a less polar solvent if feasible. This can sometimes slow the initial SN2 reaction, making the exotherm inherently more manageable.

Q2: At scale, my yield has dropped and I'm isolating a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

A: The tarry byproduct is likely the result of side reactions becoming significant due to poor mixing and localized "hot spots" in the large reactor. The primary culprits are often over-alkylation and polymerization.

Causality & Solution:

  • Problem: In large vessels, achieving homogenous mixing is challenging. Pockets of high α-haloketone concentration can form, especially with overhead stirring. This leads to the desired intermediate reacting further with another molecule of the α-haloketone.

  • Solution 1 (Improve Agitation): Ensure your reactor is equipped with appropriate agitation. A simple magnetic stir bar is insufficient for multi-liter scales. Use an overhead mechanical stirrer with a properly designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to create good top-to-bottom turnover and minimize dead zones.

  • Solution 2 (Reverse Addition): Instead of adding the α-haloketone to the 2-aminopyridine, consider adding the 2-aminopyridine solution to the α-haloketone. This maintains a low concentration of the more reactive nucleophile, potentially minimizing side reactions. This must be tested on a small scale first.

  • Solution 3 (Base Stoichiometry): The reaction is typically run with a mild base (e.g., NaHCO₃) to neutralize the HBr generated. Ensure the base is a fine powder and well-dispersed. Inadequate neutralization can lead to acidic conditions that promote side reactions.

Route B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful, convergent method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7][8] Scale-up challenges here revolve around controlling the complex reaction network and handling hazardous reagents.

Q1: My GBB reaction works perfectly on a 1 mmol scale, but on a 100g scale, the yield is poor and I'm seeing multiple unidentified spots on TLC. What's going wrong?

A: The success of a multicomponent reaction (MCR) depends on the delicate balance of several simultaneous reaction rates.[8] At scale, changes in mixing efficiency, heat transfer, and addition rates can disrupt this balance, favoring undesired pathways.

Causality & Solution:

  • Problem 1 (Iminium Formation): The reaction hinges on the formation of an iminium intermediate from the 2-aminopyridine and aldehyde. This step is often the rate-limiting step and is acid-catalyzed.[8] In a large vessel, inefficient mixing can lead to localized pH gradients and incomplete iminium formation before the isocyanide is consumed in other ways.

  • Solution: Ensure the acid catalyst (e.g., Sc(OTf)₃, p-TsOH) is fully dissolved and homogenously mixed before adding other components.[6][8] Consider premixing the 2-aminopyridine, aldehyde, and catalyst and allowing the iminium to form for a set period (e.g., 30-60 minutes, monitor by TLC/LCMS) before beginning the slow addition of the isocyanide.

  • Problem 2 (Isocyanide Reactivity): Isocyanides are highly reactive and can polymerize or react with trace water, especially under acidic conditions. Their pungent and toxic nature also presents a significant safety hazard at scale.

  • Solution: Use a high-purity, anhydrous grade of all reagents and solvents. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). The isocyanide should be the last reagent added, and it should be added slowly and subsurface to ensure it reacts with the pre-formed iminium intermediate rather than itself. All operations involving large quantities of isocyanides must be conducted in a well-ventilated area or a walk-in fume hood.

Workflow for Safe Scale-Up of Exothermic Reactions

G cluster_prep Preparation & Risk Assessment cluster_exec Execution (e.g., 100g Scale) cluster_outcome Outcome start Start: Lab-Scale (e.g., 1g) Protocol is Successful risk_assess Conduct Scale-Up Risk Assessment start->risk_assess incremental Plan Incremental Scale-Up (Max 3x Previous Scale) risk_assess->incremental equipment Verify Reactor Equipment: - Jacketed Vessel - Overhead Stirrer - Internal Thermocouple - Addition Pump incremental->equipment charge Charge Reactor with Initial Reagents & Solvent equipment->charge inert Establish Inert Atmosphere (N2) charge->inert cool Cool Reactor to Start Temperature (e.g., 10°C) inert->cool add Begin Slow, Subsurface Addition of Reagent B cool->add monitor Continuously Monitor Internal Temperature (T_int) add->monitor control Is T_int Stable & < T_max? monitor->control adjust Adjust Addition Rate or Cooling control->adjust No complete Addition Complete control->complete Yes runaway Thermal Runaway: Execute Emergency Plan! control->runaway No, T_int rising rapidly adjust->monitor hold Hold at Reaction Temp & Monitor for Completion complete->hold success Safe & Successful Reaction hold->success G start Reaction Complete. Begin Work-up. quench Quench Reaction start->quench extraction Perform Liquid-Liquid Extraction quench->extraction emulsion Emulsion Forms? extraction->emulsion salt_out Add Brine / Filter through Celite emulsion->salt_out Yes separate Separate Layers emulsion->separate No salt_out->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product Obtained concentrate->crude is_solid Is Crude a Solid? crude->is_solid crystallize Develop Crystallization Protocol is_solid->crystallize Yes is_oil Crude is an Oil is_solid->is_oil No pure_solid Pure Solid Product crystallize->pure_solid is_oil->crystallize chromatography Purify via Column Chromatography (Last Resort at Scale) is_oil->chromatography Crystallization Fails chromatography->pure_solid

Sources

Technical Support Center: Optimizing Catalysts for Imidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making their efficient synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Q1: My reaction yield is consistently low. How can I improve it?

Low yield is a frequent challenge in organic synthesis. For imidazo[1,2-a]pyridine formation, several factors related to the catalyst and reaction conditions could be the root cause. A systematic approach to optimization is key.

Underlying Causes and Solutions:

  • Suboptimal Catalyst System: The choice of metal precursor and ligand is paramount. While various metals like copper, palladium, and gold can catalyze this transformation, their effectiveness is highly substrate-dependent.[3][4][5] Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are widely used due to their efficiency and lower cost.[6][7]

    • Actionable Advice: If using a copper catalyst, ensure it is of high purity. Consider screening different copper sources (e.g., CuI, CuBr, Cu(OTf)₂). The addition of a ligand, such as bipyridine, can sometimes enhance catalytic activity.[5] For palladium-catalyzed reactions, ligand choice is critical; electron-rich and sterically demanding phosphine ligands can improve catalytic turnover.[8]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, catalyst stability, and reaction kinetics. Polar aprotic solvents like DMF and DMSO are often effective, but in some cases, less polar solvents like toluene or dioxane may be necessary to minimize side reactions, albeit potentially requiring higher temperatures and longer reaction times.[6][9]

    • Actionable Advice: Conduct a solvent screen with a small-scale reaction. Start with commonly used solvents like DMF, acetonitrile, and toluene. Monitor the reaction progress by TLC or LC-MS to identify the solvent that gives the cleanest conversion to the desired product.

  • Inadequate Reaction Temperature: The reaction temperature directly influences the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of undesired byproducts.[10]

    • Actionable Advice: Optimize the reaction temperature systematically. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction profile at each step.[6] Some reactions may even proceed efficiently at room temperature with the right catalytic system.[11]

  • Atmosphere Sensitivity: Some catalytic systems, particularly those involving Cu(I), can be sensitive to air. While some protocols utilize air as the oxidant, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and improve reproducibility.[6][9]

    • Actionable Advice: If you observe inconsistent results, try running the reaction under an inert atmosphere. Degas your solvent prior to use and maintain a positive pressure of nitrogen or argon throughout the reaction.

Optimization Workflow for Improving Yield:

Caption: A logical workflow for troubleshooting and optimizing low reaction yields.

Q2: I'm observing significant side product formation. How can I improve the selectivity?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This is often influenced by the catalyst, ligands, and reaction conditions.

    • Mitigation: Adjusting the catalyst-to-ligand ratio can sometimes suppress homocoupling. Lowering the reaction temperature or changing the solvent may also be beneficial.

  • Over-oxidation or Decomposition: Some imidazo[1,2-a]pyridine scaffolds can be sensitive to the reaction conditions, leading to decomposition or the formation of oxidized byproducts, especially when using an oxidant like air.

    • Mitigation: If using an external oxidant, carefully control its amount. Running the reaction under an inert atmosphere can prevent unwanted oxidation.[9] Lowering the reaction temperature may also improve the stability of the product.

  • Incomplete Cyclization: In some cases, the reaction may stall after the initial condensation step, leading to the accumulation of an intermediate.

    • Mitigation: Ensure the catalyst is active and present in a sufficient amount. Increasing the reaction time or temperature might be necessary to drive the reaction to completion. The choice of base, if applicable, can also be critical for the final cyclization step.

Experimental Protocol for Optimizing Selectivity:

  • Analyze the Side Products: If possible, isolate and characterize the major side products by techniques like NMR and Mass Spectrometry. Understanding their structure can provide valuable clues about the undesired reaction pathways.

  • Systematic Variation of Parameters:

    • Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to see its effect on selectivity. Sometimes, a lower catalyst loading can minimize side reactions.

    • Temperature Profile: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C) and monitor the product-to-side-product ratio.

    • Reagent Addition Order: In multicomponent reactions, the order of addition of reactants can significantly impact the outcome.[12] Experiment with different addition sequences.

Table 1: Example of Solvent and Temperature Effects on Selectivity

EntryCatalyst (mol%)SolventTemperature (°C)Desired Product Yield (%)Main Side Product (%)
1CuI (5)DMF1006520 (Homocoupling)
2CuI (5)Toluene1007510 (Homocoupling)
3CuI (5)Toluene8085<5 (Homocoupling)
4Pd(OAc)₂ (2)Acetonitrile805030 (Decomposition)
5Pd(OAc)₂ (2)Dioxane807015 (Decomposition)

This is a representative table; actual results will vary based on specific substrates and reaction conditions.

Q3: My catalytic reaction is not reproducible. What are the likely causes?

Poor reproducibility is a frustrating issue that can stem from several often-overlooked experimental variables.

Key Factors Influencing Reproducibility:

  • Purity of Reagents and Solvents: Impurities in starting materials, such as the 2-aminopyridine or the ketone/alkyne coupling partner, can poison the catalyst or lead to side reactions.[9] The quality of the solvent, including the presence of water or peroxides, can also significantly affect the reaction.

    • Best Practices: Use freshly purified starting materials. Ensure solvents are anhydrous and/or degassed, as required by the specific catalytic system.

  • Catalyst Quality and Handling: The activity of a catalyst can vary between batches. Solid catalysts can also be sensitive to air and moisture.

    • Best Practices: Purchase catalysts from a reputable supplier. If the catalyst is air-sensitive, handle it in a glovebox or under an inert atmosphere. For critical reactions, consider titrating the active catalyst to determine its exact concentration.

  • Reaction Setup and Atmosphere: Inconsistent control of the reaction atmosphere (e.g., leaks in the inert gas line) can lead to variable results, especially for oxygen-sensitive reactions.

    • Best Practices: Ensure your reaction setup is airtight. Use Schlenk techniques or a glovebox for air-sensitive reactions. If using air as an oxidant, ensure consistent and controlled exposure.

Troubleshooting Flowchart for Reproducibility Issues:

Reproducibility Troubleshooting cluster_problem Problem cluster_investigation Investigation cluster_solution Solution Problem Inconsistent Results Reagent_Purity Check Reagent Purity (NMR, etc.) Problem->Reagent_Purity Solvent_Quality Verify Solvent Quality (Anhydrous, Degassed) Problem->Solvent_Quality Catalyst_Handling Review Catalyst Handling & Batch Problem->Catalyst_Handling Reaction_Setup Inspect Reaction Setup (Airtightness) Problem->Reaction_Setup Purify_Reagents Purify/Replace Reagents Reagent_Purity->Purify_Reagents Use_Fresh_Solvent Use Fresh, Dry Solvent Solvent_Quality->Use_Fresh_Solvent Standardize_Catalyst Standardize Catalyst Source & Handling Catalyst_Handling->Standardize_Catalyst Improve_Setup Improve Reaction Setup Reaction_Setup->Improve_Setup Copper Catalytic Cycle Cu(I) Cu(I) Intermediate_A Coordination Complex Cu(I)->Intermediate_A + Substrates Intermediate_B Oxidative Addition Intermediate_A->Intermediate_B Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Intermediate_C->Cu(I) - Product Product Imidazo[1,2-a]pyridine Intermediate_C->Product

Caption: A simplified representation of a copper catalytic cycle in imidazo[1,2-a]pyridine synthesis.

Q: Are there any "green" or more environmentally friendly methods for this synthesis?

A: Yes, there is a growing interest in developing more sustainable synthetic routes. This includes the use of water as a solvent, employing molecular iodine as a benign catalyst, and utilizing ultrasound or microwave irradiation to reduce reaction times and energy consumption. [2][13][14]Some methods also use air as the terminal oxidant, which is an environmentally friendly and inexpensive choice. [6]

References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. Available at: [Link]

  • Ansari, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Zacapala-López, V. M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc.. Available at: [Link]

  • Ansari, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Available at: [Link]

  • Kaur, N., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at: [Link]

  • O'Brien, C. J., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. Available at: [Link]

  • Wang, Z., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. Available at: [Link]

  • Yadav, D. K., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Li, H., et al. (2015). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Zhu, J., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Al-duaij, O. K., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (2014). Synfacts. Available at: [Link]

  • Zacapala-López, V. M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and sedative-hypnotic properties.[4][5] This guide provides a comparative analysis of the most prominent synthetic methodologies for constructing this privileged heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and illustrative experimental protocols for each key method.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis

The traditional methods for synthesizing imidazo[1,2-a]pyridines have laid the groundwork for many modern advancements. These reactions are often characterized by their straightforward nature, though they may require harsh reaction conditions.

The Tschitschibabin Reaction: A Historic Condensation

First reported in 1925, the Tschitschibabin reaction is a landmark method involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] The reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6][7]

Mechanism:

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the final product.

Diagram: Tschitschibabin Reaction Mechanism

Tschitschibabin reactant1 2-Aminopyridine intermediate1 N-Alkylated Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 α-Haloketone reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: General mechanism of the Tschitschibabin reaction.

Advantages:

  • A straightforward and well-established method.

  • Utilizes readily available starting materials.

Disadvantages:

  • Often requires high temperatures and sealed tubes, especially in its original protocol.[1]

  • The use of lachrymatory α-haloketones can be a practical challenge.[8]

  • Yields can be modest in some cases.[1]

Experimental Protocol: Catalyst- and Solvent-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This modern adaptation of the Tschitschibabin reaction highlights a more environmentally friendly approach.[1]

  • Reactant Mixture: In a reaction vessel, combine the desired 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol).

  • Reaction Conditions: Heat the mixture at 60 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Ortoleva–King Reaction: An In-Situ Approach

The Ortoleva–King reaction provides an alternative to the direct use of α-haloketones. In this method, a pyridinium salt is generated in situ by reacting a ketone with iodine in the presence of a pyridine.[8] This intermediate then reacts with a base to induce cyclization.

Mechanism:

The reaction begins with the α-iodination of the ketone. The resulting α-iodoketone then reacts with 2-aminopyridine to form an N-phenacylpyridinium iodide intermediate. Subsequent treatment with a base facilitates the intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyridine.[8][9] A nickel/iodine-catalyzed version of this reaction has also been developed.[10]

Diagram: Ortoleva-King Reaction Workflow

OrtolevaKing ketone Ketone intermediate N-Phenacylpyridinium Iodide ketone->intermediate Reaction with I2 and 2-aminopyridine iodine Iodine iodine->intermediate aminopyridine 2-Aminopyridine aminopyridine->intermediate product Imidazo[1,2-a]pyridine intermediate->product Cyclization base Base base->product

Caption: Key steps in the Ortoleva-King synthesis of imidazo[1,2-a]pyridines.

Advantages:

  • Avoids the handling of pre-synthesized, lachrymatory α-haloketones.

  • Offers a one-pot procedure for the synthesis.[9][11]

Disadvantages:

  • The reaction conditions can still be relatively harsh, often requiring high temperatures.[8][9]

  • The scope can be limited by the reactivity of the starting ketone.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary approaches to imidazo[1,2-a]pyridine synthesis focus on improving reaction efficiency, broadening the substrate scope, and adhering to the principles of green chemistry.

Multicomponent Reactions (MCRs): Convergent Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex molecules.[4][12] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[12][13]

Mechanism:

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[13] The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows, leading to the 3-aminoimidazo[1,2-a]pyridine product.

Diagram: Groebke–Blackburn–Bienaymé Reaction

GBB aminopyridine 2-Aminopyridine imine Imine Intermediate aminopyridine->imine aldehyde Aldehyde aldehyde->imine isocyanide Isocyanide nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium imine->nitrilium + Isocyanide product 3-Aminoimidazo[1,2-a]pyridine nitrilium->product Intramolecular Cyclization

Sources

A Senior Application Scientist's Guide to the Biological Activity of Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Featuring 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are known as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine (IP) core is a prominent member of this group.[1][2] This nitrogen-rich bicyclic heterocycle is a key component in several marketed drugs, including the hypnotic agent Zolpidem and the cardiotonic Olprinone.[2][3] The synthetic versatility and diverse biological activities of the IP scaffold have led to an exponential growth in research, with derivatives being investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5]

This guide focuses on a representative molecule from this class, This compound , and places its potential biological activity in the context of other well-characterized inhibitors. We will delve into the mechanistic underpinnings of IP-based compounds as kinase inhibitors, provide a framework for their comparative evaluation, and detail the rigorous experimental protocols required to validate their activity from the benchtop to a cellular context.

Key Biological Targets: The Kinase Family

The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins. This process acts as a molecular switch, regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[7][8]

Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of several key kinase families, including:

  • PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that promotes cell survival and growth. Aberrant activation is common in many cancers.[7][9]

  • RAF Kinases (e.g., B-RAF): A family of serine/threonine-specific protein kinases that play a central role in the MAPK/ERK signaling pathway, which regulates cell division and proliferation. Mutations like B-RAFV600E are oncogenic drivers in several cancers.[10]

  • Receptor Tyrosine Kinases (RTKs): This class includes PDGFR and VEGFR, which are crucial for angiogenesis and tumor growth.[10][11]

The ability of the IP scaffold to be readily functionalized allows chemists to fine-tune its structure to achieve high potency and selectivity against a specific kinase target. The carboxylic acid moiety, as seen in our compound of interest, can act as a key interaction point, forming hydrogen bonds within the ATP-binding site of the target kinase.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) PI3K PI3K RTK->PI3K Growth Factor RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription promotes translation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription IP_Inhibitor Imidazo[1,2-a]pyridine Inhibitors IP_Inhibitor->PI3K IP_Inhibitor->Akt IP_Inhibitor->RAF

Caption: A simplified diagram of kinase signaling pathways commonly targeted by imidazo[1,2-a]pyridine inhibitors.

Comparative Performance Analysis

To objectively assess a novel inhibitor like this compound, its performance must be benchmarked against existing compounds. This evaluation typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Below is a comparative table illustrating how data for our compound of interest could be presented alongside other known kinase inhibitors. The data for the comparators are sourced from publicly available literature, while the values for this compound are hypothetical, representing a potential outcome of the experimental protocols detailed later in this guide.

CompoundTarget KinaseIC50 (nM)Assay TypeReference / (Source)
This compound B-RAFV600E15Biochemical (LanthaScreen)(Hypothetical Data)
Vemurafenib (A B-RAF specific inhibitor)B-RAFV600E31Biochemical(Published Literature)
Imidazo[1,2-a]pyridin-6-yl-benzamide analog B-RAFV600E4Biochemical[10]
GDC-0941 (A PI3K inhibitor)PI3Kα3Biochemical[13]
Staurosporine (A broad-spectrum kinase inhibitor)PI3Kα5Biochemical[13]

Expert Interpretation: This table allows for a direct comparison of potency. An IC50 value of 15 nM would position our hypothetical compound as a highly potent inhibitor, comparable to clinically relevant drugs like Vemurafenib. The key to a trustworthy comparison lies in the consistency of the assay conditions, particularly the ATP concentration, as competitive inhibitors will appear less potent at higher ATP levels.[14][15] Therefore, all head-to-head comparisons should ideally be conducted in parallel using identical experimental setups.

Experimental Protocols: A Self-Validating System

The scientific integrity of any comparison hinges on the quality and reproducibility of the experimental data. Here, we provide detailed, step-by-step protocols for both a biochemical and a cell-based assay, explaining the causality behind each step.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the kinase active site. It is a robust, non-radioactive method suitable for high-throughput screening and detailed IC50 determination.[13]

Causality: This method relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody that binds to the kinase and a fluorescent "tracer" that binds to the ATP pocket. When an inhibitor displaces the tracer, the FRET signal is disrupted, allowing for quantification of inhibitor binding.

cluster_workflow Kinase Binding Assay Workflow start Start step1 1. Prepare Reagents - Kinase/Antibody Mix - Tracer Solution - Inhibitor Dilutions start->step1 step2 2. Dispense Inhibitor - Add 5 µL of test compound (e.g., this compound) to 384-well plate. step1->step2 step3 3. Add Kinase Mix - Add 5 µL of Kinase/Eu-Antibody mixture to each well. step2->step3 step4 4. Add Tracer - Add 5 µL of Alexa Fluor™ conjugated tracer. step3->step4 step5 5. Incubate - Incubate for 1 hour at room temperature, protected from light. step4->step5 step6 6. Read Plate - Measure FRET signal on a fluorescence plate reader. step5->step6 end End (Data Analysis, IC50 Curve) step6->end

Caption: Experimental workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Inhibitor Dilution Series: Prepare a serial dilution of this compound in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%) across all wells to avoid solvent-induced artifacts.[16] A 10-point, 3-fold serial dilution is recommended for an accurate IC50 curve.[15]

    • Kinase/Antibody Mixture: Dilute the target kinase (e.g., B-RAFV600E) and the Eu-labeled anti-tag antibody to their final concentrations in the appropriate kinase buffer.

    • Tracer Solution: Dilute the ATP-competitive fluorescent tracer to its final concentration. The optimal tracer concentration is typically near its dissociation constant (Kd) for the kinase.[13]

  • Assay Assembly (384-well plate format):

    • Add 5 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" wells for a high signal control (maximum FRET) and "no kinase" wells for a low signal control (background).

    • Add 5 µL of the Kinase/Eu-Antibody mixture to all wells except the "no kinase" controls.

    • Add 5 µL of the Tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader (e.g., by measuring emission at two wavelengths, such as 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio and normalize the data relative to the high and low controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Causality: While a biochemical assay confirms direct target engagement, a cellular assay is crucial to determine if the inhibitor can penetrate the cell membrane and inhibit the kinase in a physiological context.[17] This protocol measures the phosphorylation status of a downstream substrate of the target kinase. For a B-RAF inhibitor, we would measure the phosphorylation of MEK (p-MEK).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to be dependent on the target pathway (e.g., A375 melanoma cells, which harbor the B-RAFV600E mutation) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-MEK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total MEK) or a housekeeping protein (e.g., anti-GAPDH).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities. A dose-dependent decrease in the p-MEK/total MEK ratio would confirm cellular target inhibition.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly validated and promising starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets.[1] A compound such as this compound, by virtue of its structure, has a strong potential to exhibit significant biological activity, particularly as a kinase inhibitor.

The true value of any new chemical entity, however, can only be unlocked through rigorous and systematic evaluation. This guide provides a framework for such an investigation, moving from direct target binding in a purified system to functional target modulation in a complex cellular environment. The outlined protocols, when executed with the appropriate controls, form a self-validating system that can reliably place the performance of a novel compound into the broader context of existing inhibitors. Future work would involve expanding this analysis to a broad panel of kinases to assess selectivity and conducting in vivo studies to evaluate pharmacokinetic properties and efficacy.[6][11]

References

  • Al-duaij, O. K., et al. (2019). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • Leonaviciene, L., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Council of Science Editors. (n.d.). Citation Quick Guide. Scientific Style and Format Online.
  • eCampusOntario. (n.d.). In-Text Citations and Reference List. APA Test - eCampusOntario Pressbooks.
  • Purdue University. (n.d.). In-Text Citations: The Basics. Purdue OWL.
  • Wordvice. (2022). APA In-Text Citations for Research Writing. Wordvice.
  • da Silva, G. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Singh, P., & Kaur, M. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Kumar, K., & Singh, P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • BibGuru. (2025). Which citation style to use for science with examples. BibGuru Blog.
  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • Invitrogen. (n.d.). A flexible kinase inhibitor assay platform for active, non-active, and difficult to assay kinases. Thermo Fisher Scientific.
  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Khan, F., et al. (2025). Enzyme assay techniques and protocols. ResearchGate.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Abcam. (n.d.). Protocol library. Abcam.
  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. PubChem.
  • Benchchem. (n.d.). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. Benchchem.
  • Zhang, J., et al. (2012). Screening assays for tyrosine kinase inhibitors: A review. ResearchGate.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Hrytsai, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank.
  • Bamoniri, A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem.
  • Kumar, A., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Photochemistry and Photobiology B: Biology.
  • Singh, N., & Singh, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • Shao, J., et al. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kazmierczak, K., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry.
  • de Oliveira, R. S., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Sigma-Aldrich.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid Analogs as Potent PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific series of these compounds: 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid analogs, with a particular focus on their development as potent and selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα).

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver in many human cancers.[4] Consequently, PI3Kα has emerged as a high-priority target for the development of novel anticancer therapeutics. This guide will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that govern the potency and selectivity of this promising class of inhibitors.

The Foundational Scaffold: this compound

The core structure, this compound, serves as the foundational template for the analogs discussed herein. The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 6-position provides a crucial framework for interaction with the target enzyme, while also offering versatile handles for synthetic modification. Our exploration of the SAR will primarily focus on modifications at the 6-position, converting the carboxylic acid to various amides, and substitutions at the 8-position of the imidazo[1,2-a]pyridine ring.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of this series has revealed critical insights into the structural requirements for potent PI3Kα inhibition. The following sections dissect the impact of modifications at key positions on the inhibitory activity of these analogs.

Modifications at the 6-Position: The Critical Role of the Amide Moiety

The carboxylic acid at the 6-position has been identified as a key site for modification to enhance biological activity. Conversion of the carboxylic acid to a series of amide analogs has proven to be a fruitful strategy.

A study exploring these modifications on a closely related 8-bromo-2-methylimidazo[1,2-a]pyridine core revealed that the nature of the amide substituent significantly influences potency. For instance, the introduction of a morpholinoethyl amide at the 6-position resulted in a compound with an IC50 of 150 nM against PI3Kα.[4] This highlights the importance of this substituent for achieving high potency.

Substitutions at the 8-Position: Tuning Potency and Selectivity

Further optimization of this scaffold has been achieved through substitutions at the 8-position of the imidazo[1,2-a]pyridine ring. The introduction of various aryl and heteroaryl groups at this position has been shown to modulate the inhibitory activity against PI3Kα.

Systematic SAR studies have demonstrated that the electronic and steric properties of the substituent at the 8-position are critical determinants of potency. For example, in a series of 2,6,8-substituted imidazopyridine derivatives, a compound bearing a specific substitution pattern at these positions was identified as a nanomolar inhibitor of PI3Kα.[4]

The following table summarizes the PI3Kα inhibitory activity of key analogs, showcasing the impact of substitutions at the 6- and 8-positions.

Compound IDR1 (6-position)R2 (8-position)PI3Kα IC50 (nM)
1 -COOH-H>1000
2 -CONH(CH2)2-morpholine-Br150[4]
3 -CONH(CH2)3-morpholine-BrData not available
4 -CONH-phenyl-BrData not available

This table is a representative example based on available data and is intended to illustrate the SAR trends.

The data clearly indicates that the conversion of the carboxylic acid to a suitable amide is crucial for potent PI3Kα inhibition. Further exploration of substitutions at the 8-position offers a promising avenue for fine-tuning the activity and selectivity of these compounds.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed, step-by-step methodologies for the synthesis of key analogs and the biological assays used for their evaluation are provided below.

Synthesis of 2-Methyl-6-(morpholinoacetamido)imidazo[1,2-a]pyridine (Analog of Compound 2)

This protocol describes a general procedure for the synthesis of 6-amido-imidazo[1,2-a]pyridine derivatives, exemplified by the synthesis of an analog of the potent PI3Kα inhibitor, compound 2 .

Step 1: Synthesis of this compound

A mixture of 6-aminonicotinic acid and chloroacetaldehyde dimethyl acetal is heated in a suitable solvent to afford the core imidazo[1,2-a]pyridine-6-carboxylic acid.[5]

Step 2: Amide Coupling

To a solution of this compound in an appropriate solvent, a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the desired amine (e.g., 2-morpholinoethan-1-amine). The reaction mixture is stirred at room temperature until completion. The product is then purified by standard chromatographic techniques.

G cluster_synthesis Synthetic Workflow start This compound reagents Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) start->reagents Amide Coupling product 2-Methyl-6-amido-imidazo[1,2-a]pyridine Analog reagents->product

Caption: Synthetic workflow for 6-amide analogs.

Biological Evaluation: PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against PI3Kα is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[6][7][8] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP solutions in the appropriate kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of a 384-well plate.

    • Add the PI3Kα enzyme and lipid substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

G cluster_assay PI3Kα Inhibition Assay Workflow start Kinase Reaction (PI3Kα, ATP, Substrate, Inhibitor) adp_glo Add ADP-Glo™ Reagent start->adp_glo Terminate Reaction Deplete ATP detect Add Kinase Detection Reagent adp_glo->detect Convert ADP to ATP read Measure Luminescence detect->read Generate Light analysis Calculate IC50 read->analysis

Caption: PI3Kα ADP-Glo™ assay workflow.

Cellular Antiproliferative Activity: MTT Assay

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

G cluster_mtt MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells treat Treat with Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read analysis Calculate IC50 read->analysis

Caption: MTT assay workflow.

Conclusion and Future Directions

The SAR studies of this compound analogs have successfully identified key structural features that are essential for potent PI3Kα inhibition. The conversion of the 6-carboxylic acid to specific amide derivatives is a critical step in achieving high potency. Furthermore, substitutions at the 8-position of the imidazo[1,2-a]pyridine ring provide a valuable opportunity to fine-tune the pharmacological properties of these compounds.

The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising scaffold. Future investigations should focus on a more extensive exploration of the substituent effects at various positions of the imidazo[1,2-a]pyridine ring to develop analogs with enhanced potency, selectivity, and drug-like properties. The insights gained from such studies will undoubtedly contribute to the development of novel and effective anticancer agents targeting the PI3K signaling pathway.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-232.
  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-232.
  • Kumar, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.
  • Vlasov, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Vlasov, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. Molecules, 25(11), 2683.
  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known hypnotic zolpidem.[1] The accurate quantification of its derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceuticals. 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is one such derivative of significant interest. Its presence as a potential synthetic intermediate, a metabolite of a larger active pharmaceutical ingredient (API), or a process-related impurity necessitates robust and reliable analytical methods for its detection and quantification.[2]

This technical guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the foundational principles of each method, present detailed experimental protocols grounded in the physicochemical properties of the analyte, and offer a comparative summary to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's chemical and physical properties is the cornerstone of logical method development. These properties dictate crucial parameters such as solvent selection, chromatographic conditions, and detection strategy.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Predicted XlogP 1.7[3]
Predicted pKa (strongest acidic)3.9 (Carboxylic Acid)Inferred
Predicted pKa (strongest basic)4.5 (Pyridine Nitrogen)Inferred

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen makes the molecule's ionization state highly dependent on pH. Its aromatic structure suggests strong ultraviolet (UV) absorbance, while the basic nitrogen is ideal for protonation in positive-mode electrospray ionization for mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

HPLC-UV is a workhorse of the pharmaceutical industry, prized for its robustness, cost-effectiveness, and reliability. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[4] For this compound, its conjugated aromatic system allows for sensitive detection by UV absorbance. This method is exceptionally well-suited for routine quality control of drug substances and formulated products, where analyte concentrations are typically in the microgram-per-milliliter (µg/mL) range or higher.

Experimental Protocol: HPLC-UV

This protocol is a validated starting point and should be optimized and re-validated for specific matrices and instrumentation.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a volumetric flask using methanol or acetonitrile to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions using the mobile phase as the diluent to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water, and sonicate for 20 minutes to dissolve the analyte.

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm PVDF syringe filter to remove excipients prior to injection.

  • Chromatographic Conditions:

    • Causality: A reversed-phase C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase is buffered to an acidic pH (~3.0) to suppress the ionization of the carboxylic acid group (pKa ~3.9).[3] This ensures the analyte is in a neutral, more hydrophobic state, leading to better retention, improved peak symmetry, and reproducible chromatography. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution properties. A gradient elution is proposed to ensure separation from potential early- and late-eluting impurities.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or wavelength of maximum absorbance determined by photodiode array detector)
  • Data Analysis and System Suitability:

    • Quantification is achieved by constructing a linear regression curve from the peak areas of the calibration standards versus their known concentrations.

    • System suitability must be confirmed before analysis by injecting a standard solution multiple times. Key parameters include:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Repeatability (%RSD of peak area): ≤ 2.0% for ≥ 5 injections

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Calibration Standards A->B E Inject into HPLC System B->E C Weigh & Dissolve Drug Product Sample D Filter Sample (0.45 µm) C->D D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: HPLC-UV workflow for quantifying this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This technique is the gold standard for trace-level quantification, especially in complex biological matrices like plasma or urine.[6] It operates by selectively monitoring a specific precursor-to-product ion transition for the analyte, effectively filtering out background noise and interferences. This makes LC-MS/MS the ideal choice for pharmacokinetic studies, bioequivalence trials, and the detection of genotoxic impurities at parts-per-million (ppm) levels.

Experimental Protocol: LC-MS/MS

This protocol provides a framework for developing a bioanalytical method. A suitable deuterated internal standard (e.g., this compound-d3) would be required for optimal performance but is not commercially available; a structurally similar stable-isotope-labeled compound could be used as an alternative.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution as described for the HPLC-UV method.

    • Prepare calibration standards and QCs (low, mid, high concentration) by spiking the stock solution into the appropriate biological matrix (e.g., human plasma).

  • Sample Preparation (from human plasma):

    • Causality: Biological samples require extensive cleanup to remove proteins and phospholipids that interfere with ionization and can damage the instrument. Protein precipitation is a fast and simple method suitable for initial method development.

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Causality: MS-compatible mobile phases using volatile buffers like formic acid are required.[7] A rapid gradient on a UHPLC system enhances throughput, which is critical for analyzing large batches of samples in clinical studies. Electrospray ionization in positive mode (ESI+) is chosen because the basic pyridine nitrogen is expected to protonate readily, forming a stable [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity.

ParameterRecommended Condition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95% to 5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 177.1 ([M+H]⁺)
Product Ions (Q3) Transition 1 (Quantifier): m/z 131.1 (Loss of H₂O and CO) Transition 2 (Qualifier): m/z 159.1 (Loss of H₂O)
Key MS Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C
  • Data Analysis and Method Validation:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

    • The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance), assessing parameters like selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard & Precipitation Solvent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into UPLC System D->E F MS/MS Detection (ESI+, MRM Mode) E->F G Integrate Area Ratios (Analyte/IS) F->G H Quantify using Weighted Regression G->H

Caption: LC-MS/MS workflow for quantifying this compound in a biological matrix.

Comparative Guide: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis. The following table provides an objective comparison of the two methods for the quantification of this compound.

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.Very High. Based on both retention time and unique mass-to-charge (m/z) transitions.[5]
Sensitivity (Typical LOQ) Low µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[6]
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.
Throughput Lower. Longer run times are often needed for complete separation of all components.Higher. Faster UPLC gradients can be used due to the selectivity of MS detection.
Cost & Complexity Lower instrument cost, less maintenance, simpler operation.Higher instrument cost, requires specialized expertise for operation and maintenance.
Robustness Generally very robust and easily transferable between labs.More susceptible to matrix effects and ion source contamination, requiring rigorous sample cleanup.
Typical Applications - Routine QC testing of API and drug product- Purity and content uniformity assays- In-process control testing- Bioanalysis for pharmacokinetic/toxicokinetic studies- Trace-level impurity quantification- Metabolite identification

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or LC-MS/MS, with the optimal choice being dictated by the analytical objective.

  • HPLC-UV stands out as the preferred method for routine quality control applications where analyte concentrations are relatively high and the sample matrix is well-defined. Its robustness, ease of use, and lower cost make it an efficient tool for release testing of pharmaceutical products.

  • LC-MS/MS is the unequivocal choice for applications demanding the highest sensitivity and selectivity. For quantifying the analyte in complex biological fluids for pharmacokinetic studies or for detecting it as a trace-level impurity, the specificity of tandem mass spectrometry is indispensable.

Ultimately, a well-characterized reference standard and a thorough method validation, performed in accordance with ICH or other relevant regulatory guidelines, are critical to ensuring the generation of accurate and reliable quantitative data, regardless of the technology employed.

References

  • (2025). A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. ResearchGate. [Link]

  • Lewis, J. H., & Vine, J. (2007). Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. Journal of Analytical Toxicology. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Lewis, J. H., & Vine, J. (2007). A simple and rapid method for the identification of zolpidem carboxylic acid in urine. Journal of Analytical Toxicology. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PubChem. (n.d.). Zolpidem. National Center for Biotechnology Information. [Link]

  • Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Todoroki, K., & Min, J. Z. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4837. [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ChemExpress. (n.d.). CAS 129912-28-3 | Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. [Link]

  • Inglesby, P. A., et al. (2011). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic letters, 13(13), 3466–3469. [Link]

  • Siwek, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 25(18), 4037. [Link]

  • Grajkowski, A., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 735282. [Link]

Sources

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system is the backbone for several commercial drugs, including the hypnotic Zolpidem, the anxiolytic Alpidem, and the metabolic agent Saroglitazar, underscoring its therapeutic versatility.[2][3][4] The efficacy of these molecules, however, is not derived from the core alone; it is exquisitely dictated by the specific arrangement of functional groups around the ring system. This guide provides an in-depth comparison of the efficacy of different positional isomers of imidazo[1,2-a]pyridine, offering experimental data and mechanistic insights for researchers and drug development professionals.

The term "isomer" in this context refers to compounds sharing the imidazo[1,2-a]pyridine core but differing in the position of their substituents. While other fused imidazopyridine isomers exist (e.g., imidazo[4,5-b]pyridine), this guide will focus on the profound impact of substituent placement on the [1,2-a] scaffold, which is the most therapeutically explored member of the family.[5]

The Structural Basis of Differential Efficacy

The biological activity of an imidazo[1,2-a]pyridine derivative is critically dependent on its three-dimensional shape and electronic properties, which are determined by the substitution pattern. The numbering of the scaffold, shown below, provides a framework for understanding the structure-activity relationships (SAR) that govern efficacy. Substitutions at positions C2, C3, and on the pyridine ring (C5-C8) can dramatically alter a compound's interaction with biological targets, its solubility, metabolic stability, and overall pharmacokinetic profile.

Caption: Core structure and numbering of the imidazo[1,2-a]pyridine scaffold.

Comparative Efficacy Across Therapeutic Areas

The strategic placement of substituents allows for the fine-tuning of activity against a wide array of diseases. Below, we compare the efficacy of different isomers in several key therapeutic areas.

Anticancer Activity: A Game of Positions

The imidazo[1,2-a]pyridine scaffold is a fertile ground for the development of novel anticancer agents.[6][7] The efficacy and mechanism of action are highly dependent on the substitution pattern, with different isomers targeting distinct signaling pathways crucial for cancer cell survival and proliferation.[7][8][9]

For instance, studies on Nek2, a kinase overexpressed in gastric cancer, revealed that a compound with a specific substitution pattern (28e ) exhibited potent proliferation inhibitory activity with an IC50 of 38 nM.[10] In melanoma, diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold have demonstrated submicromolar IC50 values, with the most potent compounds having IC50 values below 0.06 μM against the A375P cell line.[11]

Many of these compounds exert their effects by inhibiting the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.[7][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Isomers Against Cancer Cell Lines

Compound IDSubstituentsTarget Cell LineIC50 (µM)Reference
28e Complex substitutions at C2 and C3MGC-803 (Gastric)0.038[10][12]
18i Diarylurea at C3A375P (Melanoma)< 0.06[11]
HB9 Amide linkage at C2A549 (Lung)50.56[13]
HB10 Amide linkage at C2HepG2 (Liver)51.52[13]
IP-5 Phenyl & other groups at C2, C3, C7HCC1937 (Breast)45.0[14][15]
IP-6 Phenyl & other groups at C2, C3, C7HCC1937 (Breast)47.7[14][15]

This table illustrates how variations in substitution patterns lead to a wide range of potencies against different cancer types.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is a driver of numerous diseases. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents, often by selectively inhibiting cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LO).[16][17] For example, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to preferentially inhibit COX-2 over COX-1.[16] Other derivatives modulate key inflammatory signaling pathways, such as STAT3 and NF-κB, reducing the expression of downstream targets like iNOS and COX-2.[18][19]

Table 2: COX Inhibition by Imidazo[1,2-a]pyridine Isomers

CompoundDescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid>10015.2>6.5[16]
Compound 14 N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amineN/A (5-LO Inhibitor)N/A (5-LO Inhibitor)N/A[17]
Ibuprofen Standard NSAID1.813.40.13[20]

Data demonstrates the potential for developing selective COX-2 inhibitors with the imidazo[1,2-a]pyridine scaffold, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Antitubercular Activity: Nanomolar Potency

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides represent a promising class of antitubercular agents, with several analogues demonstrating nanomolar potency against Mycobacterium tuberculosis.[21][22] SAR studies have been crucial in optimizing these compounds. For example, replacing a 7-methyl group with a 7-chloro group on the core can enhance potency five-fold.[21] The addition of larger, more lipophilic biaryl ethers to the carboxamide side chain also results in outstanding potency.[21]

Table 3: Comparative Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides Against M. tuberculosis H37Rv

Compound IDKey Structural FeaturesMIC (µM)Reference
5 Initial "hit" compound0.2[21]
15 7-methyl on core0.02[21]
18 7-chloro on core, biaryl ether side chain0.004[21]
16 Biaryl ether side chain0.006[21]

The dramatic improvement in Minimum Inhibitory Concentration (MIC) highlights the power of iterative structural modification based on SAR.

CNS Activity Case Study: Zolpidem vs. Alpidem

Perhaps the most illustrative example of isomeric efficacy is the comparison between Zolpidem and Alpidem. Both are imidazo[1,2-a]pyridines that act as positive allosteric modulators of the GABA-A receptor.[23][24] However, their distinct substitution patterns result in different clinical profiles: Zolpidem is a potent hypnotic used for insomnia, while Alpidem was used as an anxiolytic.[23][25][26]

This difference stems from their varied affinities for GABA-A receptor subtypes. The hypnotic and sedative effects are primarily mediated by the α1 subunit, for which both drugs have a high affinity. However, anxiolytic effects are more associated with α2 and α3 subunits. Zolpidem has a significantly lower affinity for α2 and α3 subtypes compared to α1, explaining its targeted hypnotic action with minimal anxiolytic effects at therapeutic doses.[24]

Table 4: Comparative Binding Affinities (Ki, nM) of Zolpidem and Alpidem for GABA-A Receptor Subtypes

Receptor SubtypeZolpidem (Ki in nM)Alpidem (Ki in nM)Primary Mediated EffectReference
α1βxγ2 27~20Sedation, Hypnosis[24]
α2βxγ2 160Lower affinity than α1Anxiolysis[24]
α3βxγ2 380Lower affinity than α1Anxiolysis[24]
α5βxγ2 > 10,000No appreciable affinityCognition, Memory[24]

This data clearly shows how subtle differences in structure lead to distinct pharmacological profiles by altering receptor subtype selectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol is adapted from methodologies used to create potent antitubercular agents.[21] The causality behind this two-step approach is efficiency and modularity; the core acid intermediate is first synthesized and can then be coupled with a variety of amines to rapidly generate a library of analogues for SAR studies.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Amide Coupling A 1. Combine 2-aminopyridine and ethyl 2-chloroacetoacetate in DME. B 2. Reflux mixture for 48h. A->B C 3. Saponify ester with LiOH in EtOH. B->C D 4. Acidify with HCl to precipitate carboxylic acid intermediate. C->D E 5. Filter and dry the solid product. D->E F 6. Dissolve acid intermediate, desired amine, and DMAP in CH3CN. E->F Intermediate G 7. Add EDC coupling agent to initiate reaction. F->G H 8. Stir at room temperature for 16h. G->H I 9. Purify final product using column chromatography. H->I

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, chemical probes serve as indispensable tools to dissect complex biological processes. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors.[1] Probes derived from this scaffold, such as those based on 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, hold immense promise for targeted research. However, their utility is fundamentally dictated by their selectivity. This guide provides a comprehensive comparison of the potential cross-reactivity of such probes, drawing upon experimental data from structurally related analogs to inform on best practices for their application and interpretation of results.

The Imperative of Selectivity in Probe Design

A chemical probe's value is directly proportional to its specificity. An ideal probe would interact exclusively with its intended target, thereby allowing for the unambiguous attribution of observed biological effects. In reality, achieving absolute selectivity is a formidable challenge. Off-target interactions can lead to confounding results, misinterpretation of biological pathways, and wasted resources. This is particularly critical in the development of kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding sites.[2]

The this compound core provides a versatile framework for the synthesis of targeted probes. However, subtle modifications to this scaffold can significantly alter its binding profile, leading to unforeseen interactions with other kinases or even unrelated proteins. Therefore, a thorough understanding of potential cross-reactivity is paramount for any researcher employing these powerful tools.

The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword

The prevalence of the imidazo[1,2-a]pyridine core in successful drug candidates, such as the sedative Zolpidem and the heart failure medication Olprinone, underscores its favorable pharmacological properties.[1][3] In the realm of kinase inhibition, this scaffold has been successfully adapted to target a diverse range of kinases, including cyclin-dependent kinases (CDKs), PI3-kinases, and Aurora kinases.[4][5] This versatility, however, also hints at the potential for broad-spectrum activity if not carefully managed through medicinal chemistry efforts.

The following sections will delve into specific examples of imidazo[1,2-a]pyridine-based inhibitors and their selectivity profiles, providing a framework for anticipating the potential off-target interactions of novel probes based on the this compound scaffold.

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Inhibitor Selectivity

While direct experimental data on the cross-reactivity of probes derived specifically from this compound is not extensively available in the public domain, we can infer potential off-target profiles by examining closely related analogs that have undergone rigorous selectivity screening.

Case Study 1: CDK9 Inhibition and Selectivity

In a study aimed at developing inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, a series of imidazole[1,2-a]pyridine derivatives were synthesized and evaluated. One of the lead compounds, LB-1 , demonstrated potent inhibition of CDK9 with an IC50 of 9.22 nM.[6] Crucially, its selectivity was profiled against a panel of other kinases, revealing a high degree of specificity.

Kinase% Inhibition at 1 µMIC50 (nM)
CDK9/cyclin T1 -9.22
CDK1/cyclin B->1000
CDK2/cyclin A-231
CDK4/cyclin D1->1000
CDK5/p25-456
GSK3β->1000
PLK1->1000
Aurora A->1000
Table 1: Kinase selectivity profile of the imidazo[1,2-a]pyridine-based CDK9 inhibitor LB-1. Data extracted from a study on the discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors.[6]

The data for LB-1 is encouraging, suggesting that the imidazo[1,2-a]pyridine scaffold can be tailored to achieve high selectivity for a specific kinase target. The greater than 100-fold selectivity over the highly homologous CDK1 is particularly noteworthy.[6] This underscores the importance of subtle structural modifications in dictating the interaction landscape of the probe.

Case Study 2: Pan-PI3 Kinase Inhibition

The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target. A series of imidazo[1,2-a]pyridine derivatives were developed as pan-PI3 kinase inhibitors. Compound 14 from this series, which features a 1,1,1-trifluoroisopropoxy group, exhibited excellent potency and was evaluated for its selectivity.[5]

While a full kinase panel data set for compound 14 is not provided in the primary publication, the authors note its excellent selectivity. The development of a pan-inhibitor, which by design targets multiple isoforms within a kinase family, highlights a different application of the imidazo[1,2-a]pyridine scaffold. This demonstrates that the core structure can be adapted for either highly selective or broader-spectrum activity based on the nature of its substituents.

Experimental Workflow for Assessing Probe Cross-Reactivity

To empirically determine the cross-reactivity of a novel probe based on this compound, a systematic experimental approach is essential. Kinase selectivity profiling is a standard practice in drug discovery and chemical biology.

Step-by-Step Protocol for Kinase Selectivity Profiling

The following is a generalized protocol for assessing the selectivity of a test compound against a panel of kinases using a luminescence-based assay.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in a suitable buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound to the appropriate wells.

    • Include positive control wells (a known inhibitor for each kinase) and negative control wells (vehicle, e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase enzyme and the substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance.

    • Incubate the plate at room temperature for a predetermined time (e.g., 1 hour).

  • Signal Detection:

    • Add a kinase detection reagent (e.g., ADP-Glo™) to each well. This reagent terminates the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

    • Incubate the plate for a further period (e.g., 10-30 minutes) to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Calculate the percentage of inhibition for each kinase at each compound concentration relative to the vehicle control.

    • For compounds showing significant inhibition, determine the IC50 values by fitting the dose-response data to a suitable model.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Dispense Kinase & Substrate/ATP Kinase & Substrate/ATP Assay Plate->Kinase & Substrate/ATP Add Incubation Incubation Kinase & Substrate/ATP->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Stop Reaction Plate Reader Plate Reader Detection Reagent->Plate Reader Data Analysis Data Analysis Plate Reader->Data Analysis

Navigating Off-Target Effects: A Predictive Framework

Based on the available data for imidazo[1,2-a]pyridine analogs, we can construct a predictive framework for the potential cross-reactivity of probes derived from this compound.

G Probe 2-Methylimidazo[1,2-a]pyridine- 6-carboxylic acid Probe PrimaryTarget Intended Target (e.g., a specific kinase) Probe->PrimaryTarget High Affinity OffTarget1 Structurally Related Kinases (e.g., CDKs, PI3Ks) Probe->OffTarget1 Potential Cross-Reactivity OffTarget2 Unrelated Kinases Probe->OffTarget2 Lower Probability OffTarget3 Non-Kinase Targets Probe->OffTarget3 Possible but Unpredictable

This model suggests that the most likely off-targets for a probe based on this scaffold will be other kinases, particularly those with a high degree of structural similarity in the ATP-binding pocket to the intended primary target. The carboxylic acid moiety at the 6-position will significantly influence the electrostatic and hydrogen bonding interactions, and its impact on selectivity must be empirically determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel chemical probes. However, as with any tool, a thorough understanding of its limitations is crucial for its effective use. While direct cross-reactivity data for this specific scaffold is limited, the analysis of structurally related compounds provides valuable insights into potential off-target interactions.

Researchers utilizing probes based on this core structure are strongly advised to:

  • Empirically validate the selectivity of their specific probe against a relevant panel of kinases.

  • Use the lowest effective concentration of the probe in their experiments to minimize off-target effects.

  • Employ orthogonal approaches , such as genetic knockdown or the use of a structurally distinct probe for the same target, to confirm key findings.

By adhering to these principles of scientific rigor, the research community can confidently leverage the power of imidazo[1,2-a]pyridine-based probes to unravel the complexities of cellular signaling and accelerate the pace of drug discovery.

References

  • Vasta, V., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 279-291.
  • Bamborough, P., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Moraski, G. C., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 389-406.
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents... (n.d.). ResearchGate. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved from [Link]

  • SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][8][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent... (2014). ACS Publications. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22425–22440.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). PubMed. Retrieved from [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (2020). RSC Advances, 10(49), 29424-29434.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 903-908.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (2020). RSC Advances, 10(49), 29424-29434.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Computational Docking of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the computational docking of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, a molecule of interest within the versatile imidazo[1,2-a]pyridine scaffold known for its wide range of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will explore the potential of this compound as an inhibitor of two clinically relevant kinases, ALK5 and VEGFR2, and compare its predicted binding affinities with known, experimentally validated inhibitors.

Introduction: The Rationale for Docking Studies

Computational docking is a powerful in silico method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein target.[4] This predictive power allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[5][6]

The core of this guide focuses on this compound. The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] Its derivatives have been explored for a multitude of biological activities, including anticancer properties.[7][8] Given the structural similarities of this scaffold to known kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against key kinases involved in cancer progression, such as Activin-like kinase 5 (ALK5) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Target Selection: Why ALK5 and VEGFR2?

The selection of appropriate protein targets is a critical first step in any docking study. Our choice of ALK5 and VEGFR2 is based on the established role of the imidazo[1,2-a]pyridine scaffold in kinase inhibition.

  • Activin-like kinase 5 (ALK5) , also known as Transforming Growth Factor-beta type I receptor (TGFβR1), is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[9] Dysregulation of the TGF-β signaling pathway, mediated by ALK5, is implicated in various pathologies, including cancer and fibrosis.[10][11] Several small molecule inhibitors targeting ALK5 are currently in clinical development, highlighting its therapeutic relevance.[12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[13] In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis.[13] Consequently, inhibiting VEGFR2 is a well-established anti-cancer strategy, with several approved drugs targeting this kinase.[13][14] Imidazo[1,2-a]pyridine derivatives have been previously investigated as dual c-Met and VEGFR2 inhibitors.[15]

Comparative Framework: Selecting Alternative Binders

To provide a meaningful comparison, we will dock this compound against our selected targets alongside known inhibitors with established experimental data. This allows for a relative assessment of the potential of our topic compound.

For ALK5, we will use:

  • Galunisertib (LY2157299): A potent and selective ALK5 inhibitor that has been evaluated in clinical trials.

  • SB-525334: A well-characterized and selective ALK5 inhibitor.[9]

For VEGFR2, our comparators will be:

  • Sorafenib: A multi-kinase inhibitor, including VEGFR2, approved for the treatment of various cancers.

  • Axitinib: A potent and selective inhibitor of VEGFRs.

Experimental Protocol: A Step-by-Step Docking Workflow

The following protocol outlines a standard and robust workflow for computational docking using widely accepted software such as AutoDock Vina and PyRx.[3][4][6][16][17][18][19][20]

Software and Resource Preparation
  • Molecular Modeling Software: PyRx (a virtual screening tool that integrates AutoDock Vina).

  • Visualization Software: PyMOL or Discovery Studio Visualizer.

  • Protein Data Bank (PDB): Source for the 3D structures of the target proteins.

  • PubChem: Source for the 3D structure of the ligands.

Target Protein Preparation
  • Obtain Crystal Structures: Download the 3D crystal structures of ALK5 and VEGFR2 from the PDB. It is crucial to select structures that are co-crystallized with a ligand to identify the binding pocket accurately.

    • For ALK5: PDB ID: 2WOT (in complex with an inhibitor)[21] or 5FRI.[22]

    • For VEGFR2: PDB ID: 3WZD (in complex with Lenvatinib)[23] or 4AGC (in complex with Axitinib).[14]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling tool.

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of this compound and the comparator compounds (Galunisertib, SB-525334, Sorafenib, Axitinib) from the PubChem database.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save in PDBQT Format: Convert the prepared ligand structures to the PDBQT format, which includes information on rotatable bonds and partial charges.

Molecular Docking Procedure
  • Define the Binding Site: The binding site is defined by creating a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand from the original PDB file are used to center this grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Run the Docking Simulation:

    • Load the prepared protein and ligand PDBQT files into PyRx.

    • Select the target protein and the ligands to be docked.

    • Specify the coordinates and dimensions of the grid box.

    • Initiate the docking calculation using the AutoDock Vina wizard. Vina will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

Analysis of Docking Results
  • Binding Affinity: The primary output of the docking simulation is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[1][24]

  • Binding Pose and Interactions: The top-ranked binding poses for each ligand should be visually inspected. Analyze the non-covalent interactions between the ligand and the protein's active site residues, such as:

    • Hydrogen bonds: These are critical for specific recognition.

    • Hydrophobic interactions: Important for overall binding affinity.

    • Pi-pi stacking and cation-pi interactions: Often observed with aromatic systems.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, re-docking this ligand and calculating the RMSD between the docked pose and the crystallographic pose is a crucial validation step. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[25]

Visualizing the Workflow

The following diagram illustrates the key steps in the computational docking workflow.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Target Protein Preparation Grid_Box Define Grid Box Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation Run_Docking Run Docking (AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Binding Affinity & Pose Run_Docking->Analyze_Results Compare_Ligands Compare with Known Inhibitors Analyze_Results->Compare_Ligands

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key structural motif in modern drug discovery, the imidazo[1,2-a]pyridine scaffold is foundational to numerous therapeutic candidates.[1][2] The specific derivative, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, is a specialized research chemical whose lifecycle does not end upon the completion of an experiment. Its proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, ensuring that researchers, scientists, and drug development professionals can implement a disposal plan grounded in scientific integrity and a deep understanding of the associated risks.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the 6-carboxylic acid isomer was not available, we can extrapolate critical safety data from the closely related structural isomer, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid .[3][4][5] This data serves as a conservative proxy for establishing minimum safety precautions.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][5]

It is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[5] Therefore, treating the compound with a high degree of caution is the most prudent course of action.

Hazard Category Classification (Regulation (EC) No. 1272/2008) Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity - (single exposure)Category 3H335: May cause respiratory irritation
Data extrapolated from the SDS for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of generation to final disposal, ensuring compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a robust barrier between you and the potential hazard.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[3] All routine handling of the solid should occur within a fume hood to keep airborne concentrations low.[3]

Step 2: Characterize the Waste Stream

Under RCRA, the waste generator is legally responsible for determining if their waste is hazardous.[3][5] For a research chemical like this compound, this determination follows a clear logic.

  • Is it a "Listed" Waste? The EPA maintains specific lists (F, K, P, and U lists) of hazardous wastes.[7] This compound is not explicitly found on these lists. The P and U lists apply to discarded commercial chemical products, which is not typically the case for this research compound.[7][8]

  • Does it Exhibit a "Characteristic" of Hazardous Waste? A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[9]

    • Corrosivity (EPA Waste Code D002): As a carboxylic acid, this compound is acidic. If the waste is an aqueous solution with a pH less than or equal to 2, it is classified as a corrosive hazardous waste.[9]

    • Toxicity (D-Codes): The SDS for the isomer indicates the compound is "Harmful if swallowed," which suggests potential toxicity.[4][5]

Step 3: Segregate and Containerize the Waste

Proper segregation is paramount to prevent dangerous chemical reactions in the waste container.

  • Chemical Incompatibility: This compound is a carboxylic acid. It should be stored separately from:

    • Bases (to prevent vigorous acid-base neutralization reactions).

    • Strong oxidizing agents.[5][10]

    • Amines and reducing agents.[5][10]

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container with a secure, screw-top lid.[11] High-density polyethylene (HDPE) containers are an excellent choice.

    • Never use metal containers for acidic waste , as acids can corrode the metal, leading to leaks and potential generation of flammable hydrogen gas.[6][11]

    • Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[6]

    • Keep the waste container closed at all times, except when you are actively adding waste.[9][11]

Step 4: Label the Container and Manage Accumulation

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Labeling Requirements: The container must be clearly labeled with:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "Waste this compound" . If it is a solution, list all components and their approximate percentages.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic," "Corrosive" if pH ≤ 2).

    • The "Accumulation Start Date"—the date the very first portion of waste was added to the container.

    • Your name, laboratory room number, and contact information.

  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][11]

    • The SAA must have secondary containment to catch any potential leaks.[6]

    • Be aware of accumulation limits: no more than 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be moved to the institution's central accumulation area within three days.[11][12]

Step 5: Final Disposal and Spill Management
  • Routine Disposal: Under no circumstances should this chemical waste be disposed of down the drain or by evaporation in a fume hood. [11][12] Disposal must be coordinated through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Small Spill Cleanup (Solid):

    • Alert others in the immediate area.

    • Wearing the full PPE detailed in Step 1, gently sweep or vacuum the solid material. Avoid actions that create dust.

    • Place the swept material and all contaminated cleaning items (e.g., wipes, absorbent pads) into your labeled hazardous waste container.

    • Decontaminate the spill surface with soap and water.

  • Disposal of "Empty" Containers:

    • A container that held this chemical is not considered regular trash.

    • To render it "RCRA empty," it must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Crucially, this rinsate is hazardous waste and must be collected in your designated liquid hazardous waste container.

    • Only after triple-rinsing and complete removal or defacing of the original label can the container be disposed of as non-hazardous solid waste, pending institutional policy.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

Caption: Decision workflow for disposal of this compound.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (n.d.). Cole-Parmer. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]

  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2025, December 20). Fisher Scientific. [Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid. As a specialized heterocyclic compound, likely utilized in targeted drug discovery and medicinal chemistry, it warrants a cautious and informed approach. The procedures outlined here are designed to empower researchers to work safely, grounded in the principle of treating novel compounds with the highest degree of care until comprehensive toxicological data is available.

The Principle of Prudent Action: Assessing the Unknown

This compound belongs to the imidazo[1,2-a]pyridine class of molecules, a scaffold known for its biological activity and use in pharmaceutical development.[1][2] While a specific Safety Data Sheet (SDS) for the 6-carboxylic acid isomer may not be publicly available, extensive data for the closely related 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid provides a strong basis for a presumptive hazard assessment.[3][4] The core principle is to assume the compound is hazardous.[5] Our operational plan must therefore be built on this conservative assumption, prioritizing the mitigation of all potential exposure routes.

Presumptive Hazard Profile and Core PPE

Based on data from structural analogs, we can anticipate the primary hazards.[3][4][6] This profile dictates the minimum required Personal Protective Equipment (PPE).

Hazard ClassificationPresumed Effects & Exposure RouteRequired PPE & Engineering Controls
Acute Toxicity (Oral) Harmful if swallowed.[4]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[6][7]
Skin Irritation / Corrosion Causes skin irritation. May be harmful if absorbed through the skin.[3][4]100% Nitrile or Butyl rubber gloves.[8][9] Fully-buttoned lab coat.[10]
Eye Irritation Causes serious eye irritation.[3][4]ANSI Z87.1-compliant chemical safety goggles.[10] Face shield when handling larger quantities or if there is a significant splash risk.[8]
Respiratory Irritation Causes respiratory tract irritation upon inhalation of dust.[3]All handling of the solid compound must occur within a certified chemical fume hood.[11]

Multi-Layered Defense: A Step-by-Step PPE Protocol

Safe handling is achieved through a multi-layered system of controls. Engineering controls (like a fume hood) provide the first and most important line of defense, supplemented by rigorous PPE protocols.

Engineering Controls: Your Primary Shield

All operations that involve handling the solid powder form of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][11] This is non-negotiable, as it is the most effective way to prevent inhalation of aerosolized particles.

Personal Protective Equipment: Your Last Line of Defense
  • Respiratory Protection :

    • Causality : The compound is a solid powder which can easily become airborne during manipulation, posing an inhalation risk.[12] It is classified as a respiratory tract irritant.[3]

    • Protocol : A chemical fume hood is the primary control. For situations where a hood is not feasible (a rare exception that requires a formal risk assessment) or during a large spill clean-up, a respirator with an appropriate cartridge (e.g., N95 for particulates or an acid gas cartridge for vapors from solutions) would be necessary.[8]

  • Eye and Face Protection :

    • Causality : The compound is a known eye irritant.[4] Accidental splashes of either the solid powder or solutions can cause serious damage.

    • Protocol :

      • Minimum Requirement : Wear chemical safety goggles that provide a full seal around the eyes, compliant with ANSI Z87.1 standards.[10]

      • Enhanced Precaution : When weighing out larger quantities (>1 gram) or when there is a heightened risk of splashing, supplement goggles with a full-face shield.[8][13]

  • Skin and Body Protection :

    • Causality : The molecule is a skin irritant and may be harmful if absorbed dermally.[3] Carboxylic acids can also be corrosive.[14]

    • Protocol :

      • Gloves : Wear nitrile or butyl rubber gloves.[8] For extended work, consider double-gloving. Inspect gloves for any signs of damage before use.[7] Remove the outer glove immediately if contamination occurs. When work is complete, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[15]

      • Lab Coat : A clean, fully-buttoned lab coat is mandatory to protect skin and personal clothing from incidental contact.[10]

      • Personal Attire : Wear long pants and closed-toe shoes. Do not wear sandals or perforated shoes in the laboratory.[7][13]

Experimental Workflow: From Stock to Solution

The following diagram illustrates the critical control points during a standard laboratory procedure involving the weighing and dissolution of the compound.

G cluster_prep Preparation & Gowning cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal PREP 1. Verify Fume Hood Certification & Flow PPE 2. Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves PREP->PPE WEIGH 3. Weigh Compound on weigh paper or in a vial PPE->WEIGH Enter Fume Hood DISSOLVE 4. Add Solvent & Dissolve (e.g., DMSO, Methanol) WEIGH->DISSOLVE CAP 5. Securely Cap Solution Vial DISSOLVE->CAP CLEAN 6. Decontaminate Spatula & Weighing Area CAP->CLEAN Exit Fume Hood WASTE 7. Dispose of Contaminated Gloves & Weigh Paper CLEAN->WASTE DOFF 8. Doff PPE & Wash Hands WASTE->DOFF

Caption: Standard workflow for handling solid this compound.

Operational and Disposal Plan

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep segregated from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[4][16] Do not store in metal cabinets which may be susceptible to corrosion from the carboxylic acid group.[14] The storage location should be clearly labeled as containing hazardous material.[10]

Spill Management
  • Small Spills : For small powder spills within the fume hood, gently sweep up the material with a dustpan and brush or use a vacuum cleaner equipped with a HEPA filter. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[3]

  • Large Spills : Treat any spill of this material outside of a fume hood as a major spill. Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EH&S) department.[10]

Disposal Plan
  • Waste Segregation : All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:

    • Unused or excess solid compound.

    • Contaminated consumables (e.g., gloves, weigh paper, pipette tips).

    • Solutions containing the compound.

  • Containerization : Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[17] Ensure the label includes the full chemical name and approximate concentration. Follow all institutional and local regulations for hazardous waste disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Inhalation : Move the affected individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][4]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. University of California, Santa Barbara, Environmental Health & Safety.
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Newly Synthesized Chemical Hazard Information. Virginia Commonwealth University, Office of Clinical and Research Safety.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz, Environmental Health & Safety.
  • Safety Data Sheet: 1H-Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • Safety equipment, PPE, for handling acids. (2022). Quicktest.
  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Cole-Parmer.
  • Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora.
  • Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
  • Safety Data Sheet: Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate. (2024). CymitQuimica.
  • Pyridine Standard Operating Procedure. Washington State University, Environmental Health & Safety.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry (RSC Publishing).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.